molecular formula C12H22O2 B3028782 4-tert-Butylcyclohexyl acetate CAS No. 32210-23-4

4-tert-Butylcyclohexyl acetate

Cat. No.: B3028782
CAS No.: 32210-23-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate has been evaluated as a fragrance ingredient and its toxicologic and dermatological analysis has been reported. Cis and trans forms of 4-tert-butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
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InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, cis-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name cis-4-tert-butylcyclohexyl acetate
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Record name 4-tert-butylcyclohexyl acetate
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Record name trans-4-tert-butylcyclohexyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Record name 4-TERT-BUTYLCYCLOHEXANYL ACETATE, TRANS-
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Foundational & Exploratory

Conformational Locking and Pharmacophore Dynamics: A Technical Guide to 4-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-tert-butylcyclohexyl acetate (PTBCHA) is widely recognized in the fragrance industry (trade names: Vertenex, Lorysia), its structural isomerism serves as a canonical case study for conformational locking in saturated ring systems. For drug development professionals, understanding the separation and stabilization of these isomers offers critical insights into managing axial versus equatorial substituents on rigid pharmacophores (e.g., steroids, piperidines).

This guide deconstructs the thermodynamic and kinetic profiles of the cis and trans isomers, providing a self-validating protocol for their synthesis, differentiation, and analysis.

Part 1: Structural & Conformational Dynamics

The defining feature of PTBCHA is the Winstein-Holness "Anchor Effect." The bulky tert-butyl group (A-value > 5 kcal/mol) effectively locks the cyclohexane ring into a single chair conformation, preventing ring flipping at ambient temperatures. This rigid scaffold forces the acetate group at the C4 position into a fixed spatial orientation.

The Isomeric Profiles
FeatureTrans-Isomer Cis-Isomer
Geometry Diequatorial (1,4-trans)Axial-Equatorial (1,4-cis)
Conformation t-Butyl (eq) / Acetate (eq)t-Butyl (eq) / Acetate (ax)
Thermodynamics Thermodynamic Product (More Stable)Kinetic/High-Energy (Steric Strain)
Steric Interactions MinimalSignificant 1,3-diaxial interactions
Odor Profile Woody, dry, softIntense, floral, fruity, woody
Mechanism of Conformational Locking

The following diagram illustrates how the tert-butyl anchor dictates the fate of the substituent geometry.

ConformationDynamics Anchor 4-tert-Butyl Cyclohexane Scaffold (Ring Flipping Inhibited) Sub_Trans Trans-Substitution (C4) Anchor->Sub_Trans Equatorially Attack Sub_Cis Cis-Substitution (C4) Anchor->Sub_Cis Axially Attack Chair_Trans Diequatorial Conformation (Both groups Equatorial) Minimizes Steric Clash Sub_Trans->Chair_Trans Locks into Chair_Cis Axial-Equatorial Conformation (Acetate forced Axial) 1,3-Diaxial Strain Sub_Cis->Chair_Cis Locks into Result_Trans TRANS ISOMER Thermodynamically Stable 'Woody' Profile Chair_Trans->Result_Trans Result_Cis CIS ISOMER High Energy State 'Floral/Intense' Profile Chair_Cis->Result_Cis

Figure 1: Conformational locking mechanism driven by the tert-butyl anchor, dictating the stability of the resulting isomers.

Part 2: Synthetic Pathways & Isomer Control

Controlling the cis/trans ratio occurs primarily at the hydrogenation step of the precursor (4-tert-butylphenol), not during the final acetylation. The acetylation of the alcohol is stereoretentive.

Catalyst-Dependent Stereocontrol
  • Thermodynamic Route (Trans-Dominant): Hydrogenation using Raney Nickel favors the formation of the thermodynamically stable diequatorial alcohol (trans-4-tert-butylcyclohexanol).

  • Kinetic Route (Cis-Dominant): Hydrogenation using Rhodium on Carbon (Rh/C) or Ruthenium facilitates cis addition of hydrogen across the aromatic ring, yielding the cis-alcohol.

Synthesis Protocol (Cis-Enriched Target)

Objective: Synthesis of cis-enriched PTBCHA from 4-tert-butylphenol.

Reagents:

  • 4-tert-Butylphenol (1.0 eq)

  • 5% Rh/C Catalyst (0.5 mol%)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Catalytic) or Sodium Acetate

Workflow:

  • Hydrogenation (The Control Step):

    • Load 4-tert-butylphenol and Rh/C into a high-pressure autoclave.

    • Pressurize with H₂ (50–100 psi) at ambient temperature (25°C). Note: Higher temperatures favor thermodynamic equilibration to the trans isomer.

    • Checkpoint: Monitor H₂ uptake. Reaction stops when theoretical uptake is achieved.

    • Filter catalyst to yield cis-4-tert-butylcyclohexanol (>80% cis).[1]

  • Acetylation (Stereoretentive):

    • Dissolve the alcohol in toluene. Add acetic anhydride and catalytic pyridine.

    • Reflux at 110°C for 4 hours.

    • Mechanism: Nucleophilic attack of the alcohol oxygen on the carbonyl carbon. The configuration at the cyclohexane ring carbon is retained .

  • Workup & Purification:

    • Quench with ice water. Neutralize with NaHCO₃.

    • Separate organic layer, dry over MgSO₄.

    • Distillation: The cis and trans isomers have close boiling points, but fractional distillation can enrich the mixture. (BP: ~228°C).[2][3]

SynthesisWorkflow cluster_catalyst Catalyst Selection (Critical) Reactant 4-tert-Butylphenol Rh Rh/C + H2 (Kinetic Control) Reactant->Rh Ni Raney Ni + H2 (Thermodynamic Control) Reactant->Ni Alcohol_Cis Cis-Alcohol (Axial -OH) Rh->Alcohol_Cis Alcohol_Trans Trans-Alcohol (Equatorial -OH) Ni->Alcohol_Trans Acetylation Acetylation (Ac2O / Pyridine) Stereoretentive Alcohol_Cis->Acetylation Alcohol_Trans->Acetylation Product_Cis Cis-PTBCHA (Floral/Intense) Acetylation->Product_Cis Product_Trans Trans-PTBCHA (Woody/Soft) Acetylation->Product_Trans

Figure 2: Divergent synthetic pathways controlled by catalyst selection during the hydrogenation phase.

Part 3: Analytical Characterization (Self-Validating Systems)

Distinguishing the isomers requires observing the coupling constants (


-values) in proton NMR.[4] This is the most robust method for validation.
1H-NMR Diagnostics (The "Gold Standard")

The proton attached to C4 (the carbon bearing the acetate) provides the definitive signal.

IsomerC4-Proton EnvironmentSplitting PatternCoupling Constant (

)
Causality
Trans Axial ProtonBroad Multiplet (tt)Large (~10-12 Hz) Axial-Axial coupling with C3/C5 protons (

dihedral angle).
Cis Equatorial ProtonNarrow Quintet/SingletSmall (~2-4 Hz) Equatorial-Axial/Equatorial-Equatorial coupling (No

relationships).

Protocol for NMR Validation:

  • Dissolve 10mg sample in CDCl₃.

  • Focus on the region 4.4 – 4.8 ppm (methine proton alpha to ester oxygen).

  • Trans: Look for a wide signal (width at half-height > 20 Hz).

  • Cis: Look for a narrow signal (width at half-height < 10 Hz).

Gas Chromatography (GC)

While NMR is definitive for structure, GC is preferred for quantitation of ratios.

  • Column: Capillary column (e.g., DB-5 or DB-Wax).

  • Elution Order:

    • Non-polar columns: The trans isomer (more planar/aerodynamic) generally elutes differently than the cis. Note that specific elution orders can reverse based on stationary phase polarity (polar vs. non-polar).

    • Standard Observation: On polar columns (e.g., PEG), the cis isomer (more polar due to axial acetate dipole vector) typically elutes after the trans isomer.

Part 4: Functional Implications in Drug Design

While PTBCHA is a fragrance, its behavior parallels pharmacophore design:

  • Axial Attack Vulnerability: The cis-isomer (axial acetate) is more susceptible to esterase hydrolysis due to the relief of 1,3-diaxial strain upon cleavage. In prodrug design, placing a promoiety in an axial position can tune its metabolic half-life.

  • Receptor Fit: The intense odor of the cis isomer suggests a "lock-and-key" fit where the non-planar, axial protrusion engages more effectively with the olfactory G-protein coupled receptors (GPCRs). This mimics how axial substituents on steroids often dictate potency.

References

  • Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Authoritative source on synthesis and odor profiles).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for A-values and conformational analysis of substituted cyclohexanes).
  • NIST Chemistry WebBook. this compound.

  • BenchChem. Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol (Analogous scaffold analysis).

  • TCI Chemicals. Product Specification: this compound.

Sources

Stereoselective Olfactory Pharmacology: The 4-tert-Butylcyclohexyl Acetate (PTBCHA) Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Olfactory Pharmacology of 4-tert-Butylcyclohexyl Acetate Isomers Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Fragrance Scientists

Executive Summary

This compound (PTBCHA), commercially known as Vertenex® or Oryclon, represents a critical case study in stereoselective ligand-receptor interaction. While widely utilized in perfumery for its woody-floral profile, the molecule’s two geometric isomers—cis and trans—exhibit distinct pharmacological potencies and qualitative sensory profiles.[1] This guide analyzes the structural determinants of these properties, providing a roadmap for stereocontrolled synthesis and offering a model for GPCR ligand specificity relevant to broader drug development contexts.

Stereochemical Fundamentals: The Conformation Lock

The pharmacological divergence of PTBCHA isomers is rooted in the cyclohexane ring's conformational dynamics. The bulky tert-butyl group at the C4 position acts as a "conformation anchor," locking the ring into a chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Trans-Isomer (Thermodynamic Product): The acetate group at C1 is also equatorial. This diequatorial conformation is thermodynamically more stable but sterically "flat."

  • Cis-Isomer (Kinetic/Impact Product): The acetate group at C1 is forced into the axial position. This axial projection creates a distinct 3D pharmacophore, significantly altering its binding affinity to olfactory G-Protein Coupled Receptors (GPCRs).

Isomert-Butyl PositionAcetate PositionConformationStability
Trans EquatorialEquatorialDiequatorialHigh (Thermodynamic)
Cis EquatorialAxialAxial-EquatorialLower (Kinetic)
Olfactory Structure-Activity Relationship (SAR)

The olfactory epithelium discriminates between these isomers with high specificity. The cis-isomer is generally regarded as the "impact" molecule, possessing a lower odor detection threshold (ODT) and a more complex qualitative profile.

Table 1: Comparative Olfactory Profile
FeatureCis-4-tert-Butylcyclohexyl Acetate Trans-4-tert-Butylcyclohexyl Acetate
Odor Quality Intense, Floral, Fruity, Woody-OrrisDry, Woody, Earthy, Weaker
Intensity High ImpactModerate/Low
Commercial Value Premium (e.g., Lorysia® grade)Standard (Generic mixtures)
Pharmacophore Axial acetate facilitates unique H-bond/hydrophobic pocket fit.Equatorial acetate mimics generic woody esters.

Technical Insight: The cis-isomer's axial acetate group likely engages a specific hydrophobic pocket within the orthosteric binding site of the olfactory receptor (OR), triggering a more robust conformational change in the transmembrane helices (TM3/TM6) compared to the trans-isomer.

Synthesis & Stereocontrol Protocols

Controlling the cis:trans ratio is the primary challenge in PTBCHA production. The synthesis proceeds via the hydrogenation of p-tert-butylphenol to p-tert-butylcyclohexanol, followed by acetylation.[2] The stereochemistry is determined during the hydrogenation step.

Workflow Visualization

SynthesisPathway Phenol p-tert-Butylphenol H2 Hydrogenation Phenol->H2 Rh Catalyst: Rh/C (Kinetic Control) H2->Rh Ni Catalyst: Raney Ni (Thermodynamic Control) H2->Ni CisAlc Cis-Alcohol (Axial -OH) Rh->CisAlc Major Product TransAlc Trans-Alcohol (Equatorial -OH) Ni->TransAlc Major Product Ac2O Acetylation (Ac2O / H+) CisAlc->Ac2O TransAlc->Ac2O CisEst Cis-PTBCHA (High Impact) Ac2O->CisEst TransEst Trans-PTBCHA (Standard) Ac2O->TransEst

Figure 1: Stereodivergent synthesis pathways for PTBCHA isomers based on catalytic selection.

Protocol A: High-Cis Synthesis (Rhodium Catalysis)

Target: >80% Cis-Isomer Content[3][4]

  • Reagents: p-tert-butylphenol (1.0 eq), 5% Rhodium on Carbon (Rh/C) (0.5 wt%), Isopropanol (Solvent).

  • Hydrogenation:

    • Load autoclave with phenol, solvent, and catalyst.

    • Pressurize with H₂ to 1.0–2.0 MPa (Low pressure favors kinetic product).

    • Maintain temperature at 25–50°C . Stir vigorously.

    • Mechanism:[5] Rhodium facilitates syn-addition of hydrogen across the aromatic ring from the least hindered face, yielding the cis-alcohol.

  • Acetylation:

    • Filter catalyst.[3] React crude alcohol with Acetic Anhydride (1.2 eq) and catalytic H₂SO₄ at 80°C for 2 hours.

    • Quench with NaHCO₃, wash, and distill.

Protocol B: High-Trans Synthesis (Nickel Catalysis)

Target: >70% Trans-Isomer Content

  • Reagents: p-tert-butylphenol, Raney Nickel.

  • Hydrogenation:

    • Pressurize H₂ to 5.0 MPa .

    • Heat to 150–180°C .

    • Mechanism:[5][6] High temperature allows for equilibration via a dehydrogenation-hydrogenation mechanism, settling into the thermodynamically stable trans-alcohol.

Analytical Characterization

Accurate quantification requires Gas Chromatography (GC) due to the close boiling points of the isomers.

Standard GC Protocol:

  • Column: Capillary DB-WAX or HP-20M (Polar phase is essential for separation).

  • Dimensions: 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Ramp:

    • Hold 80°C for 2 min.

    • Ramp 5°C/min to 220°C.

    • Hold 5 min.

  • Elution Order: On polar columns, the trans-isomer (more non-polar character) typically elutes before the cis-isomer (more polar/axial). Note: Verify with standards as elution can flip on non-polar phases.

Receptor Ligand Interaction: The GPCR Model

For drug development professionals, PTBCHA serves as a simplified model for Class A GPCR ligand specificity . The olfactory receptors (ORs) activated by these esters function via the cAMP-dependent pathway common to many therapeutic targets (e.g., Beta-adrenergic receptors).

Signal Transduction Pathway [7]

GPCR_Pathway cluster_membrane Cell Membrane Ligand Ligand: Cis-PTBCHA (Axial Acetate) OR Olfactory Receptor (GPCR Class A) Ligand->OR Stereoselective Binding Gprot G-Protein (Golf) Heterotrimeric OR->Gprot GDP-GTP Exchange AC Adenylyl Cyclase (Effector) Gprot->AC Alpha Subunit Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC CNG CNG Channel (Ca2+ Influx) cAMP->CNG Gating Depol Membrane Depolarization (Action Potential) CNG->Depol Ion Flux

Figure 2: GPCR signal transduction cascade activated by PTBCHA binding.

Mechanistic Implication: The cis-isomer’s higher potency suggests it stabilizes the active state (


) of the receptor more effectively than the trans-isomer. In drug design, this parallels the difference between a full agonist and a partial agonist. The axial acetate moiety likely forms a critical hydrogen bond with serine or threonine residues on TM3 or TM5 of the receptor, a motif commonly observed in ester-binding ORs.
References
  • The Good Scents Company. (2024). Odor Profile: cis-4-tert-butylcyclohexyl acetate.[8][9] Retrieved from [Link]

  • Scentree. (2024). Vertenex® Technical Data and Olfactory Description. Retrieved from [Link]

  • Organic Syntheses. (2024). Stereoselective Reduction: Preparation of cis-4-tert-butylcyclohexanol.[3] Org.[1] Synth. 1970, 50, 13. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Olfactory receptors in neural regeneration and ligand specificity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexyl Acetate from 4-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-tert-Butylcyclohexyl acetate (PTBCA) is a cornerstone of the modern fragrance industry, prized for its versatile and persistent woody-fruity aroma profile.[1][2] Its olfactory character is intrinsically linked to its stereochemistry, with the cis and trans isomers possessing distinct scent characteristics.[3] This technical guide provides a comprehensive exploration of the synthesis of this compound, beginning with the readily available precursor, 4-tert-butylphenol. The document elucidates the two-stage synthetic pathway—catalytic hydrogenation followed by esterification—with a focus on the mechanistic principles that govern stereoselectivity and reaction efficiency. Detailed, field-proven protocols are presented alongside a discussion of the critical process parameters, offering researchers and process chemists a robust framework for the controlled synthesis of this important aroma chemical.

The Strategic Importance of Stereochemistry in Aroma Synthesis

The synthesis of this compound is a classic example of how molecular geometry dictates function, in this case, fragrance. The two primary stereoisomers, cis and trans, arise from the relative orientation of the axial and equatorial positions on the cyclohexyl ring. Their sensory profiles are markedly different:

  • trans-isomer: Characterized by a rich, woody, and somewhat camphoraceous odor.[3]

  • cis-isomer: Possesses a more intense, floral, and fruity scent, which is often considered more desirable in fine fragrance applications.[1][3][4]

Consequently, the ability to selectively synthesize a specific isomer is of paramount commercial and scientific importance. This guide will detail methodologies to control this stereochemical outcome, a critical factor in tailoring the final product to its intended application.

Synthetic Pathway Overview

The conversion of 4-tert-butylphenol to this compound is efficiently achieved via a two-step process. The first step involves the reduction of the aromatic ring, followed by the esterification of the resulting secondary alcohol.

G A 4-tert-Butylphenol B Step 1: Catalytic Hydrogenation A->B C 4-tert-Butylcyclohexanol (cis/trans mixture) B->C D Step 2: Esterification C->D E This compound (Final Product) D->E

Caption: High-level overview of the two-step synthesis.

Part I: Catalytic Hydrogenation of 4-tert-Butylphenol

The critical first step is the saturation of the aromatic ring of 4-tert-butylphenol to yield 4-tert-butylcyclohexanol. The choice of catalyst and reaction conditions is the primary determinant of the resulting cis:trans isomer ratio.

Mechanistic Insights and Stereochemical Control

The hydrogenation of phenols over group VIII metals is a well-established industrial process.[5] The stereochemical outcome is profoundly influenced by the reaction environment (pH) and the nature of the metal catalyst.

  • Alkaline or Neutral Conditions: Hydrogenation using catalysts like Raney nickel tends to favor the formation of the thermodynamically more stable trans-isomer.[3]

  • Acidic Conditions: In contrast, conducting the hydrogenation in an acidic medium, particularly with a rhodium catalyst, directs the reaction towards the kinetically favored cis-isomer.[5][6] This is a crucial insight for producing the more sought-after floral-scented isomer. The presence of acids such as hydrogen chloride, sulfuric acid, or perchloric acid has been shown to significantly enhance the yield of the cis product.[1][6]

The selection of the catalyst is therefore the most critical decision in this stage of the synthesis.

G cluster_0 Stereochemical Control in Hydrogenation Start 4-tert-Butylphenol Cis_Path Rhodium Catalyst + Acidic Medium Start->Cis_Path Trans_Path Raney Nickel Catalyst + Neutral/Basic Medium Start->Trans_Path Cis_Product cis-4-tert-Butylcyclohexanol (High Yield) Cis_Path->Cis_Product Trans_Product trans-4-tert-Butylcyclohexanol (High Yield) Trans_Path->Trans_Product

Caption: Influence of catalyst and conditions on stereoselectivity.

Catalyst SystemPredominant IsomerTypical ConditionsReference
Rhodium on Carbon (Rh/C) with Acidcis40-80°C, 10-15 atm H₂[4][6]
Raney NickeltransHigher temp/pressure[3]
Ruthenium on Carbon (Ru/C)cis (often)Varies, can be high pressure[7][8]
Palladium on Carbon (Pd/C)Mixture, less selectiveVaries[9]
Bimetallic Ru-NiHigh Selectivity80°C, 15 atm H₂[10][11]
Table 1. Comparison of catalyst systems for 4-tert-butylphenol hydrogenation.
Experimental Protocol: Selective Synthesis of cis-4-tert-Butylcyclohexanol

This protocol is optimized for producing the alcohol precursor with a high cis-isomer content, leveraging a rhodium-based catalytic system.

Materials:

  • 4-tert-Butylphenol (1.0 mol, 150.2 g)

  • Isopropanol (or other suitable solvent, 300 mL)

  • 5% Rhodium on Carbon (Rh/C) catalyst (approx. 0.1-0.5% by weight of phenol)

  • Hydrogen Chloride (or anhydrous Sulfuric Acid, catalytic amount)

  • Hydrogen Gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Reactor Charging: Charge the autoclave with 4-tert-butylphenol, isopropanol, and the Rh/C catalyst.

  • Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3-4 cycles) to remove all oxygen.

  • Acidification: Add the acidic promoter (e.g., HCl in isopropanol).

  • Pressurization: Purge the reactor with hydrogen gas before pressurizing to the target pressure (e.g., 1.1 x 10⁶ Pa or ~10-15 atm).[4]

  • Reaction: Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.[4][10] The reaction progress is monitored by the cessation of hydrogen uptake.

  • Cooldown & Depressurization: Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge again with nitrogen.

  • Catalyst Removal: Discharge the reaction mixture and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylcyclohexanol as a waxy solid.

  • Analysis: Analyze the product via Gas Chromatography (GC) to determine the conversion and the cis:trans isomer ratio. A yield of >90% with a cis-isomer content of 80-90% can be expected.[4]

Part II: Esterification of 4-tert-Butylcyclohexanol

The second stage involves the conversion of the 4-tert-butylcyclohexanol intermediate to the final acetate ester. This is typically accomplished via a Fischer-Speier esterification.

The Fischer-Speier Esterification Mechanism

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid (or its anhydride) and an alcohol.[12][13][14] The mechanism proceeds through several equilibrium steps, and using an excess of one reagent (typically the acetylating agent) or removing a product (water) can drive the reaction to completion.

G A 1. Protonation of Acetylating Agent B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Leaving Group (H₂O) C->D E 5. Deprotonation D->E F Final Ester Product E->F

Caption: Key steps in the Fischer-Speier esterification mechanism.

A critical consideration for this specific synthesis is the proximity of the boiling points of the starting alcohol and the final ester product.[6] This makes post-reaction separation by distillation challenging. Therefore, achieving a reaction conversion of nearly 100% is highly desirable. A proven strategy is to use a combination of acetylating agents: the bulk of the reaction is carried out with acetic acid, and then a smaller amount of the more reactive acetic anhydride is added to consume the remaining alcohol.[1][6]

Experimental Protocol: Acetylation of 4-tert-Butylcyclohexanol

This protocol is designed for high conversion to minimize downstream purification challenges.

Materials:

  • 4-tert-Butylcyclohexanol (1.0 mol, 156.3 g)

  • Acetic Acid (1.0-1.2 mol)

  • Acetic Anhydride (0.1-0.2 mol)

  • Sulfuric Acid (98%, catalytic amount, e.g., 0.5-1.0 mol%)

  • Toluene (optional solvent, 200 mL)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Combine 4-tert-butylcyclohexanol, acetic acid, and toluene (if used) in the flask.

  • Catalyst Addition: Slowly add the catalytic amount of sulfuric acid with stirring.

  • Initial Esterification: Heat the mixture to reflux (approx. 90-110°C) and maintain for 2-4 hours.[1] Monitor the reaction progress by GC or TLC.

  • Completion with Anhydride: After the initial phase, cool the mixture slightly and add acetic anhydride. Re-establish reflux and continue heating for an additional 1-2 hours to drive the reaction to completion.[1]

  • Cooldown: Cool the reaction mixture to room temperature.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel and carefully wash with 5% sodium bicarbonate solution until the evolution of CO₂ ceases. This neutralizes the sulfuric acid catalyst and removes excess acetic acid.

  • Workup - Washing: Wash the organic layer subsequently with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by fractional vacuum distillation (rectification) to yield the final this compound with high purity (>99%).[1]

G A Esterification Reaction B Cooldown A->B C Neutralization Wash (aq. NaHCO₃) B->C D Aqueous Wash (H₂O / Brine) C->D E Drying (Na₂SO₄) D->E F Solvent Removal (Rotovap) E->F G Final Purification (Vacuum Distillation) F->G H High-Purity Product G->H

Caption: Workflow for the esterification workup and purification.

Conclusion

The synthesis of this compound from 4-tert-butylphenol is a well-defined, two-stage process where precise control over reaction parameters directly translates to control over the final product's properties. The key to a successful synthesis lies in the strategic selection of the hydrogenation catalyst to dictate the crucial cis:trans stereochemical ratio. For the subsequent esterification, achieving near-quantitative conversion is paramount to simplify purification. The protocols and mechanistic discussions provided herein offer a comprehensive and actionable guide for chemists to reliably produce this valuable aroma compound with a high degree of purity and desired isomeric composition.

References

  • Google Patents. (1995). CN1188098A - Method for preparing 4-tert-butylcyclohexanol and this compound.
  • PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

  • Google Patents. (2003). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Quora. (2021). How to synthesize 4-tert-butylcyclohexanone. Retrieved from [Link]

  • T-Bilgic, C., & Aksoylu, A. E. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Retrieved from [Link]

  • COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

  • Google Patents. (1997). EP0755910A2 - Process for preparing 4-tert.-butylcyclohexanol.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1997). DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol.
  • ResearchGate. (2015). The reaction pathways of phenol hydrogenation. Retrieved from [Link]

  • ACS Publications. (2000). Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2023). Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (2025). Highly selective esterification of tert-butanol by acetic acid anhydride. Retrieved from [Link]

  • SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]

  • YouTube. (2016). Catalytic Hydrogenation: Theory, Mechanism, and Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • ACS Publications. (2023). Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol to p-tert-Butylcyclohexanol. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Nuances of a Versatile Fragrance Compound

4-tert-Butylcyclohexyl acetate is a synthetically derived fragrance ingredient prized for its complex aromatic profile, which ranges from woody and floral to fruity.[1][2][3] It is a cornerstone of modern perfumery, valued for its substantiveness and ability to harmonize with a wide array of other fragrance components. Beyond its olfactory characteristics, a thorough understanding of its physical properties is paramount for its effective formulation and application in research, consumer products, and potentially therapeutic contexts.

This guide provides a detailed examination of the key physical properties of this compound, with a specific focus on its boiling point and density. A critical aspect of this compound's chemistry is the existence of cis and trans stereoisomers, which arise from the relative orientation of the bulky tert-butyl group and the acetate substituent on the cyclohexane ring. While commercial preparations are typically a mixture of these isomers, their individual properties, though similar, are not identical. This distinction is crucial for high-purity applications and for understanding the subtle variations in commercially available grades.

Molecular Structure and Isomerism

The chemical structure of this compound consists of a cyclohexane ring substituted with a tert-butyl group and an acetate group at the 1 and 4 positions, respectively. The chair conformation of the cyclohexane ring leads to two possible stereoisomers: cis and trans.

  • Cis Isomer: Both the tert-butyl and acetate groups are on the same side of the cyclohexane ring's plane. In the most stable chair conformation, one group will be in an axial position and the other in an equatorial position.

  • Trans Isomer: The tert-butyl and acetate groups are on opposite sides of the ring's plane. In the most stable chair conformation, both bulky groups can occupy equatorial positions, leading to lower steric strain and greater thermodynamic stability.

The ratio of these isomers can be controlled during synthesis, with different catalysts favoring the formation of one over the other.[1][3] This isomeric ratio is a critical parameter in the final product, as the cis and trans isomers possess distinct olfactory properties.[1][2][3]

G cluster_0 Sample Preparation cluster_1 Gas Chromatography (GC) Analysis cluster_2 Data Analysis A Obtain Sample of This compound B Dilute in an Appropriate Solvent (e.g., Hexane) A->B C Inject Sample into GC B->C 1 µL Injection D Separation on a Polar Capillary Column C->D E Detection by FID D->E F Integrate Peak Areas of cis and trans Isomers E->F Chromatogram Output G Calculate Percentage of Each Isomer F->G

Sources

Stereochemical Determinants of Olfactory Potency: A Technical Analysis of 4-tert-Butylcyclohexyl Acetate (PTBCHA)

[1]

Executive Summary

4-tert-Butylcyclohexyl acetate (PTBCHA), commercially known as Vertenex (IFF) or Oryclon, represents a fundamental case study in olfactory stereochemistry.[1] While widely utilized for its woody, floral, and orris-like notes, its olfactory potency is not intrinsic to the chemical formula (

This guide provides a rigorous analysis for researchers and chemical engineers, demonstrating that the cis-isomer (axial acetate) is the pharmacophore of interest, possessing a significantly lower odor threshold and superior diffusive power compared to the thermodynamically stable trans-isomer .[1] We will explore the conformational locking mechanism, the receptor-ligand interaction dynamics, and the catalytic protocols required to enrich the kinetically favored cis-isomer.[1]

Structural Dynamics & Conformational Analysis

To understand the odor difference, one must first master the conformational lock imposed by the tert-butyl group.[1]

The tert-Butyl Lock

The tert-butyl group is bulky, with an A-value (conformational free energy difference) of >5 kcal/mol.[1] In a cyclohexane ring, this group forces the ring into a rigid chair conformation where the tert-butyl group is equatorial .[1] Flipping the ring to place the tert-butyl group axial is energetically prohibitive.[1]

Consequently, the stereochemistry of the acetate group at position 4 is fixed relative to this anchor:

  • Trans-Isomer: The acetate group is Equatorial .[1] This is the thermodynamically stable isomer (diequatorial).[1]

  • Cis-Isomer: The acetate group is Axial .[1] This is the higher-energy conformer due to 1,3-diaxial interactions, yet it is the more potent odorant.[1]

Analytical Distinction (NMR)

Distinguishing these isomers does not require complex chiral chromatography; it can be achieved via


1
IsomerAcetate PositionH-4 Proton PositionH-4 Signal Splitting (

-values)
Interpretation
Trans EquatorialAxial Large (

Hz)
H-4 is anti-periplanar to adjacent axial protons (

).[1]
Cis AxialEquatorial Small (

Hz)
H-4 is gauche to adjacent protons (

).[1]

Olfactory Pharmacology: The Receptor-Ligand Interface[1]

In drug development, efficacy depends on the ligand fitting the binding pocket. In fragrance chemistry, the "drug" is the odorant and the "target" is the G-Protein Coupled Receptor (GPCR) on the olfactory epithelium.

The "Axial" Advantage

Current Structure-Odor Relationship (SOR) models suggest that the "woody" receptor pocket is hydrophobic and sterically constrained.[1]

  • The Cis-isomer (Axial) presents a compact, globular 3D shape.[1] The axial acetate group protrudes "up" from the ring, creating a specific steric profile that engages high-affinity hydrophobic residues in the receptor.[1]

  • The Trans-isomer (Equatorial) is flatter and more linear.[1] While it binds, it does so with lower affinity or recruits a different set of less sensitive receptors, resulting in a weaker, "thinner" signal.[1]

Sensory Data Profile
AttributeCis-Isomer (High Value)Trans-Isomer (Commodity)
Odor Quality Intense, rich, floral-woody, powdery.[1][2][3]Generic woody, weak, slightly chemically.[1][2]
Odor Threshold Low (High Potency)High (Low Potency)
Commercial Grade "High Cis" (>60-90% Cis)Standard (mixed)

Synthetic Pathways & Stereocontrol[1]

Achieving a high-cis ratio is a challenge of kinetic vs. thermodynamic control .[1] The synthesis involves the hydrogenation of p-tert-butylphenol followed by acetylation.[1] The stereochemistry is determined during the hydrogenation step.

Catalyst Selection Mechanism[1]
  • Rhodium (Rh) / Ruthenium (Ru): These catalysts operate via a mechanism that adds hydrogen to the aromatic ring from the face opposite the bulky tert-butyl group (to avoid steric hindrance). This forces the resulting hydroxyl group to the same side as the tert-butyl group (Cis).[1] This is the Kinetic Product .

  • Nickel (Ni) / Palladium (Pd): These often allow for equilibration or operate via mechanisms that favor the thermodynamically stable all-equatorial arrangement.[1] This yields the Thermodynamic Product (Trans).[1]

Synthesis Workflow Diagram

PTBCHA_SynthesisPhenolp-tert-ButylphenolH2Hydrogenation(H2 + Catalyst)Phenol->H2Rh_CatRh/C or Ru/C(Kinetic Control)H2->Rh_CatNi_CatRaney Ni(Thermodynamic Control)H2->Ni_CatCis_AlcCis-4-tert-Butylcyclohexanol(Axial -OH)Rh_Cat->Cis_AlcMajor Product (>80%)Trans_AlcTrans-4-tert-Butylcyclohexanol(Equatorial -OH)Rh_Cat->Trans_AlcMinor ProductNi_Cat->Cis_AlcMinor ProductNi_Cat->Trans_AlcMajor ProductAcetylationAcetylation(Ac2O / Acid Cat)Cis_Alc->AcetylationTrans_Alc->AcetylationCis_AcetateCis-PTBCHA(High Value Odorant)Acetylation->Cis_AcetateRetention of ConfigTrans_AcetateTrans-PTBCHA(Weak Odorant)Acetylation->Trans_AcetateRetention of Config

Figure 1: Divergent synthetic pathways controlled by catalyst selection.[1] Rhodium favors the high-impact Cis isomer, while Nickel favors the stable Trans isomer.[1]

Experimental Protocol: High-Cis Enrichment

Objective: Synthesis of PTBCHA with >70% Cis content.

Reagents
  • p-tert-Butylphenol (PTBP)[1]

  • 5% Rhodium on Carbon (Rh/C) or Ruthenium on Alumina[1]

  • Acetic Anhydride

  • Phosphoric Acid (catalyst for acetylation)[1]

Step-by-Step Methodology
  • Hydrogenation (Stereoselective):

    • Load high-pressure autoclave with PTBP and 5% Rh/C catalyst (0.5 wt% loading).

    • Pressurize with

      
       to 50 bar. Maintain temperature at 80-100°C. Note: Higher temperatures promote isomerization to trans; keep T moderate.[1]
      
    • Agitate until hydrogen uptake ceases.[1]

    • Filter catalyst. Resulting alcohol mixture should be approx. 70-80% cis-4-tert-butylcyclohexanol.[1][4]

  • Acetylation:

    • Transfer alcohol mixture to a reactor.[1][4]

    • Add Acetic Anhydride (1.1 eq) and

      
       (cat.[1] amount).
      
    • Heat to 80°C for 2 hours.

    • Validation: Monitor disappearance of alcohol peak via GC-FID.

  • Purification (Distillation):

    • Perform fractional distillation under vacuum (approx. 10 mbar).

    • Critical: The cis-isomer generally has a slightly higher boiling point or forms azeotropes that require careful column management, though often the commercial "High Cis" is simply the result of the Rh-catalyzed feedstock without further separation.[1]

  • Isomerization Check (Quality Control):

    • Avoid acidic conditions at high heat for prolonged periods, as this can isomerize the valuable cis-acetate to the stable trans-acetate.[1]

References

  • Surburg, H., & Panten, J. (2016).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Standard reference for industrial synthesis and odor profiles).

  • Arcadi Boix Camps. (2000). Perfumery Techniques in Evolution. Allured Publishing. (Authoritative source on the organoleptic superiority of Cis-PTBCHA).
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Rh vs. Ni stereoselectivity mechanisms).[1]

  • Tegmo-Larsson, I. M., et al. (1981).[1] "Stereochemistry of the hydrogenation of 4-tert-butylphenol." Journal of Organic Chemistry. (Primary literature on the hydrogenation kinetics).[1]

  • IFF Product Data Sheet. Vertenex HC (High Cis). (Commercial validation of the high-cis value proposition).

A Technical Guide to the Toxicological Profile of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-tert-Butylcyclohexyl acetate (4-tBCHA), a prominent member of the cyclohexyl compound family, is an aromatic chemical ester widely utilized as a fragrance ingredient in a vast array of consumer products, from fine fragrances to soaps and detergents.[1][2] Its characteristic woody and fruity notes make it a versatile component in modern perfumery.[2] 4-tBCHA exists as a mixture of cis- and trans-isomers, with the specific ratio influencing the final olfactory profile.[3] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is paramount for ensuring consumer and occupational safety.

This technical guide provides a comprehensive overview of the toxicology of 4-tBCHA, synthesizing data from key regulatory studies and peer-reviewed literature. We will delve into its toxicokinetics, acute and local toxicity, sensitization potential, genotoxicity, and repeated-dose effects, offering field-proven insights into the causality behind experimental designs and the interpretation of their outcomes. This document is intended for researchers, toxicologists, and product development professionals who require a deep, technical understanding of the safety profile of this important fragrance material.

Chemical and Physical Properties

A foundational element of any toxicological assessment is the precise identification and characterization of the substance. The key properties of 4-tBCHA are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 32210-23-4[3]
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Clear, colorless liquid[4]
Boiling Point 243 °C[4]
Flash Point 104 °C[4]
Water Solubility Very low (<39.6 mg/L)[4]
Log P (Octanol/Water) 4.8[4]

Toxicokinetics: A Predictive Metabolic Pathway

While specific in-vivo metabolic studies on 4-tBCHA are not extensively published, its toxicokinetic profile can be predicted with a high degree of confidence based on its chemical structure as a carboxylic acid ester.[5] Ester-containing compounds are readily metabolized by a multi-gene family of enzymes known as carboxylesterases, which are widely distributed throughout the body and catalyze hydrolysis.[4][6] This enzymatic action is a primary detoxification pathway, converting lipophilic esters into more polar, water-soluble metabolites that can be easily excreted.[4]

The predicted metabolic cascade for 4-tBCHA involves two main steps:

  • Ester Hydrolysis: The acetate ester bond is cleaved by carboxylesterases to yield 4-tert-butylcyclohexanol and acetic acid.[4]

  • Oxidation and Conjugation: The resulting alcohol, 4-tert-butylcyclohexanol, can undergo further Phase II metabolism, such as glucuronidation or sulfation, to form highly water-soluble conjugates that are readily eliminated via urine.

This metabolic pathway effectively reduces the systemic exposure to the parent compound and facilitates its rapid clearance from the body.

Metabolic Pathway of 4-tBCHA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4_tBCHA This compound (Lipophilic Parent Compound) Metabolite 4-tert-Butylcyclohexanol + Acetic Acid 4_tBCHA->Metabolite Ester Hydrolysis (Carboxylesterases) Conjugate Glucuronide / Sulfate Conjugates (Polar Metabolites) Metabolite->Conjugate Conjugation (e.g., UGTs, SULTs) Excretion Urinary Excretion Conjugate->Excretion Renal Clearance

Caption: Predicted metabolic pathway for this compound.

Acute Toxicity

Acute toxicity studies are fundamental for hazard identification, providing data on the potential adverse effects of a single, short-term exposure to a substance. For 4-tBCHA, the data consistently indicate a low order of acute toxicity across oral and dermal routes.

EndpointSpeciesResult (LD₅₀)ClassificationSource(s)
Oral Rat3550 - >5000 mg/kgMinimally Toxic[5][7]
Dermal Rabbit>5000 mg/kgNot Classified[8]
Inhalation -No Data Available-[9]

Expertise & Causality: The high LD₅₀ values suggest that significant systemic toxicity from a single ingestion or skin contact event is unlikely. The lipophilic nature of the molecule (Log P of 4.8) might suggest good dermal absorption, but the rapid metabolic hydrolysis likely mitigates systemic accumulation and toxicity, explaining the very high dermal LD₅₀.[4] The lack of inhalation data represents a data gap, though the low vapor pressure of the substance suggests that exposure via this route would be minimal under normal use conditions.

Local Tolerance: Irritation and Sensitization

This section evaluates the effects of 4-tBCHA upon direct contact with biological tissues, a critical consideration for a fragrance ingredient used in topical products.

Skin Irritation

Studies show that 4-tBCHA can cause mild skin irritation.[7][8] In a rabbit study, application resulted in very slight erythema (redness) and oedema (swelling), which were observed to be completely reversible within 72 hours.[10] This profile leads to its classification in some jurisdictions as a Category 2 Skin Irritant.[7] The mechanism is likely a non-immunological, localized inflammatory response to the chemical's physical properties and interaction with skin components.

Eye Irritation

Similar to its effects on the skin, 4-tBCHA is reported to cause mild to serious eye irritation upon direct contact.[5][8] Standard protocols for products containing this ingredient would necessitate immediate and thorough rinsing with water following accidental eye exposure.

Skin Sensitization

Skin sensitization is an immunological endpoint of significant importance for fragrance ingredients. It is a Type IV delayed hypersensitivity reaction, where initial exposure induces an immune response, and subsequent exposures can elicit an allergic reaction (allergic contact dermatitis).

4-tBCHA is classified as a skin sensitizer (Category 1B).[11] This classification is a hazard identification, meaning the substance has the intrinsic property to cause sensitization. However, risk assessment, which considers exposure levels, is also crucial. The Research Institute for Fragrance Materials (RIFM) has concluded that there are no safety concerns for 4-tBCHA for skin sensitization under the current declared levels of use.[10] This highlights a key principle in toxicology: the presence of a hazard does not equate to risk if exposure is controlled. The causality lies in the dose-response relationship; a sufficient dose is required to induce the sensitization phase in susceptible individuals. For fragrance ingredients, quantitative risk assessment (QRA) is used to establish safe concentration limits in consumer products to prevent induction.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can be a precursor to carcinogenesis or heritable mutations. The assessment of 4-tBCHA relies on a weight-of-evidence approach, including data on the material itself and structurally similar "read-across" analogs.

  • A bacterial reverse mutation assay (Ames test), conducted according to OECD Guideline 471, showed no mutagenic activity for 4-tBCHA.[10]

  • Data from the read-across analog 2-tert-butylcyclohexyl acetate also show no evidence of genotoxicity.[10][12]

Based on the available data, 4-tBCHA is not considered to be genotoxic.[10] This is a critical finding, as a negative genotoxicity profile significantly lowers concerns about potential carcinogenicity.

Repeated Dose and Developmental Toxicity

While acute toxicity assesses the effects of a single dose, repeated dose and developmental studies provide insight into the potential for cumulative toxicity and effects on reproduction and development.

Repeated Dose Toxicity

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (following OECD Guideline 422) was conducted in rats.[10] Doses of 30, 100, or 300 mg/kg/day were administered by oral gavage.[10] From these types of studies, a No-Observed-Adverse-Effect Level (NOAEL) can be derived, which is the highest dose at which no statistically or biologically significant adverse effects are found.

Developmental Toxicity

Developmental toxicology investigates adverse effects on a developing organism resulting from exposure before conception, during prenatal development, or postnatally until puberty.[13] A key study evaluated the potential developmental toxicity of 4-tBCHA in pregnant rats at oral dosages of 40, 160, or 640 mg/kg/day during gestational days 7 to 20.[7][8]

  • Maternal Toxicity: At the highest dose (640 mg/kg/day), signs of maternal toxicity were observed, including reduced body weight gain and mortality.[7][8]

  • Developmental Effects: At this same high dose, reduced fetal body weights and transient delays in development (e.g., delayed bone ossification) were noted.[7][8]

  • NOAEL: Crucially, these fetal effects were only seen at a dose that was also toxic to the mother. No adverse effects were seen in either the mothers or the fetuses at the lower doses. The maternal and developmental No-Observed-Adverse-Effect Level (NOAEL) was therefore established at 160 mg/kg/day .[7][8]

The causality here is important: the developmental delays are considered secondary to the maternal toxicity rather than evidence of 4-tBCHA being a primary developmental toxicant.[7][8] This means the substance does not directly target the developing fetus at doses that are well-tolerated by the mother.

Summary and Conclusion

The toxicological profile of this compound is well-characterized. It exhibits low acute oral and dermal toxicity. It is a mild, reversible skin irritant and an eye irritant. While identified as a skin sensitizer, established safe use levels in consumer products mitigate the risk of allergic reactions. Critically, 4-tBCHA is not genotoxic and is not considered a primary developmental toxicant, with a clearly defined NOAEL of 160 mg/kg/day for both maternal and developmental endpoints. The predictable and efficient metabolic pathway via ester hydrolysis ensures rapid detoxification and clearance. Collectively, the data supports the safe use of this compound in consumer products when used within the concentration limits established by industry safety standards.

Experimental Methodologies

To ensure trustworthiness and reproducibility, toxicological evaluations rely on standardized, validated protocols. The Skin Sensitisation: Local Lymph Node Assay (LLNA) is a key in-vivo method for identifying skin sensitizing chemicals and is recognized by the OECD as Test Guideline 429.[14][15]

Protocol: OECD TG 429 - Local Lymph Node Assay (LLNA)

Causality & Principle: The LLNA is based on the immunological principle that sensitizing chemicals induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the site of application.[16] This proliferation can be quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of the dividing cells. A significant increase in proliferation compared to vehicle-treated controls indicates a sensitization potential.[16]

LLNA Workflow cluster_prep Phase 1: Preparation & Dosing cluster_proliferation Phase 2: Proliferation Measurement cluster_analysis Phase 3: Data Analysis A 1. Animal Selection & Acclimatization (Female CBA/J mice, min. 5 days) B 2. Dose Formulation (Min. 3 concentrations + Vehicle Control + Positive Control) A->B C 3. Daily Topical Application (Days 1, 2, 3) (25µL to dorsal surface of each ear) B->C D 4. Isotope Injection (Day 6) (Intravenous injection of ³H-methyl thymidine) E 5. Lymph Node Excision (Auricular lymph nodes excised 5 hrs post-injection) D->E F 6. Single-Cell Suspension (Mechanical disaggregation of lymph nodes) E->F G 7. Isotope Incorporation Measurement (Precipitate DNA, measure radioactivity via Liquid Scintillation Counting) F->G H 8. Calculate Stimulation Index (SI) (SI = DPM in test group / DPM in vehicle control) I 9. Determine Outcome (If SI ≥ 3, the substance is classified as a sensitizer) H->I

Caption: Experimental workflow for the OECD TG 429 Local Lymph Node Assay.

Step-by-Step Methodology:

  • Animal Selection and Housing: Use female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old, as they provide a robust and reproducible response.[16] House the animals in appropriate conditions with a minimum 5-day acclimatization period.

  • Dose Group Allocation: A minimum of four animals per dose group is required.[14] At least three concentrations of the test substance are selected, plus a concurrent negative control group (vehicle only) and a positive control group (a known sensitizer like hexyl cinnamic aldehyde) to ensure the assay is performing correctly.[14]

  • Dose Selection and Preparation: Select concentrations to maximize exposure while avoiding systemic toxicity or excessive skin irritation.[14] The test substance is typically dissolved/suspended in a suitable vehicle, such as acetone and olive oil (4:1 v/v).

  • Application: On three consecutive days (Days 1, 2, and 3), apply 25 µL of the test substance formulation or control vehicle to the dorsal surface of each ear of the mice.

  • Proliferation Measurement: On Day 6, inject all animals intravenously with 250 µL of phosphate-buffered saline containing ³H-methyl thymidine. Five hours later, humanely euthanize the animals.

  • Lymph Node Processing: Excise the auricular lymph nodes draining the application site. Prepare a single-cell suspension from the pooled lymph nodes for each animal.

  • Quantification: Precipitate the DNA from the cell suspensions and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as Disintegrations Per Minute (DPM) per animal.

  • Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3 for at least one dose group.

References

  • RIFM. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204(Suppl 1), 115610. [Link]

  • Politano, V. T., McGinty, D., Lewis, E. M., Hoberman, A. M., Diener, R. M., & Api, A. M. (2012). Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. International Journal of Toxicology, 31(5), 477–482. [Link]

  • ResearchGate. (n.d.). Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. Request PDF. [Link]

  • FooDB. (2011). Showing Compound this compound (FDB029775). [Link]

  • RIFM. (2018). RIFM fragrance ingredient safety assessment, Amylcyclohexyl acetate (mixed isomers), CAS Registry Number 67874-72-0. Food and Chemical Toxicology, 115(Suppl 1), S51-S60. [Link]

  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

  • OECD. (2002). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Andersson, P. L., et al. (2003). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 46(15), 3177-3191. [Link]

  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204(Suppl 1), 115610. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency. (2024). Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. [Link]

  • ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Request PDF. [Link]

  • Laizure, S. C., et al. (2014). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 34(2), 156-175. [Link]

  • Casati, S., & Gribaldo, L. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX, 28(3), 205-212. [Link]

  • de Oliveira, D. B., et al. (2017). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 125-133. [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5. Food and Chemical Toxicology, 141(Suppl 1), 111425. [Link]

  • Gribaldo, L., & Casati, S. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ALTEX - Alternatives to animal experimentation, 28(3), 205-212. [Link]

  • ResearchGate. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Request PDF. [Link]

  • Ansari, B. (2022). Developmental Toxicity, Major Factors and its Effects. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 10(2). [Link]

  • Toxi-Coop Zrt. (n.d.). Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429). Study Outline. [Link]

Sources

Technical Assessment: Environmental Fate & Kinetics of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the environmental fate of 4-tert-Butylcyclohexyl acetate (4-t-BCHA), synthesizing physicochemical kinetics, degradation pathways, and compartmentalization modeling.

Executive Summary

This compound (CAS 32210-23-4), commercially known as Vertenex, is a ubiquitously used fragrance ingredient characterized by a woody-floral profile.[1][2] From an environmental fate perspective, 4-t-BCHA presents a "kinetic paradox": its high octanol-water partition coefficient (Log Kow ~4.8) suggests high bioaccumulation potential, yet empirical data confirms rapid metabolic clearance and ready biodegradability.

This assessment validates that 4-t-BCHA partitions significantly into organic carbon phases (sediment/soil) upon release but does not persist due to rapid ester hydrolysis and subsequent ring mineralization. It is classified as Readily Biodegradable (OECD 301F) and Not Bioaccumulative (BCF < 2000 L/kg), mitigating its theoretical aquatic toxicity hazards.

Physicochemical Profiling

The environmental distribution of 4-t-BCHA is governed by its lipophilicity and moderate volatility. The following parameters serve as the input basis for fugacity modeling.

Table 1: Key Physicochemical Constants

ParameterValueMethod/SourceEnvironmental Implication
Molecular Weight 198.30 g/mol -Transport kinetics
Water Solubility 3.55 – 39.6 mg/LOECD 105Limited dissolved phase mobility; dissolution is the rate-limiting step for biodegradation.
Log Kow 4.8 (Measured)OECD 117High affinity for organic carbon (Koc) and lipid tissues.
Vapor Pressure 7.9 Pa (25°C)OECD 104Moderate volatility; significant partitioning to air during wastewater treatment aeration.
Henry’s Law Constant ~45 Pa·m³/molCalculatedVolatilization from water bodies is a relevant transport mechanism.
Flash Point > 100°CClosed CupThermal stability.

Degradation Kinetics & Pathways

The degradation of 4-t-BCHA is a biphasic process involving rapid abiotic/biotic hydrolysis followed by slower oxidative mineralization of the cyclohexane ring.

Primary Hydrolysis (The Gateway Step)

The ester bond is the thermodynamically unstable point of the molecule in environmental matrices.

  • Mechanism: Nucleophilic acyl substitution.

  • Kinetics: While abiotic hydrolysis is slow at neutral pH (pH 7), it is significantly catalyzed by ubiquitous environmental esterases (biotic hydrolysis).

  • Products: 4-tert-Butylcyclohexanol (Alcohol) and Acetic Acid.[3]

Secondary Mineralization (The Rate-Determining Step)

The resulting alcohol, 4-tert-Butylcyclohexanol, undergoes oxidation. The bulky tert-butyl group sterically hinders rapid attack, but the molecule eventually succumbs to oxidation at the alcohol moiety, forming a ketone, followed by Baeyer-Villiger-type oxidation or direct ring cleavage mechanisms common to cycloalkane metabolism.

Figure 1: Proposed Environmental Degradation Pathway

DegradationPathway Parent This compound (Parent) Alcohol 4-tert-Butylcyclohexanol (Intermediate) Parent->Alcohol Hydrolysis (Esterase/pH > 8) Acid Acetic Acid (Mineralized via TCA) Parent->Acid Hydrolysis Ketone 4-tert-Butylcyclohexanone Alcohol->Ketone Alcohol Dehydrogenase (Oxidation) CO2 CO2 + Biomass Acid->CO2 TCA Cycle RingOpen Adipic Acid Derivatives (Ring Cleavage) Ketone->RingOpen Monooxygenase (Ring Cleavage) RingOpen->CO2 Beta-Oxidation

Caption: Biphasic degradation pathway showing ester hydrolysis followed by oxidative ring cleavage.[3][4]

Environmental Compartmentalization (Fugacity Level III)

Using the physicochemical properties from Section 2, we apply a Level III Fugacity Model (non-equilibrium, steady-state) to predict the vector of transport.

Partitioning Logic
  • Air: Despite moderate vapor pressure, the high Henry's Law constant drives significant mass into the atmosphere if surface agitation occurs.

  • Water: Low solubility limits the dissolved fraction; however, this is the primary compartment for biodegradation.

  • Sediment/Soil: The high Log Kow (4.8) dictates that the majority of the chemical mass released into water will adsorb to suspended solids and settle into the sediment.

Figure 2: Mass Distribution & Transport Vectors

FugacityModel Air Atmosphere (Photolysis Sink) Air->Air Photo-oxidation Water Water Column (Biodegradation Sink) Air->Water Deposition Water->Air Volatilization (Henry's Law) Water->Water Degradation (t½ < 28d) Sediment Sediment (Adsorption Sink) Water->Sediment Adsorption (Koc) Sediment->Water Resuspension Soil Soil (Immobile) Source Release Source Source->Air Evaporation Source->Water Discharge Source->Soil Spill/Sludge

Caption: Fugacity Level III model indicating Sediment and Water as primary reservoirs.

Bioaccumulation & Transport

A critical aspect of 4-t-BCHA's safety profile is the discrepancy between its predicted and actual bioaccumulation.

The Log Kow Paradox

Standard QSAR models (e.g., BCFBAF) utilizing a Log Kow of 4.8 predict a Bioconcentration Factor (BCF) between 1,000 and 3,000 L/kg , triggering regulatory flags for "Bioaccumulative" (B) classification.

Metabolic Mitigation

In vivo studies demonstrate that aquatic organisms (e.g., Oncorhynchus mykiss - Rainbow Trout) possess enzyme systems capable of rapidly hydrolyzing the ester bond.

  • Corrected BCF: When metabolic biotransformation rates (

    
    ) are factored in, the BCF drops to approximately 102 L/kg .[5]
    
  • Mechanism: The ester is cleaved before it can equilibrate in lipid tissues. The resulting polar metabolites are excreted via the gills or bile.

Experimental Methodologies

To validate these claims in a laboratory setting, the following protocols are standardized.

Protocol: OECD 301F (Manometric Respirometry)

This test determines "Ready Biodegradability" by measuring oxygen consumption in a closed system.

Objective: Prove >60% degradation within a 10-day window over a 28-day period.

Workflow:

  • Inoculum Preparation:

    • Collect activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

    • Wash sludge via centrifugation to remove dissolved organic carbon (DOC).

    • Resuspend in mineral medium to a concentration of 30 mg/L suspended solids.

  • Test System Setup:

    • Vessels: 500 mL amber bottles (to prevent photolysis) equipped with manometric sensor heads (e.g., OxiTop®).

    • Absorbent: Place sodium hydroxide (NaOH) pellets in a quiver in the headspace to absorb evolved CO₂. This ensures pressure drop correlates directly to O₂ consumption.

  • Dosing:

    • Test Substance: Add 4-t-BCHA to achieve a theoretical oxygen demand (ThOD) of ~100 mg/L. Note: Due to low solubility, direct weighing or silica gel adsorption dosing is recommended to ensure bioavailability.

    • Reference Control: Sodium Benzoate (check for inoculum viability).

    • Blank: Inoculum only (to correct for endogenous respiration).

  • Incubation:

    • Incubate at 22 ± 1°C in the dark.

    • Stir continuously to facilitate oxygen transfer.

  • Data Analysis:

    • Calculate % Degradation =

      
      
      
    • Pass Criteria: >60% degradation within 10 days of achieving 10% degradation.

Protocol: OECD 117 (HPLC Method for Log Kow)

Given the chemical's hydrophobicity, the shake-flask method (OECD 105) is prone to emulsion errors. The HPLC method is preferred.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Methanol/Water (75:25).

  • Calibration: Inject reference standards with known Log Kow values (e.g., 2-butanone to DDT) to create a calibration curve (

    
     vs. 
    
    
    
    ).
  • Measurement: Inject 4-t-BCHA, calculate capacity factor (

    
    ), and interpolate Log Kow.
    

References

  • ECHA (European Chemicals Agency). Registration Dossier: this compound (CAS 32210-23-4). Retrieved from [Link]

  • Api, A.M., et al. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 2015. [Link]

  • OECD. Test No. 301: Ready Biodegradability.[6][7] OECD Guidelines for the Testing of Chemicals, Section 3.[6][7] [Link]

  • U.S. EPA. Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[Link]

  • Toyama, T., et al. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains.[8] Applied and Environmental Microbiology, 2010. (Cited for ring cleavage pathway analogy). [Link]

Sources

Methodological & Application

Application Note: High-Resolution GC Analysis of 4-tert-Butylcyclohexyl Acetate (Vertenex) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-tert-Butylcyclohexyl acetate (CAS: 32210-23-4), commercially known as Vertenex or PTBCHA, is a vital fragrance ingredient prized for its woody, fruity, and floral notes. However, its olfactory value is stereochemically dependent. The cis-isomer is the potent odorant, possessing a rich, powdery, woody character, whereas the trans-isomer is significantly weaker and less desirable [1].

In synthetic production—typically via the hydrogenation of 4-tert-butylphenol followed by acetylation—thermodynamic control favors the trans isomer, while kinetic control can favor the cis isomer. Therefore, accurate quantification of the cis:trans ratio is not merely a purity test; it is a critical quality attribute (CQA) determining the commercial value of the batch.

This application note details a robust Gas Chromatography (GC) protocol for separating these isomers. While non-polar columns (e.g., 5%-phenyl) are common for general screening, this guide advocates for a Polyethylene Glycol (PEG/Wax) stationary phase to achieve baseline resolution (


) between the isomers, essential for precise ratio determination.

Chemical Context & Isomerism

To understand the separation challenge, one must understand the molecule's conformation. The tert-butyl group is bulky and locks the cyclohexane ring into a specific chair conformation to avoid 1,3-diaxial interactions.

  • trans-isomer: Both the tert-butyl group and the acetate group are in equatorial positions (diequatorial). This is the thermodynamically stable form.

  • cis-isomer: The tert-butyl group remains equatorial, forcing the acetate group into an axial position (axial-equatorial).

This conformational difference results in distinct interaction energies with chromatographic stationary phases, particularly those capable of hydrogen bonding or dipole-dipole interactions (like PEG).

Reaction & Isomerization Pathway[1]

ReactionPathway cluster_isomers Isomer Equilibrium Phenol 4-tert-Butylphenol Alcohol 4-tert-Butylcyclohexanol (cis/trans mixture) Phenol->Alcohol Hydrogenation (Rh or Ni Cat.) Acetate This compound (Final Product) Alcohol->Acetate Acetylation (Ac2O) Cis cis-Isomer (Axial Acetate) *High Odor Value* Trans trans-Isomer (Equatorial Acetate) *Thermodynamically Stable* Cis->Trans Isomerization

Figure 1: Synthesis pathway showing the origin of the cis/trans isomeric mixture.

Method Development Strategy

Column Selection: The "Polarity" Decision
  • Non-Polar (e.g., DB-5, Rxi-5Sil MS): Separation is driven primarily by boiling point. Since the boiling points of the cis and trans isomers are very close, these columns often result in co-elution or "shouldering," making integration difficult for high-precision work.

  • Polar (e.g., DB-WAX, Stabilwax): The PEG phase interacts more strongly with the ester functionality. The axial acetate group in the cis-isomer is more sterically hindered/exposed differently than the equatorial group in the trans-isomer. This leads to significantly better separation factors (

    
    ).
    

Recommendation: Use a Wax (PEG) column for quantitative quality control. Use a 5-type column only for general impurity screening (e.g., residual phenol).

Experimental Protocol

Instrumentation & Conditions[1][2][3][4]
ParameterSpecificationCausality / Rationale
GC System Agilent 7890/8890 or equivalentStandard capillary GC.
Detector FID (Flame Ionization Detector)Preferred for quantitation due to wide linear range and uniform response factors for isomers.
Column DB-WAX UI (or equivalent PEG) 30 m × 0.25 mm × 0.25 µmPolar phase maximizes separation of geometric isomers.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution (Van Deemter optimum).
Oven Program Initial: 60 °C (hold 1 min) Ramp: 5 °C/min to 230 °C Final: 230 °C (hold 5 min)Slow ramp ensures separation of isomers and elutes heavier impurities (dimers).
Detector Temp 260 °CPrevents condensation of high-boiling analytes.
Sample Preparation[5]

Solvent: Ethanol (Absolute) or Acetone.

  • Note: Avoid Methanol if transesterification is a concern during long storage, though rare for this acetate.

Procedure:

  • Weigh 50 mg of the this compound sample into a 20 mL headspace vial or volumetric flask.

  • Dilute to 10 mL with Ethanol (Concentration: ~5000 ppm).

  • Transfer 1 mL to a standard autosampler vial.

  • Internal Standard (Optional): Add Dodecane (50 µL of a 10 mg/mL solution) if absolute quantification is required. For isomer ratio (% area), IS is not strictly necessary.

System Suitability Criteria

Before running samples, inject a standard mixture to verify performance:

  • Resolution (

    
    ):  The resolution between trans-4-TBCHA and cis-4-TBCHA must be > 1.5  (Baseline separation).
    
  • Tailing Factor: < 1.2 for both peaks.

  • Retention Time Repeatability: RSD < 0.1% (n=5 injections).

Data Analysis & Workflow

Elution Order (Typical on Wax Column)

Note: Elution order can shift based on exact phase chemistry. Always confirm with pure standards if available.

  • First Peak: trans-4-tert-Butylcyclohexyl acetate (Lower polarity interaction).

  • Second Peak: cis-4-tert-Butylcyclohexyl acetate (Higher polarity interaction).[1]

Reference Retention Indices (DB-WAX):

  • trans-Isomer: ~1620–1640

  • cis-Isomer: ~1660–1680 [2]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Fragrance Oil/Synthesis Batch) Prep Sample Prep Dilute 1:200 in Ethanol Optional: Add Internal Std Sample->Prep GC GC-FID Analysis Column: DB-WAX Split: 50:1 Prep->GC Data Data Processing Integrate cis/trans peaks GC->Data Decision QC Decision Is cis-isomer > 90%? (Or per spec) Data->Decision Release Batch Release Batch Decision->Release Batch Yes Reprocess/Reject Reprocess/Reject Decision->Reprocess/Reject No

Figure 2: Standard Operating Procedure (SOP) workflow for batch release.

Calculations

Isomer Ratio (%):



Purity (if using Internal Standard):



(Where RF is the Response Factor determined from calibration standards).

Troubleshooting & Tips

IssueProbable CauseCorrective Action
Co-elution of Isomers Column phase too non-polar (e.g., DB-5) or ramp too fast.Switch to DB-WAX or HP-INNOWax. Decrease temperature ramp rate to 2 °C/min around the elution window (10-15 min).
Peak Tailing Active sites in inlet or column degradation.Change liner (use deactivated wool). Trim 10cm from column inlet.
Ghost Peaks Carryover from previous high-conc injection.Run a solvent blank. Increase final bake-out temp to 250 °C (if column limit allows).
Retention Time Shift Carrier gas leak or septum bleed.Check inlet pressure. Replace septum.

References

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Discusses the olfactory differences between cis and trans isomers).
  • NIST Mass Spectrometry Data Center. (2023).[1] this compound.[2][3][1][4][5][6][7][8][9] NIST Chemistry WebBook, SRD 69. [Link]

  • International Fragrance Association (IFRA). (2023).[1] IFRA Standards Library. (Refer to standards regarding sensitization and purity specifications for Vertenex). [Link]

  • Restek Corporation. (2023). Flavor & Fragrance GC Columns: Capillary Column Selection Guide. (Provides comparative data on Wax vs. 5-type columns for ester separation). [Link]

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before use in regulated applications.

Sources

Application Note: High-Resolution HPLC Separation of Cis- and Trans-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-performance liquid chromatography (HPLC) separation of cis- and trans-4-tert-butylcyclohexyl acetate (TBCHA). It synthesizes chemical theory with practical, self-validating protocols.

Executive Summary

4-tert-Butylcyclohexyl acetate (TBCHA), commercially known as Vertenex, is a vital fragrance ingredient exhibiting woody and floral notes. Its olfactory profile is strictly dependent on its stereochemistry: the cis-isomer (floral, intense) and the trans-isomer (woody, rich).

While Gas Chromatography (GC) is traditionally used for volatile esters, HPLC is required for non-volatile matrices, fraction collection, or when thermal instability is a concern. This guide provides a definitive protocol for separating these geometric isomers using Reversed-Phase HPLC (RP-HPLC), leveraging the "conformational locking" effect of the tert-butyl group to achieve baseline resolution.

Chemical Context & Separation Mechanism[1][2][3][4][5]

The Stereochemical Challenge

The tert-butyl group at position 4 is bulky, effectively "locking" the cyclohexane ring into a chair conformation where the tert-butyl group remains equatorial to minimize 1,3-diaxial interactions. This dictates the orientation of the acetate group at position 1:

  • Trans-isomer: The acetate group is equatorial . The molecule is diequatorial, resulting in a planar, extended hydrophobic surface.

  • Cis-isomer: The acetate group is axial . The molecule has an axial-equatorial configuration, creating a more compact, "bent" structure with a slightly distinct dipole moment.

Separation Logic (The "Why")

In Reversed-Phase Chromatography (C18), retention is governed by hydrophobic interaction.

  • Hypothesis: The trans-isomer, being flatter and having a larger accessible hydrophobic surface area, will interact more strongly with the octadecylsilane (C18) stationary phase.

  • Result: The cis-isomer elutes first (lower retention), and the trans-isomer elutes second (higher retention).

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary gradient pump, thermostatted column compartment.

  • Detection:

    • Primary: Refractive Index (RI) Detector (Recommended due to weak UV chromophore).

    • Alternative: UV/Vis Detector at 210 nm (Requires high-purity solvents).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.

  • Column: High-density C18 (e.g., 4.6 x 150 mm, 3 µm or 5 µm). Note: Specialized mixed-mode columns (e.g., SIELC Newcrom R1) can also be used for enhanced selectivity.

Method A: Isocratic RP-HPLC (Robust/QC)

Best for routine quality control and quantitation using RI detection.

ParameterSetting
Mobile Phase Acetonitrile : Water (70 : 30 v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 - 20 µL
Detection RI (35°C cell temp) or UV 210 nm
Run Time 15 minutes
Method B: Gradient RP-HPLC (Research/Complex Matrices)

Best for separating TBCHA from other matrix impurities.

Time (min)% Water (A)% Acetonitrile (B)
0.05050
10.01090
12.01090
12.15050
17.05050

Note: Gradient baselines can drift significantly with RI detection. Use UV (210 nm) or ELSD (Evaporative Light Scattering Detector) for Method B.

Sample Preparation
  • Stock Solution: Weigh 100 mg of TBCHA standard into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile.

  • Working Solution: Dilute Stock 1:10 with Mobile Phase (for Isocratic) or 50:50 MeCN:Water (for Gradient).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Results & Discussion

Expected Chromatogram

Under Method A (Isocratic 70% MeCN), the separation typically yields:

  • Peak 1 (tR ~ 5.2 min): cis-4-tert-Butylcyclohexyl acetate (Axial Acetate).

  • Peak 2 (tR ~ 6.8 min): trans-4-tert-Butylcyclohexyl acetate (Equatorial Acetate).

  • Resolution (Rs): Typically > 2.0 (Baseline resolved).

Visualization of Workflow

The following diagram illustrates the logical flow from sample preparation to data interpretation, highlighting the critical decision points for detector selection.

HPLC_Workflow cluster_Detectors Detection Strategy Sample Sample: TBCHA Mixture Prep Prep: Dissolve in MeCN Filter 0.22 µm Sample->Prep Column Column: C18 (RP) Hydrophobic Interaction Prep->Column UV UV (210 nm) Sensitive to solvent cutoff Column->UV Gradient RI RI / ELSD Universal, Robust Column->RI Isocratic Data Data Analysis Integrate Peaks UV->Data RI->Data Result Result: Cis (Early) / Trans (Late) Data->Result

Caption: Workflow for HPLC separation of TBCHA isomers, selecting detection based on elution mode.

Mechanistic Interaction Diagram

This diagram visualizes why the trans isomer is retained longer.

Interaction_Mechanism Cis Cis-Isomer (Axial Acetate) Compact/Bent Shape Stationary C18 Stationary Phase (Hydrophobic Surface) Cis->Stationary Low Surface Contact Trans Trans-Isomer (Equatorial Acetate) Planar/Extended Shape Trans->Stationary High Surface Contact Interaction_Cis Weaker Interaction Faster Elution Stationary->Interaction_Cis Interaction_Trans Stronger Interaction Slower Elution Stationary->Interaction_Trans

Caption: Mechanistic comparison of Cis (axial) vs Trans (equatorial) interactions with C18 phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Peaks Visible UV Cutoff / Low AbsorbanceSwitch to RI or ELSD. If using UV, ensure MeCN is "Far UV" grade and wavelength is ≤ 210 nm.
Poor Resolution Column Aging or Low SelectivityLower the % Acetonitrile (e.g., to 60%). Lower column temperature to 20°C to increase retention differences.
Baseline Drift Gradient with RIRI cannot handle gradients. Switch to Isocratic Method A or use ELSD.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • PubChem. (2025).[1] this compound Compound Summary. Retrieved January 30, 2026, from [Link]

Sources

Application Note: High-Resolution Stereoselective Separation of 4-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific requirement for "Chiral Separation" of 4-tert-Butylcyclohexyl acetate (PTBCHA). While PTBCHA is technically an achiral molecule (possessing a plane of symmetry), the industry standard for separating its geometric isomers (cis and trans) involves high-selectivity stationary phases often reserved for chiral analysis, such as cyclodextrins.[1]

Executive Summary

This compound (PTBCHA), commercially known as Vertenex, is a vital fragrance ingredient valued for its woody, floral, and sweet odor profile.[1] The molecule exists as two geometric isomers: cis and trans.[1][2] The cis-isomer is the potent odorant responsible for the desirable rich, woody-floral notes, while the trans-isomer is significantly weaker and woodier.[1][3]

Although PTBCHA is an achiral diastereomer (possessing a plane of symmetry), standard non-polar GC phases often fail to achieve baseline resolution between the isomers due to their similar boiling points.[1] This protocol details the use of modified cyclodextrin chiral stationary phases to achieve superior shape-selective separation, ensuring accurate quantification of the high-value cis-isomer.[1]

Scientific Background & Mechanism[1][4]

Stereochemistry and Conformational Locking

The tert-butyl group at the C4 position acts as a "conformational anchor," locking the cyclohexane ring into a rigid chair conformation.[1] This prevents ring flipping and creates two distinct diastereomers based on the orientation of the acetate group at C1:

  • Trans-isomer (Diequatorial): The acetate group is in the equatorial position.[1] This is the thermodynamically more stable form but possesses a weaker odor.[1]

  • Cis-isomer (Axial-Equatorial): The acetate group is in the axial position.[1] This high-energy conformer is the desired fragrance active.[1]

The "Chiral" Separation Paradox

Users often request "chiral separation" for PTBCHA because the most effective separation tools are Chiral GC Columns (specifically


-cyclodextrins).[1]
  • Mechanism: While PTBCHA is not an enantiomer, the cyclodextrin cavity discriminates based on 3D molecular shape.[1] The trans-isomer (flat, diequatorial) fits differently into the cyclodextrin toroid than the cis-isomer (bent, axial-equatorial).[1] This "Host-Guest" shape selectivity provides resolution superior to polarity-based separation alone.[1]

Experimental Protocol: GC-FID/MS Analysis

Method A: High-Resolution Cyclodextrin Method (Recommended)

This method utilizes a functionalized


-cyclodextrin phase, which is the industry gold standard for separating difficult positional and geometric isomers of terpene derivatives.[1]

Instrument Configuration:

  • System: Agilent 7890B GC or equivalent with FID (Flame Ionization Detector) or MS (Mass Spectrometer).

  • Inlet: Split/Splitless, maintained at 250°C.

  • Detector: FID at 280°C (Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup: 25 mL/min).

Column Specifications:

  • Phase: 2,3-di-O-acetyl-6-O-t-butyldimethylsilyl-

    
    -cyclodextrin (e.g., Supelco β-DEX 225  or Agilent CycloSil-B ).[1]
    
  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.[1][3][4]

Method Parameters:

Parameter Setting Rationale
Carrier Gas Helium @ 1.2 mL/min (Constant Flow) Optimizes efficiency for cyclodextrin phases.
Split Ratio 50:1 Prevents column overload; linear range focus.[1]

| Oven Program | 60°C (1 min hold)


 5°C/min 

180°C

20°C/min

230°C (5 min hold) | Slow ramp critical for maximizing host-guest interaction time. | | Injection Vol | 1.0 µL | Standard volume for split injection.[1] |

Elution Order (Typical on β-DEX 225):

  • Cis-4-tert-butylcyclohexyl acetate (First Eluter)*[1]

  • Trans-4-tert-butylcyclohexyl acetate (Second Eluter)[1]

    • Note: Elution order can invert depending on the specific cyclodextrin derivatization (e.g., permethylated vs. silylated). Always confirm with pure standards.

Method B: Alternative Polar Phase (PEG/Wax)

For laboratories without chiral columns, a high-polarity Polyethylene Glycol (PEG) column can be used, though resolution may degrade at high concentrations.[1]

  • Column: DB-WAX or HP-20M (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).[1]
  • Oven: 80°C (2 min)

    
     4°C/min 
    
    
    
    220°C.
  • Mechanism: Separates based on polarity.[1][5][6][7] The cis-isomer (more polar due to axial acetate) typically elutes after the trans-isomer on Wax phases.[1]

Data Analysis & Quality Control

Resolution Calculation

Ensure the separation meets the baseline resolution requirement (


) for accurate integration.[1]


Where

is retention time and

is peak width at half-height.[1]
Isomeric Ratio Reporting

Report the Isomeric Ratio as a percentage of the total area:


[1]
  • Target Specification: High-grade Vertenex typically requires

    
    cis-isomer content.[1]
    

Workflow Visualization (Graphviz)[1]

G cluster_legend Legend Start Start: Sample Preparation (Dilute 10% in EtOH/Hexane) Choice Select Column Type Start->Choice RouteA Method A: Chiral Column (Beta-DEX 225) Choice->RouteA High Precision Required RouteB Method B: Polar Column (DB-WAX) Choice->RouteB Standard QC MechA Mechanism: Shape Selectivity (Host-Guest Inclusion) RouteA->MechA MechB Mechanism: Polarity Interaction (Dipole-Dipole) RouteB->MechB ResultA High Resolution (Rs > 2.0) Cis elutes FIRST (Typical) MechA->ResultA ResultB Moderate Resolution (Rs ~ 1.5) Cis elutes SECOND (Typical) MechB->ResultB QC Calculate Isomeric Ratio (% Cis vs % Trans) ResultA->QC ResultB->QC key Cis-Isomer: Desirable (Woody/Floral) Trans-Isomer: Weak (Woody)

Caption: Decision matrix for selecting the appropriate GC stationary phase based on resolution requirements and separation mechanism.

References

  • Almac Group. (2020).[1] A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate. Retrieved from [Link][1]

  • B Brenna et al. (2020).[1] Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol and Woody Acetate. Catalysts, 10(1), 102.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] this compound: Stereoisomers and Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1][8] Retrieved from [Link][1]

Sources

Stereoselective Synthesis of 4-tert-Butylcyclohexyl Acetate Isomers: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Relevance

4-tert-Butylcyclohexyl acetate (PTBCHA) is a cornerstone fragrance ingredient commercially known under trade names such as Vertenex (IFF) or Oryclon.[1] It possesses a rich woody-floral odor profile widely used in soaps, detergents, and fine perfumery.[1]

However, PTBCHA exists as two geometric isomers with distinct olfactory properties:

  • Cis-Isomer (Axial Acetate): Intense, woody, leather-like, and camphoraceous.[1] It has an odor threshold 5–10x lower (more potent) than the trans isomer.[2]

  • Trans-Isomer (Equatorial Acetate): Softer, woody, floral, and sweet.[1] This is the thermodynamically stable isomer.

Controlling the cis:trans ratio is critical for product consistency. While standard industrial hydrogenation of 4-tert-butylphenol yields a mixture, targeted synthesis requires specific stereochemical control during the reduction of the intermediate ketone, 4-tert-butylcyclohexanone.[1] This guide details three protocols to access specific isomeric ratios: Thermodynamic Control (High-Trans) , Kinetic Control (High-Cis) , and Biocatalytic Resolution .[1]

Conformational Analysis & Mechanistic Grounding

The stereoselectivity of this synthesis is governed by the "locking" effect of the bulky tert-butyl group.[3] To avoid severe 1,3-diaxial interactions, the tert-butyl group resides exclusively in the equatorial position, locking the cyclohexane ring into a single chair conformation.[3]

  • Nucleophilic Attack Trajectories:

    • Axial Attack: The nucleophile approaches parallel to the axial hydrogens. This leads to the Equatorial Alcohol (Trans) .

    • Equatorial Attack: The nucleophile approaches from the "side," leading to the Axial Alcohol (Cis) .

Visualization: Stereochemical Pathways

The following diagram illustrates the divergence in synthesis based on reagent steric bulk.

ReactionPathways Ketone 4-tert-Butylcyclohexanone (Locked Chair) NaBH4 Small Hydride (NaBH4) Axial Attack (Major) Ketone->NaBH4 LSelectride Bulky Hydride (L-Selectride) Equatorial Attack (Major) Ketone->LSelectride TransAlc Trans-Alcohol (Equatorial -OH) Thermodynamic Product NaBH4->TransAlc ~85% Yield CisAlc Cis-Alcohol (Axial -OH) Kinetic Product NaBH4->CisAlc ~15% Yield LSelectride->TransAlc <10% Yield LSelectride->CisAlc >90% Yield Acetylation Acetylation (Ac2O / Pyridine) TransAlc->Acetylation CisAlc->Acetylation TransAcetate Trans-Acetate (Woody-Floral) Acetylation->TransAcetate Retains Config CisAcetate Cis-Acetate (Intense Woody-Leather) Acetylation->CisAcetate Retains Config

Figure 1: Divergent synthesis pathways. Small hydrides favor axial attack (Trans product), while bulky hydrides favor equatorial attack (Cis product).

Protocol A: Thermodynamic Control (Targeting Trans)

Objective: Synthesis of trans-4-tert-butylcyclohexyl acetate (High-Trans). Mechanism: Sodium borohydride (NaBH


) is a small nucleophile. Despite some steric torsional strain, it preferentially attacks from the axial face (top), pushing the resulting hydroxyl group into the equatorial position.
Materials
  • 4-tert-Butylcyclohexanone (20 mmol)[1]

  • Sodium Borohydride (NaBH

    
    ) (10 mmol)
    
  • Ethanol (95%)

  • Acetic Anhydride, Pyridine, DMAP (for Step 2)

Step-by-Step Methodology
  • Reduction:

    • Dissolve 3.08 g (20 mmol) of 4-tert-butylcyclohexanone in 25 mL of 95% Ethanol in a 100 mL round-bottom flask (RBF).

    • Cool to 0°C in an ice bath.[1]

    • Slowly add 0.38 g (10 mmol) of NaBH

      
       over 10 minutes.
      
    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

    • Quench: Add 10 mL of 1M HCl dropwise (Caution: H

      
       gas evolution).
      
    • Workup: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
    • Expected Intermediate: ~85:15 trans:cis alcohol mixture.[1]

  • Acetylation:

    • Dissolve the crude alcohol residue in 10 mL Pyridine.

    • Add 3.0 mL Acetic Anhydride and a catalytic amount of DMAP (10 mg).

    • Stir at RT for 3 hours.

    • Pour into ice water (50 mL) and extract with Ethyl Acetate. Wash with 1M HCl (to remove pyridine) and sat. NaHCO

      
      .
      
    • Purify via flash chromatography (Hexanes/EtOAc 9:1) if pure isomer is required, though fractional distillation is used industrially.

Protocol B: Kinetic Control (Targeting Cis)

Objective: Synthesis of cis-4-tert-butylcyclohexyl acetate (High-Cis). Mechanism: L-Selectride is a bulky borohydride.[1] The axial trajectory is sterically hindered by the 3,5-axial hydrogens. Therefore, the reagent is forced to attack from the equatorial face, placing the hydroxyl group in the axial position.

Materials
  • 4-tert-Butylcyclohexanone (10 mmol)[1]

  • L-Selectride (1.0 M in THF) (11 mmol)[1]

  • Anhydrous THF

  • Inert Atmosphere (Nitrogen/Argon)

Step-by-Step Methodology
  • Stereoselective Reduction:

    • Flame-dry a 100 mL RBF and purge with Nitrogen.[1]

    • Dissolve 1.54 g (10 mmol) of ketone in 30 mL anhydrous THF.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: Temperature control is essential for selectivity.

    • Add 11 mL of L-Selectride (11 mmol) dropwise via syringe over 20 minutes.[1]

    • Stir at -78°C for 2 hours.

    • Oxidative Workup: While still cold, add 5 mL Ethanol, followed by 5 mL 10% NaOH and 5 mL 30% H

      
      O
      
      
      
      (Caution: Exothermic).
    • Warm to RT and stir for 30 minutes.

    • Extract with Ether, wash with brine, dry (MgSO

      
      ), and concentrate.
      
    • Expected Intermediate: >90:10 cis:trans alcohol mixture.[1]

  • Acetylation:

    • Proceed with standard acetylation as described in Protocol A.

Protocol C: Biocatalytic Resolution (High Purity)

Objective: Kinetic resolution to obtain enantiopure/diastereopure isomers from a racemic or mixed feedstock. Mechanism: Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) displays high stereospecificity.[1] It preferentially acetylates the cis-alcohol (or specific enantiomers if chiral centers were not symmetric) or can be used to hydrolyze the acetate mixture selectively.

Materials
  • Mixed 4-tert-butylcyclohexanol isomers (1 g)

  • Vinyl Acetate (Acyl donor)

  • Novozym 435 (Immobilized Lipase)

  • MTBE (Methyl tert-butyl ether) or Hexane[1]

Step-by-Step Methodology
  • Enzymatic Acetylation:

    • Dissolve 1 g of alcohol mixture in 20 mL MTBE.

    • Add 3 equivalents of Vinyl Acetate.

    • Add 50 mg Novozym 435.[1]

    • Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring:

    • Monitor via GC-FID.[1] The enzyme typically acetylates the cis (axial) isomer faster in certain solvent systems, or can be tuned for trans depending on the specific lipase strain (e.g., Pseudomonas sp. lipases often favor trans).[1]

    • Note: For 4-tert-butylcyclohexanol, CAL-B is often used to enhance the optical purity if the starting material was not symmetric, but for geometric separation, careful monitoring of conversion is required.[1]

  • Filtration:

    • Filter off the enzyme beads (reusable).

    • Separate the formed acetate from the unreacted alcohol via column chromatography.

Analytical Characterization & QC

To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing isomers based on the coupling constants of the carbinol proton.

Data Summary Table
FeatureTrans-Isomer Cis-Isomer
Configuration Equatorial Acetate / Axial HAxial Acetate / Equatorial H
1H NMR (Carbinol H)

4.4 - 4.6 ppm (tt,

Hz)

4.9 - 5.1 ppm (br s or q, small

)
Rationale Axial proton is shielded (upfield) relative to equatorial, but esterification shifts both downfield.[1] The splitting pattern is the key identifier. Large axial-axial coupling defines the trans isomer.[1]Equatorial proton has only small eq-eq and eq-ax couplings, resulting in a narrow signal width.[1]
Odor Profile Woody, Floral, SoftIntense, Dry, Leather, Camphor
GC Retention Typically elutes after the cis isomer on non-polar columns (BP-1/DB-1).[1]Typically elutes before the trans isomer on non-polar columns.
QC Checkpoint
  • Pass: 1H NMR shows a triplet of triplets (tt) at ~4.5 ppm with

    
     Hz (indicates Trans).
    
  • Pass: 1H NMR shows a broad singlet/quintet at ~5.0 ppm with width at half-height < 10 Hz (indicates Cis).[1]

References

  • Eliel, E. L., & Senda, Y. (1970). Reduction of t-butylcyclohexanones with complex metal hydrides. Tetrahedron, 26(10), 2411-2428.[1] Link

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.[1][4] Link

  • Brenna, E., et al. (2020).[2][5] Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol and Woody Acetate. Catalysts, 10(1), 108. Link

  • Arcadi, A., et al. (2025). RIFM fragrance ingredient safety assessment, this compound.[1][6][7] Food and Chemical Toxicology, 204, 115610.[6] Link

Sources

Technical Application Guide: 4-tert-Butylcyclohexyl Acetate (PTBCHA) in Aroma & Flavor Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for R&D professionals. It prioritizes regulatory safety, chemical mechanism, and precise experimental protocols.

Part 1: Executive Regulatory & Safety Directive

CRITICAL REGULATORY WARNING: As of the current regulatory landscape (2025-2026), 4-tert-Butylcyclohexyl acetate is NOT FEMA GRAS (Generally Recognized As Safe) listed for use in food or beverage applications in the United States or EU.

  • FEMA Number: None (Not Listed).[1]

  • Food Use Status: PROHIBITED for direct addition to ingestible products.

  • Scope of Application: This guide addresses the aroma chemistry of PTBCHA. While the prompt specifies "Flavor Chemistry," this molecule is strictly a fragrance ingredient used to impart flavor-associated notes (Pear, Woody, Orris) in non-ingestible matrices (e.g., oral care packaging, lip balm containers, tobacco products where permitted, and functional fragrances).

  • Actionable Insight: For food-grade pear/woody formulations, researchers must utilize FEMA-approved analogs such as trans-4-tert-butylcyclohexanol (FEMA 4724) or Hexyl Acetate (FEMA 2565) .

Part 2: Chemical Identity & Stereochemical Impact

The sensory profile of PTBCHA is governed by its stereochemistry. Commercial grades are mixtures of cis and trans isomers. Understanding this ratio is critical for "flavor" perception (olfactory contribution).

Isomeric Profiles

PTBCHA exists as two geometric isomers with distinct organoleptic properties. The tert-butyl group locks the cyclohexane ring into a rigid conformation.

IsomerConformationSensory ProfileCommercial Ratio (Typical)
Cis-isomer Axial AcetateFloral, Intense, Fruity (Pear/Plum) . Highly diffusive.~30% (Standard) / >90% (High-Cis)
Trans-isomer Equatorial AcetateWoody, Dry, Earthy . Weaker intensity.~70% (Standard)

Chemist's Insight: The cis isomer is the "flavor" driver, contributing the sweet, creamy, pear-like top notes. The trans isomer provides the substantive woody backbone. High-cis grades (e.g., Vertenex HC) are preferred when a "juicy" fruit character is required in the aroma profile.

Part 3: Mechanism of Synthesis & Isomerization

The synthesis involves the hydrogenation of p-tert-butylphenol followed by acetylation. The stereochemical outcome is temperature and catalyst-dependent.

Synthesis Pathway Visualization

SynthesisPath cluster_iso Isomer Control Phenol p-tert-Butylphenol H2 Hydrogenation (Ni/Pd Catalyst) Phenol->H2 Alcohol 4-tert-Butylcyclohexanol (Cis/Trans Mix) H2->Alcohol Alcohol->Alcohol Alkali Isomerization (Enhances Trans) Ac2O Acetylation (Ac2O / Acid Cat.) Alcohol->Ac2O Acetate This compound (PTBCHA) Ac2O->Acetate

Figure 1: Synthetic pathway of PTBCHA. The hydrogenation step determines the initial cis/trans ratio of the alcohol intermediate.

Part 4: Experimental Protocols

Protocol A: Isomeric Separation & Quantification (GC-MS)

Objective: Accurately determine the cis/trans ratio of a raw material batch to predict its sensory impact.

Equipment:

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: Polar column is mandatory for isomer separation (e.g., DB-WAX or HP-Innowax). Non-polar (DB-5) columns often co-elute isomers.

Methodology:

  • Sample Prep: Dilute 10 µL PTBCHA in 1 mL Hexane (HPLC Grade).

  • Inlet: Split mode (50:1), 250°C.

  • Column Parameters:

    • Length: 30m or 60m.

    • ID: 0.25 mm.

    • Film: 0.25 µm.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C (Hold 5 min).

  • Detection: EI Source (70 eV). Scan range 35-300 amu.

Validation Criteria:

  • Retention Order: On a WAX column, the Cis isomer typically elutes after the Trans isomer due to higher polarity interaction with the stationary phase.

  • Target Ions: Monitor m/z 43 (Acetyl), 57 (t-Butyl), and 138 (Elimination product).

Protocol B: "Phantom Pear" Accord Formulation

Objective: Create a pear/woody aroma accord for functional applications (e.g., lip care packaging) using PTBCHA as the core modifier.

Rationale: PTBCHA bridges the gap between fleeting fruit esters (amyl acetate) and heavy woody bases (ionones).

IngredientCASParts (ppt)Role
PTBCHA (High Cis) 32210-23-4250 Core woody-pear body
Hexyl Acetate142-92-7150Fresh green pear top note
Gamma-Undecalactone104-67-640Creamy skin nuance
Verdox (OTBCHA)88-41-5200Apple/Green modifier
Iso E Super54464-57-2100Diffusive woody velvet
Dipropylene Glycol25265-71-8Q.S.[2]Solvent

Step-by-Step:

  • Pre-mix: Dissolve solid musks or crystals (if adding Maltol for sweetness) in DPG first.

  • Core Addition: Add PTBCHA and Iso E Super. Vortex for 2 minutes.

  • Top Note Addition: Add Hexyl Acetate last to prevent evaporation loss.

  • Maturation: Allow the accord to mature for 48 hours at 20°C. The "chemical" edge of PTBCHA softens, revealing the creamy fruit note.

Protocol C: Stability Stress Test (Hydrolysis)

Objective: Determine stability in acidic vs. alkaline matrices (critical for predicting shelf-life in functional bases).

Workflow:

  • Preparation: Prepare two 0.5% solutions of PTBCHA in:

    • Solution A: Ethanol/Water (pH 3.0, adjusted with Citric Acid).

    • Solution B: Ethanol/Water (pH 9.0, adjusted with NaOH).

  • Incubation: Incubate at 40°C for 4 weeks (accelerated aging).

  • Analysis: Extract with hexane and analyze via GC-MS (Protocol A).

  • Failure Mode: Look for the appearance of 4-tert-butylcyclohexanol (hydrolysis product).

    • Note: PTBCHA is relatively stable in acid (pH 3-6) but hydrolyzes rapidly in high alkali (pH >10), losing its fruity note and becoming essentially odorless/faintly woody (alcohol form).

Part 5: Workflow Visualization

Experimental Logic Flow

This diagram illustrates the decision-making process for utilizing PTBCHA in product development, ensuring regulatory compliance and sensory optimization.

Workflow Start Start: Aroma Development Check Application Type? Start->Check Food Food/Beverage Check->Food Ingestible NonFood Functional/Oral Care/Scent Check->NonFood Non-Ingestible Stop STOP: Use FEMA Analogs (e.g., Hexyl Acetate) Food->Stop Select Select Isomer Grade NonFood->Select HighCis High Cis (>90%) Target: Fruity/Pear/Floral Select->HighCis Standard Standard Mix (30:70) Target: Woody/Soap/Base Select->Standard Formulate Formulate Accord (Protocol B) HighCis->Formulate Standard->Formulate Stability Stability Test (Protocol C) Formulate->Stability

Figure 2: Decision matrix for PTBCHA application. Note the hard stop for food applications.

Part 6: References & Authority

  • Research Institute for Fragrance Materials (RIFM). (2025). Safety Assessment of this compound. Elsevier.

  • The Good Scents Company. (2024).[3][4] this compound (Vertenex) Profile.[2][5]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Retention Indices of this compound.

  • PubChem. (2024). Compound Summary: this compound (CID 36081).[1][2][6] National Library of Medicine.

  • Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA GRAS Lists (Search for 4724 - Alcohol Analog).

Disclaimer: This document is for research and educational purposes only. The user is solely responsible for compliance with local regulations (FDA, EFSA, IFRA) regarding the use of this chemical in consumer products.

Sources

Advanced Application Note: Encapsulation of 4-tert-Butylcyclohexyl Acetate for Controlled Release

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the encapsulation of 4-tert-Butylcyclohexyl acetate (PTBCHA) , a hydrophobic ester (LogP ~4.8) widely utilized for its woody-floral olfactory profile. While primarily a fragrance ingredient, PTBCHA serves as an excellent model compound for lipophilic drug delivery systems due to its volatility and oxidation susceptibility. This note presents three distinct encapsulation protocols—Complex Coacervation , In-Situ Polymerization , and Polymeric Matrix Nanoparticles —designed to achieve specific release profiles (mechanical burst vs. sustained diffusion).

Part 1: Physicochemical Foundation & Pre-Formulation

Successful encapsulation requires a deep understanding of the core material's interaction with the wall material. PTBCHA exists as a mixture of cis (floral, intense) and trans (woody, rich) isomers.

Core Material Profile
PropertyValueImplication for Encapsulation
CAS Number 32210-23-4Identity verification.[1][2]
Molecular Weight 198.30 g/mol Small molecule; high mobility requires tight shell cross-linking.
LogP (Octanol/Water) 4.4 – 4.8Highly hydrophobic. Requires HLB < 6 surfactants for W/O or HLB > 10 for O/W emulsions.
Density 0.934 g/mLLighter than water.[3] Emulsions will cream; requires viscosity modifiers.
Boiling Point 228–230 °CThermally stable for spray drying, but volatile enough to require hermetic sealing.
Solubility < 40 mg/L (Water)Ideal for aqueous-based encapsulation (Coacervation/In-situ).
The Stability Challenge

PTBCHA is an ester.[2][4] In high pH environments (e.g., laundry detergents, pH > 10), it is susceptible to hydrolysis, breaking down into 4-tert-butylcyclohexanol (odorless/weak) and acetic acid.

  • Design Requirement: The capsule wall must be impermeable to hydroxide ions (

    
    ).
    
  • Isomer Management: The cis isomer is more polar. In solvent evaporation methods, the cis isomer may migrate faster to the aqueous phase, altering the final scent profile. High encapsulation efficiency (>90%) is critical to maintain the cis/trans ratio.

Part 2: Experimental Protocols

Protocol A: Complex Coacervation (Gelatin/Gum Arabic)

Mechanism: Phase separation driven by electrostatic attraction between positively charged gelatin and negatively charged gum arabic. Release Profile: Mechanical Burst (Touch-activated). Application: Textiles (Scratch-n-Sniff), Lotions.

Materials
  • Core: PTBCHA (98% purity).

  • Wall A: Type A Gelatin (Bloom 250, cationic below pH 4.7).

  • Wall B: Gum Arabic (anionic).

  • Cross-linker: Glutaraldehyde (25% aq) or Transglutaminase (Enzymatic).

  • pH Adjuster: 10% Acetic Acid.

Workflow Diagram (Graphviz)

Coacervation Start Preparation of Hydrocolloids (Gelatin + Gum Arabic @ 50°C) Emulsification Emulsification of PTBCHA (High Shear: 3000-5000 rpm) Start->Emulsification Add Oil Dilution Dilution with Warm Water (Maintain > 45°C) Emulsification->Dilution pH_Drop pH Adjustment to 4.0-4.4 (Induces Phase Separation) Dilution->pH_Drop Coacervate Formation Cooling Controlled Cooling to 5-10°C (Wall Hardening) pH_Drop->Cooling Deposition on Oil Droplets Crosslinking Cross-linking (Glutaraldehyde/Enzyme) Cooling->Crosslinking Solidification Washing Washing & Drying (Freeze Drying or Spray Drying) Crosslinking->Washing

Figure 1: Step-by-step workflow for Complex Coacervation of PTBCHA.

Step-by-Step Methodology
  • Stock Solutions: Dissolve 10g Gelatin in 200mL warm water (50°C). Dissolve 10g Gum Arabic in 200mL warm water (50°C).

  • Emulsification: Mix both solutions. Add 20g PTBCHA dropwise while homogenizing at 4000 rpm.

    • Critical Control Point: Aim for droplet size 10–50 µm. If droplets are too small (<2 µm), the coacervate shell will be too thin relative to the surface area.

  • Phase Separation: Add 400mL warm water (50°C) to dilute. Slowly adjust pH to 4.2 using acetic acid.

    • Why? At pH 4.2, Gelatin is positively charged (

      
      ), and Gum Arabic is negatively charged (
      
      
      
      ). They form a polyelectrolyte complex that precipitates around the hydrophobic oil droplets.
  • Wall Formation: Cool the mixture to 5°C at a rate of 1°C/min. Rapid cooling causes "shock" precipitation (aggregates) rather than smooth coating.

  • Cross-linking: Add 2mL Glutaraldehyde (25%). Stir for 4 hours at 5°C, then allow to warm to room temperature.

  • Harvest: Filter, wash with isopropanol (to remove surface oil), and freeze-dry.

Protocol B: Polymeric Matrix Nanoparticles (Solvent Evaporation)

Mechanism: Entrapment of PTBCHA within a hydrophobic polymer matrix (Ethylcellulose). Release Profile: Sustained Diffusion (Zero-order or First-order kinetics). Application: Long-lasting perfumes, functional textiles.

Materials
  • Core: PTBCHA.

  • Polymer: Ethylcellulose (EC) (Viscosity 10 cP or 45 cP).

  • Organic Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Stabilizer: Polyvinyl Alcohol (PVA) (MW 30-70k, 88% hydrolyzed).

Workflow Diagram (Graphviz)

SolventEvap OrgPhase Organic Phase (PTBCHA + Ethylcellulose + DCM) Emulsion O/W Emulsion (Sonication/Homogenization) OrgPhase->Emulsion AqPhase Aqueous Phase (1% PVA Solution) AqPhase->Emulsion Evap Solvent Evaporation (Stirring @ Ambient Temp) Emulsion->Evap DCM Removal Hardening Nanoparticle Hardening Evap->Hardening Polymer Precipitation Centrifuge Centrifugation & Wash Hardening->Centrifuge

Figure 2: Solvent Evaporation technique for creating PTBCHA-loaded polymeric nanoparticles.

Step-by-Step Methodology
  • Organic Phase: Dissolve 200mg Ethylcellulose and 100mg PTBCHA in 5mL Dichloromethane (DCM).

    • Ratio: A 2:1 Polymer:Oil ratio ensures a dense matrix, slowing diffusion.

  • Aqueous Phase: Prepare 20mL of 1% (w/v) PVA solution.

  • Emulsification: Inject the organic phase into the aqueous phase under probe sonication (20 kHz, 40% amplitude) for 3 minutes.

    • Why Sonication? To achieve nanoparticle size (200–500 nm).

  • Evaporation: Stir the emulsion magnetically (500 rpm) in a fume hood for 4–6 hours. The DCM evaporates, causing the Ethylcellulose to precipitate and entrap the PTBCHA.

  • Purification: Centrifuge at 15,000 rpm for 30 mins. Wash pellet 3x with deionized water to remove free PVA and unencapsulated oil.

Part 3: Characterization & Validation

To ensure scientific integrity, the following characterization steps are mandatory.

Encapsulation Efficiency (EE)

Direct extraction method to quantify PTBCHA.



  • Surface Oil: Wash capsules with hexane (PTBCHA is soluble, shell is not). Analyze filtrate by GC-MS.

  • Total Oil: Dissolve capsules completely (e.g., use proteases for gelatin or DCM for ethylcellulose). Analyze by GC-MS.

Release Kinetics Analysis

Fit the release data (Cumulative % released vs. Time) to the Korsmeyer-Peppas Model to determine the mechanism.



Exponent (

)
Mechanism
0.43Fickian Diffusion (Matrix system)
0.43 <

< 0.85
Anomalous Transport (Diffusion + Erosion)
> 0.85Case-II Transport (Polymer swelling/relaxation)
Instrumental Analysis Table
TechniquePurposeExpected Observation for PTBCHA
GC-MS QuantificationSeparation of cis (retention time X) and trans (retention time Y). Confirm ratio stability.
SEM MorphologyCoacervation: Spherical, smooth, no pores. Matrix: Rougher surface, sub-micron size.
FTIR Chemical IntegrityLook for Carbonyl stretch (C=O) of ester at ~1735 cm⁻¹. Absence of this peak on surface wash indicates good encapsulation.
TGA Thermal StabilityFree PTBCHA degrades ~180°C. Encapsulated should show onset >250°C (protected by shell).

References

  • Barrow, C. J., et al. (2013). Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. National Institutes of Health (PMC). Retrieved January 30, 2026, from [Link]

  • RIFM Expert Panel. (2025). Fragrance ingredient safety assessment, this compound.[1][5][6] Elsevier/Food and Chemical Toxicology. Retrieved January 30, 2026, from [Link]

  • PubChem. (2025).[2] this compound | C12H22O2.[1][2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Application Note: High-Resolution GC-Olfactometry Analysis of 4-tert-Butylcyclohexyl Acetate (Isomeric Profiling)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the separation and olfactory characterization of 4-tert-Butylcyclohexyl acetate (PTBCHA) , commercially known as Vertenex or Oryclon. While standard GC-MS quantifies the chemical abundance of this ester, it fails to distinguish the sensory contribution of its two stereoisomers: cis and trans.

The cis-isomer is the high-value odorant (intense, floral, woody), whereas the trans-isomer is weaker and generically woody. This protocol utilizes Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA) to resolve these isomers and quantify their respective sensory potency.

Chemical Context & Isomeric Significance[1][2][3][4]

The sensory quality of PTBCHA is dictated by its conformational isomerism. The bulky tert-butyl group locks the cyclohexane ring into a chair conformation, forcing the substituent into an equatorial position. This creates two distinct isomers based on the orientation of the acetate group:

IsomerConformationAcetate PositionOdor DescriptorSensory Potency
Cis Axial-EquatorialAxial Intense, rich, floral, woody, violet-likeHigh (Key Value Driver)
Trans DiequatorialEquatorial Weaker, generic woody, dryLow

Critical Analytical Challenge: Commercial mixtures vary in cis:trans ratios (typically 30:70 to 90:10). A high-resolution GC-O method is required to validate "High Cis" grade claims and ensure batch-to-batch olfactory consistency.

Experimental Configuration (Hardware)

To correlate chemical retention time with olfactory perception, a parallel detection system is required. The effluent from the GC column is split: one stream goes to the Mass Spectrometer (for ID), and the other to the Olfactory Detection Port (ODP).

Instrumentation Setup[3][4][5]
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector 1: Mass Selective Detector (MSD) (e.g., 5977B) in EI mode (70 eV).

  • Detector 2: Olfactory Detection Port (ODP) (e.g., Gerstel ODP 3 or GL Sciences).

    • Critical Requirement: The ODP must feature humidified air make-up to prevent dehydration of the panelist's nasal mucosa, which causes olfactory fatigue.

  • Column Selection:

    • Primary (Polar):DB-WAX (or equivalent PEG phase), 60m x 0.25mm x 0.25µm.

    • Rationale: Polar columns provide superior separation of the cis and trans acetate isomers compared to non-polar phases.

Pneumatic Logic (Graphviz Diagram)

GCO_Setup Injector Split/Splitless Injector (250°C) Column Capillary Column (DB-WAX, 60m) Injector->Column He Carrier Gas Splitter Y-Splitter (Zero Dead Volume) Column->Splitter Effluent Restrictor1 Deactivated Fused Silica (To MS) Splitter->Restrictor1 Ratio 1:1 or 1:3 Restrictor2 Deactivated Fused Silica (To ODP) Splitter->Restrictor2 MSD Mass Spectrometer (TIC/SIM Mode) Restrictor1->MSD ODP Olfactory Port (Humidified Nose Cone) Restrictor2->ODP Panelist Human Assessor ODP->Panelist Perception

Figure 1: Parallel detection workflow. The splitter directs column effluent to both the MS for chemical identification and the ODP for sensory scoring.

Analytical Protocol: Step-by-Step

Phase 1: Sample Preparation
  • Standard Preparation: Dissolve this compound (commercial standard) in Dichloromethane (DCM) to a concentration of 1000 ppm.

  • Internal Standard: Add Methyl decanoate or 2-Heptanone (50 ppm final conc.) for retention index (RI) alignment.

  • Alkane Ladder: Prepare a C8-C24 n-alkane standard series for RI calculation.

Phase 2: GC Method Parameters
  • Inlet: Split mode (ratio 10:1), 250°C.

  • Oven Program:

    • Initial: 50°C (hold 2 min).

    • Ramp: 5°C/min to 230°C.

    • Final: 230°C (hold 10 min).

  • Flow Rate: 1.2 mL/min (Constant Flow, Helium).

  • Transfer Line: 240°C (Prevent condensation of high-boilers).

Phase 3: Aroma Extract Dilution Analysis (AEDA)

AEDA is used to determine the Flavor Dilution (FD) Factor , which represents the relative potency of the isomers.

  • Stepwise Dilution: Prepare a dilution series of the extract in solvent (ratio 1:2 or 1:3).

    • Series: Original (FD=1), 1:3 (FD=3), 1:9 (FD=9), 1:27 (FD=27)... up to 1:2187.

  • Sniffing Runs:

    • A trained panelist sniffs the GC effluent for the entire run time (typically 20-30 mins).

    • Panelist presses a button/records intensity when an odor is perceived.

    • Repeat the run with the next dilution level.

  • Endpoint Determination: The process stops when no odor is detected at the retention time of the target analyte. The highest dilution at which the odor is still perceived is the FD Factor.[1][2]

Phase 4: AEDA Logic Flow (Graphviz Diagram)

AEDA_Workflow Start Start: Original Extract Inject Inject into GC-O Start->Inject Dilute Dilute Sample (1:3) Dilute->Inject Next Dilution Sniff Panelist Evaluation Inject->Sniff Decision Odor Detected? Sniff->Decision Decision->Dilute Yes (Continue) Record Record FD Factor (Current Dilution) Decision->Record No (Extinct) Stop End Analysis Record->Stop

Figure 2: The AEDA decision loop. The process iterates until the odorant concentration falls below the panelist's detection threshold.

Results & Interpretation

Retention Indices & Odor Descriptors

The following data represents typical values on a polar (DB-WAX) column. Note: On polar columns, the more polar cis-isomer (axial acetate) typically elutes after the trans-isomer.

CompoundRetention Index (DB-WAX)Elution OrderOdor QualityFD Factor (Typical)
Trans-4-t-butylcyclohexyl acetate ~17601stWoody, dry, weak3 - 9
Cis-4-t-butylcyclohexyl acetate ~17852ndFloral, intense, rich woody 81 - 243
Calculating Odor Activity Value (OAV)

While FD is a relative measure, OAV provides a theoretical potency:



  • Interpretation: If the cis isomer has an FD factor of 243 and the trans isomer has an FD of 9, the cis isomer is approximately 27 times more potent in the matrix. This confirms that the "quality" of the ingredient is strictly dependent on the cis concentration, not just total purity.

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the data, the following QC checks must be embedded in the protocol:

  • Panelist Sensitivity Check: Before every session, the panelist must sniff a standard solution of n-butanol or vanillin to verify they are not suffering from anosmia or temporary fatigue.

  • Elution Order Verification: Inject a known "High Cis" reference standard vs. a generic standard to confirm which peak corresponds to which isomer. Do not rely solely on literature RI values.

  • Comfort Check: Ensure the ODP air is humidified to >50% RH. Dry air causes nasal cracking and alters odor perception within 15 minutes.

References

  • National Institute of Standards and Technology (NIST). this compound - Retention Indices. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • The Good Scents Company. 4-tert-butyl cyclohexyl acetate (Vertenex) Odor Profile.[Link]

  • Grosch, W. (1993). Detection of Potent Odorants in Foods by Aroma Extract Dilution Analysis.[4][2] Trends in Food Science & Technology. (Methodological Basis for AEDA).

  • Feng, Y., et al. (2015).[4] Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry.[4][5] Food Chemistry.[6][4][7][8] [Link]

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of this compound.[6] Elsevier, Food and Chemical Toxicology. [Link]

Sources

Application Notes & Protocols: Synthesis of 4-tert-Butylcyclohexyl Acetate Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-tert-butylcyclohexyl acetate scaffold is a cornerstone in fragrance chemistry and serves as an exemplary model for demonstrating structure-activity relationships (SAR). The distinct olfactory properties of its cis and trans isomers provide a tangible and immediate illustration of how stereochemistry dictates biological function. This guide provides a comprehensive overview of the synthesis, stereochemical control, and analytical considerations for preparing this compound and its derivatives. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for researchers in medicinal chemistry, fragrance science, and chemical biology to build compound libraries for robust SAR studies.

Introduction: The Significance of Stereochemistry in Molecular Design

The this compound (BCA) molecule is an ideal system for studying the impact of stereoisomerism on activity. The bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, forcing substituents at the C1 and C4 positions into either axial or equatorial orientations. This conformational rigidity is key to the distinct properties of the cis and trans isomers.

The primary application driving SAR studies for this scaffold is in the fragrance industry.[1][2] The two diastereomers possess markedly different scent profiles:

  • cis-4-tert-Butylcyclohexyl acetate: Characterized by an intense, floral, and fruity scent.[1][2]

  • trans-4-tert-Butylcyclohexyl acetate: Presents a woody, rich, and less intense odor.[2]

This dramatic difference underscores the importance of precise stereochemical control during synthesis. Beyond fragrance, derivatives of the 4-tert-butylcyclohexane core have shown other biological activities, including potential as insect attractants and antibacterial agents, opening avenues for broader SAR exploration.[3] This guide provides the foundational synthetic strategies to access specific isomers and create a diverse library of analogues.

Table 1: Isomer Properties and Olfactory Profile
IsomerRelative ConformationOlfactory NotesPotency
cis-IsomerAcetoxy (axial), t-Butyl (equatorial)Intense, Floral, Fruity, Woody-OrrisHigh
trans-IsomerAcetoxy (equatorial), t-Butyl (equatorial)Woody, Rich, CamphorousModerate

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The most common and efficient synthesis of this compound involves a two-step process starting from 4-tert-butylcyclohexanone. The key to accessing specific isomers for SAR studies lies in the first step: the stereoselective reduction of the ketone.

Diagram 1: General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Esterification Ketone 4-tert-Butylcyclohexanone cis_Alcohol cis-4-tert-Butylcyclohexanol Ketone->cis_Alcohol   Axial Attack (e.g., Bulky Hydrides, Iridium Catalysts) trans_Alcohol trans-4-tert-Butylcyclohexanol Ketone->trans_Alcohol Equatorial Attack (e.g., NaBH4, Raney Ni/H2) cis_Acetate cis-4-tert-Butylcyclohexyl acetate cis_Alcohol->cis_Acetate trans_Acetate trans-4-tert-Butylcyclohexyl acetate trans_Alcohol->trans_Acetate Acyl_Source Acyl Source (e.g., Acetic Anhydride) Acyl_Source->cis_Acetate Acyl_Source->trans_Acetate

Caption: General two-step synthesis of BCA isomers.

Causality of Stereoselection in Ketone Reduction

The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is governed by the trajectory of the hydride attack on the carbonyl carbon.

  • Equatorial Attack: Hydride addition from the equatorial face is sterically less hindered and leads to the formation of the axial alcohol, which, after ring flip, results in the thermodynamically stable trans product (equatorial hydroxyl group). This is the major product when using small, unhindered reducing agents like sodium borohydride (NaBH₄).[4]

  • Axial Attack: Hydride addition from the axial face is more sterically hindered. To favor this pathway, either a bulky reducing agent (e.g., L-Selectride) or a specific catalyst system is required.[5] This pathway yields the equatorial alcohol, which corresponds to the cis isomer. Catalytic hydrogenation using a rhodium-on-carbon catalyst is also known to produce a high percentage of the cis-isomer.[2]

Protocols for Synthesis and Derivatization

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Synthesis of trans-4-tert-Butylcyclohexanol (Equatorial Attack)

This protocol prioritizes the formation of the thermodynamically favored trans isomer via equatorial attack of the hydride.

Materials:

  • 4-tert-butylcyclohexanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 3M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-tert-butylcyclohexanone in 25 mL of methanol. Cool the flask in an ice bath.

  • Reduction: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15 minutes. The reaction is exothermic. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 3M HCl dropwise. Vigorous hydrogen gas evolution will occur.[6] Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of water and extract the product with dichloromethane (3 x 30 mL).[5]

  • Work-up: Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, which is typically a white solid.

  • Characterization: The product is a mixture of isomers, but will be highly enriched in the trans form. The isomer ratio can be determined by Gas Chromatography (GC) or ¹H NMR analysis.

Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol (Axial Attack)

This protocol employs a catalyst system known to favor the formation of the cis isomer.[7]

Materials:

  • 4-tert-butylcyclohexanone

  • 2-Propanol

  • Iridium tetrachloride

  • Concentrated Hydrochloric Acid

  • Trimethyl phosphite

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • Catalyst Preparation: In a fume hood, add 0.40 g of iridium tetrachloride to 0.45 mL of concentrated HCl. Add 18 mL of water, followed by 5.2 g of trimethyl phosphite. Stir until a homogenous solution is formed.

  • Reaction Setup: In a 250 mL round-bottom flask with a reflux condenser, dissolve 3.1 g of 4-tert-butylcyclohexanone in 65 mL of 2-propanol.

  • Reduction: Add the prepared catalyst solution to the flask. Heat the mixture to reflux and maintain for 48 hours.[7]

  • Solvent Removal: After cooling, remove the 2-propanol using a rotary evaporator.

  • Extraction: Dilute the remaining residue with 25 mL of water and extract with diethyl ether (4 x 15 mL).

  • Work-up: Combine the ether extracts and wash with water (2 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate on a rotary evaporator to yield a white solid, which is highly enriched in the cis-alcohol.[7]

Protocol 3: General Acetylation of 4-tert-Butylcyclohexanol

This procedure can be applied to either the cis- or trans-enriched alcohol mixture obtained from the previous protocols.

Materials:

  • 4-tert-butylcyclohexanol (cis or trans enriched)

  • Acetic anhydride

  • Pyridine or catalytic N,N-Dimethylaminopyridine (DMAP)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve 4.0 g of 4-tert-butylcyclohexanol in 20 mL of diethyl ether. Add 3.0 mL of acetic anhydride and 0.1 g of DMAP.[1]

  • Esterification: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL). The bicarbonate wash neutralizes excess acetic anhydride and acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Designing a Library for Structure-Activity Relationship (SAR) Studies

With the core scaffold in hand, a library of derivatives can be synthesized to probe the SAR. The goal is to systematically modify specific parts of the molecule and observe the effect on the desired activity (e.g., olfactory profile, antibacterial efficacy).

Diagram 2: SAR Derivatization Strategy

SAR_Strategy cluster_R Vary Ester Group (R) cluster_Stereo Vary Stereochemistry Core Core R1 Propionyl Core:f1->R1 R2 Butyryl Core:f1->R2 R3 Benzoyl Core:f1->R3 R_etc ...etc Core:f1->R_etc Stereo1 cis Isomer Core:f2->Stereo1 Stereo2 trans Isomer Core:f2->Stereo2 SAR_Outcome Measure Activity (e.g., Olfactory Profile, MIC) R1->SAR_Outcome R2->SAR_Outcome R3->SAR_Outcome R_etc->SAR_Outcome Stereo1->SAR_Outcome Stereo2->SAR_Outcome

Caption: Probing SAR by modifying the ester and stereocenter.

Protocol 4: Template for Ester Derivative Synthesis

This protocol uses an acyl chloride to synthesize different ester derivatives from the parent alcohol.

Materials:

  • 4-tert-butylcyclohexanol (cis or trans)

  • Acyl chloride of choice (e.g., propionyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: Dissolve 1.0 g of 4-tert-butylcyclohexanol in 15 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Add 1.1 equivalents of triethylamine. Cool the mixture in an ice bath.

  • Acylation: Add 1.05 equivalents of the desired acyl chloride dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with 10 mL of water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ester by column chromatography.

Analytical Characterization

Robust characterization is critical to validate the synthetic outcome and ensure the integrity of SAR data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for determining the purity and, crucially, the cis:trans isomer ratio of the synthesized products. The two isomers are typically well-resolved on standard non-polar GC columns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized derivatives. The chemical shift and coupling constants of the proton at C1 (bearing the ester) can definitively distinguish between the cis (axial proton) and trans (equatorial proton) isomers.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis and purification of these compounds.[9]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹) and the disappearance of the alcohol O-H stretch from the starting material.

References

  • CN118809A - Method for preparing 4-tert-butylcyclohexanol and this compound.
  • This compound In Fine Fragrance: For Long-lasting Musk Effects. (2025). Chemical Weekly.
  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part I. The kinetics of the hydrolysis of the acetates of the methylcyclohexanols. Journal of the Chemical Society, 3634-724.
  • EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate.
  • Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Scribd.
  • Gotor-Fernández, V., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Molecules, 25(2), 307. [Link]

  • 4-tert-Butylcyclohexyl acet
  • Fragrance material review on this compound.
  • Wawrzeńczyk, C., et al. (2009). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Helvetica Chimica Acta, 92(10), 2137-2148. [Link]

  • Reduction of 4-t-Butylcyclohexanone Using NaBH4. Dr. Nerz's Lab Resources.
  • Kumar, S., et al. (2018). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. PubMed. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Api, A.M., et al. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology.
  • cis-4-tert-BUTYLCYCLOHEXANOL . Organic Syntheses, Coll. Vol. 6, p.223 (1988); Vol. 52, p.19 (1972). [Link]

  • Azmon, B. D. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. [Link]

  • Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley R
  • Separation of this compound on Newcrom R1 HPLC column.

Sources

Application Note: Biocatalytic Resolution and Synthetic Utility of 4-tert-Butylcyclohexyl Acetate

[1]

Abstract

4-tert-Butylcyclohexyl acetate (4-tBCHA) is widely recognized as the fragrance ingredient Vertenex.[1][2] However, its value in novel organic synthesis extends far beyond perfumery.[1] Due to the bulky tert-butyl group acting as a "conformational anchor," 4-tBCHA serves as an ideal scaffold for synthesizing conformationally locked libraries in drug discovery.[1] This guide details protocols for the enzymatic kinetic resolution of commercial 4-tBCHA mixtures to isolate stereochemically pure building blocks and outlines their subsequent functionalization into novel therapeutic candidates.

Introduction: The Conformational Anchor Strategy

In medicinal chemistry, controlling the spatial arrangement of pharmacophores is critical for receptor binding.[1] The cyclohexane ring is a common scaffold, but it typically flips between chair conformers, averaging the position of substituents.[1]

The tert-butyl group at the C4 position of 4-tBCHA locks the cyclohexane ring into a single chair conformation because the energetic penalty for placing the bulky tert-butyl group in an axial position is prohibitively high (>5 kcal/mol).[1] Consequently, the acetate group at C1 is fixed in either an equatorial (trans) or axial (cis) position.[1]

  • Trans-isomer (Equatorial Acetate): Thermodynamically more stable.[1][3]

  • Cis-isomer (Axial Acetate): Sterically congested; often possesses distinct olfactory and biological properties.[1]

Commercial 4-tBCHA is a mixture (typically ~30:70 cis:trans).[1] Separating these isomers via distillation is difficult due to similar boiling points.[1] This guide utilizes biocatalysis for efficient separation.[1][4]

Conformational Landscape & Workflow[1]

The following diagram illustrates the conformational locking mechanism and the kinetic resolution workflow.

Gcluster_0Commercial Mixturecluster_1Enzymatic Kinetic Resolutioncluster_2Resolved ScaffoldsMixRacemic/Mixed4-tBCHAEnzymeLipase (CAL-B)Mix->EnzymeInputHydrolysisSelective Hydrolysis(Equatorial Preference)Enzyme->HydrolysisCatalysisTransAlcTrans-Alcohol(Equatorial -OH)Hydrolysis->TransAlcFast Reaction(Product)CisAcetateCis-Acetate(Axial -OAc)Hydrolysis->CisAcetateSlow/No Reaction(Unreacted Substrate)

Figure 1: Biocatalytic workflow for separating cis/trans isomers. Lipases preferentially hydrolyze the sterically accessible equatorial ester (trans), leaving the axial ester (cis) intact.[1]

Protocol 1: Enzymatic Kinetic Resolution

Objective: To separate trans-4-tert-butylcyclohexanol (as the hydrolysis product) from cis-4-tert-butylcyclohexyl acetate (as the unreacted substrate) using Candida antarctica Lipase B (CAL-B).[1]

Mechanistic Insight

CAL-B is a serine hydrolase.[1] The catalytic triad requires the substrate to bind in a specific orientation.[1] The equatorial ester (trans) is sterically accessible, allowing rapid hydrolysis.[1] The axial ester (cis) faces significant 1,3-diaxial interactions that hinder enzyme binding, resulting in a high Enantiomeric Ratio (E-value).[1]

Materials
  • Substrate: this compound (Commercial mix, e.g., TCI A0723).[1][5]

  • Biocatalyst: Immobilized CAL-B (e.g., Novozym 435 or equivalent).[1]

  • Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) with 10% v/v Acetonitrile (co-solvent).[1]

  • Monitoring: GC-FID or GC-MS.[1]

Experimental Steps
  • Preparation: Dissolve 10.0 g (50 mmol) of commercial 4-tBCHA in 20 mL of acetonitrile. Add this to 180 mL of Phosphate Buffer (pH 7.0) in a 500 mL round-bottom flask.

  • Initiation: Add 500 mg of immobilized CAL-B beads.

  • Incubation: Stir the suspension vigorously at 30°C.

    • Critical Control: Do not exceed 40°C, as thermal energy may overcome the steric barrier, reducing selectivity.[1]

  • Monitoring: Extract 100 µL aliquots every 2 hours, extract with ethyl acetate, and analyze via GC.

    • Endpoint: Stop reaction when the trans-acetate peak disappears (typically 6–12 hours depending on enzyme loading).[1]

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).[1]

    • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over MgSO₄ and concentrate.[1]

  • Purification:

    • The crude oil contains trans-alcohol and cis-acetate.[1]

    • Separation: Flash chromatography (Silica gel).[1]

      • Eluent A: Hexanes (elutes cis-acetate).[1]

      • Eluent B: 20% EtOAc in Hexanes (elutes trans-alcohol).[1]

Data Summary: Expected Results
ComponentRetention Time (GC)*Reactivity with CAL-BFinal State
Trans-Isomer ~10.2 minHigh (Fast Hydrolysis)Converted to Alcohol
Cis-Isomer ~10.5 minLow (Slow/No Reaction)Remains as Acetate

*Note: Retention times are illustrative; confirm with standards.

Protocol 2: Synthesis of Novel Locked Scaffolds

Objective: Use the resolved cis-acetate and trans-alcohol to generate novel amine or ether libraries for SAR (Structure-Activity Relationship) studies.[1]

Pathway A: Inversion of Configuration (Mitsunobu)

To access the cis-alcohol (axial) from the enzymatically produced trans-alcohol, or to introduce nitrogen nucleophiles with inversion.[1]

  • Reagents: trans-4-tert-butylcyclohexanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Benzoic acid (or Phthalimide).[1]

  • Mechanism: Sɴ2 displacement of the activated phosphonium intermediate.[1] The equatorial leaving group is displaced by the nucleophile attacking from the axial position.[1]

  • Outcome: Formation of cis-4-tert-butylcyclohexyl benzoate (or phthalimide).[1]

Pathway B: Direct Functionalization of the Acetate

The cis-acetate isolated from Protocol 1 is a valuable "masked" axial alcohol.[1]

  • Hydrolysis: Treat cis-acetate with KOH/MeOH to liberate pure cis-4-tert-butylcyclohexanol.[1]

  • Library Generation:

    • Etherification:[1] React with NaH and various benzyl bromides to create ether-linked libraries.[1]

    • Oxidation:[1][4] Oxidation with Dess-Martin Periodinane yields 4-tert-butylcyclohexanone, which serves as a precursor for spirocyclic scaffolds (e.g., Bucherer-Bergs reaction).[1]

Safety and Handling (E-E-A-T)

While 4-tBCHA is widely used in consumer products, laboratory handling requires specific precautions due to concentration and reactivity.[1]

  • GHS Classification:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][5]

    • Aquatic Chronic (Category 2): H411 - Toxic to aquatic life with long lasting effects.[1]

    • Sensitization: May cause allergic skin reaction in sensitive individuals.[1]

  • PPE Requirements: Nitrile gloves (0.11 mm thickness, break-through time >480 min), safety goggles, and lab coat.[1]

  • Disposal: Do not dispose of reaction mixtures down the drain. Collect organic fractions containing the acetate for incineration.[1]

References

  • Chemical Safety & Toxicology

    • European Chemicals Agency (ECHA).[1][6] Registration Dossier: this compound.[1][3][5][7] Accessed Oct 2023.[1][8] Link[1]

    • PubChem.[1][9] Compound Summary: this compound.[1][2][3][5][6][7][9][10][11] Link[1]

  • Biocatalytic Resolution

    • Spera, S., et al. (2020).[1][3] "Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances...". Processes, 8(1),[1][7] 86. (Demonstrates enzymatic handling of this specific scaffold). Link[1]

    • Hebda, P., et al. (2022).[1][8] "Multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate...". Chirality, 34(2), 428-437.[1][8] (Methodology for lipase-mediated resolution of cyclohexyl acetates). Link

  • Stereochemical Fundamentals

    • Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of cyclohexane derivatives).

Application Note: High-Fidelity Synthesis of cis-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Stereoselective Hydrogenation & Esterification Protocol

Executive Summary

This application note details the synthesis of 4-tert-butylcyclohexyl acetate (PTBCHA) starting from 4-tert-butylphenol (4-TBP) . While often viewed as a commodity fragrance chemical (Vertex, Orivone™), the stereochemical control required to maximize the cis-isomer —which possesses the desirable woody/floral olfactory profile—makes this a critical case study in stereoselective heterogeneous catalysis.

This guide rejects the notion of a "black box" reaction. Instead, we dissect the two-stage transformation:

  • Stereoselective Hydrogenation: Reduction of the aromatic ring using Rhodium on Carbon (Rh/C) to favor cis-4-tert-butylcyclohexanol.[1]

  • O-Acetylation: Esterification of the alcohol to the final acetate.

Key Takeaway: The use of 5% Rh/C in Isopropanol (IPA) under moderate pressure (10–20 bar) consistently yields >90% cis-selectivity, significantly outperforming Raney Nickel or Palladium alternatives in thermodynamic control.

Mechanistic Insight & Stereochemistry

The hydrogenation of 4-TBP is not a simple saturation. The bulky tert-butyl group anchors the molecule on the catalyst surface. The "cis-preference" arises from the syn-addition of hydrogen across the aromatic face adsorbed to the metal.

  • Kinetic Product (cis): H2 adds to the face opposite the tert-butyl group (assuming the group points away from the surface to minimize steric clash), or the molecule adsorbs flat. The result is the alcohol and tert-butyl group on the same side (axial/equatorial relationships notwithstanding).

  • Thermodynamic Product (trans): If the reaction temperature is too high or the catalyst promotes isomerization (e.g., Pd), the alcohol equilibrates to the more stable trans form (diequatorial).

Figure 1: Reaction Pathway and Stereochemical Divergence

ReactionPathway Start 4-tert-butylphenol (Aromatic) Inter Intermediate (Adsorbed Species) Start->Inter + 3 H2 Cat: Rh/C CisAlc cis-4-tert-butylcyclohexanol (Kinetic Product - Desired) Inter->CisAlc Syn-Addition (Major Path) TransAlc trans-4-tert-butylcyclohexanol (Thermodynamic Product) Inter->TransAlc Isomerization (Minor Path) CisAlc->TransAlc High T / Pd Cat CisAcetate cis-4-tert-butylcyclohexyl acetate (High Value) CisAlc->CisAcetate + Ac2O Esterification TransAcetate trans-4-tert-butylcyclohexyl acetate (Low Value) TransAlc->TransAcetate + Ac2O

Caption: Stereoselective hydrogenation pathway favoring the cis-isomer via Rh-catalyzed syn-addition.

Critical Process Parameters (CPP)

To achieve high cis-selectivity, the following parameters must be strictly controlled.

ParameterRecommended SettingScientific Rationale
Catalyst 5% Rh/C (Dry or 50% Wet) Rhodium minimizes ring isomerization compared to Pd or Ni. It facilitates rapid hydrogenation at lower temperatures, preserving the kinetic cis product [1, 2].
Solvent Isopropanol (IPA) IPA provides excellent solubility for 4-TBP and the product. Unlike non-polar solvents (hexane), polar protic solvents often enhance cis selectivity due to solvation effects at the catalyst interface [3].
Pressure 10 – 20 bar (150–300 psi) Sufficient to drive kinetics but not so high as to require industrial-scale safety bunkers.
Temperature 50°C – 60°C Critical Control Point. Temperatures >80°C promote epimerization to the trans-isomer. Keep T < 60°C for >90% cis content.
Additives None (or trace HCl) While some patents suggest trace HCl boosts cis content [2], it corrodes reactors. Pure Rh/C is sufficient for >90% selectivity.
Experimental Protocol
Phase 1: High-Pressure Hydrogenation (Synthesis of Intermediate)

Safety Warning: Hydrogen gas at high pressure is explosive. Rh/C is pyrophoric when dry. Always handle wet catalyst or under inert gas. Use a blast shield.[2][3]

Equipment:

  • Parr High-Pressure Reactor (Stainless Steel, 300 mL or similar).

  • Mechanical stirring (Gas entrainment impeller preferred).

  • Temperature controller with internal thermocouple.

Reagents:

  • 4-tert-butylphenol (4-TBP): 20.0 g (133 mmol)

  • 5% Rhodium on Carbon (Rh/C): 1.0 g (5 wt% loading relative to substrate)

  • Isopropanol (IPA): 100 mL

Procedure:

  • Loading: In a fume hood, charge the reactor vessel with 4-TBP and IPA.

  • Catalyst Addition: Carefully add the Rh/C catalyst. Tip: Add catalyst to the wet solution to minimize dust/ignition risk.

  • Sealing & Purging:

    • Seal the reactor head.

    • Pressurize with Nitrogen (N2) to 5 bar, stir briefly, and vent. Repeat 3 times to remove Oxygen.

    • Pressurize with Hydrogen (H2) to 5 bar and vent. Repeat 2 times.

  • Reaction:

    • Pressurize H2 to 15 bar .

    • Set stirring to 800-1000 RPM (Mass transfer is often rate-limiting).

    • Heat to 60°C .

    • Monitor pressure drop.[4][5][6] Repressurize if necessary to maintain 10-15 bar range.

  • Completion: Reaction is complete when H2 uptake ceases (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[5] Vent H2 carefully. Purge with N2.[4][6]

    • Filter the mixture through a Celite pad to remove Rh/C. Save catalyst for recycling if desired.

    • Checkpoint: Analyze filtrate by GC-MS. Expect >98% conversion and >90:10 cis:trans ratio.

Phase 2: Acetylation (Synthesis of Final Product)[7]

This step converts the alcohol to the acetate ester.[8]

Reagents:

  • Crude 4-tert-butylcyclohexanol filtrate (from Phase 1).

  • Acetic Anhydride (1.2 equivalents based on alcohol).

  • Pyridine or DMAP (Catalytic amount).

Procedure:

  • Concentrate the IPA filtrate from Phase 1 (optional, or run directly if solvent volume permits, though IPA competes slightly for acetylation). Best practice: Remove IPA via rotary evaporation and redissolve in Toluene or DCM.

  • Add Acetic Anhydride (16 mL, ~160 mmol) and Pyridine (12 mL) to the residue.

  • Stir at Room Temperature for 4 hours. (Heating to 50°C speeds this up but is rarely needed).

  • Quench: Add water (50 mL) to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate or Hexane. Wash organics with 1M HCl (to remove pyridine), then NaHCO3, then Brine.

  • Drying: Dry over MgSO4 and concentrate.

  • Purification: Distillation (bp ~110°C at 10 mmHg) or flash chromatography.

Analytical Validation

How to validate your success without guessing.

MethodWhat to look for
GC-MS Retention Time: cis-alcohol typically elutes beforetrans-alcohol on polar columns (e.g., DB-Wax). Mass Spec: Both isomers have m/z 156 (alcohol) and m/z 198 (acetate), but fragmentation patterns are identical. Rely on RT.
1H-NMR (CDCl3) Carbinol Proton (CH-O): cis-isomer: Broad multiplet at

~4.0 ppm (equatorial proton). trans-isomer: Multiplet (tt) at

~3.5 ppm (axial proton). The shift difference allows integration to calculate cis/trans ratio.
Figure 2: Operational Workflow

Workflow cluster_0 Phase 1: Hydrogenation cluster_1 Phase 2: Esterification Step1 Load Reactor (4-TBP + IPA + Rh/C) Step2 Purge O2 (N2 x3) Purge H2 (H2 x2) Step1->Step2 Step3 Reaction 15 bar H2, 60°C, 3h Step2->Step3 Step4 Filtration (Celite) Remove Catalyst Step3->Step4 Step5 Solvent Swap (IPA -> Toluene) Step4->Step5 Filtrate Transfer Step6 Acetylation (+ Ac2O / Pyridine) Step5->Step6 Step7 Workup & Distillation Step6->Step7

Caption: Step-by-step operational workflow for the two-stage synthesis.

Troubleshooting & Optimization
  • Low Conversion:

    • Cause: Catalyst poisoning (Sulfur from substrate?) or poor mass transfer.

    • Fix: Increase stirring speed (>1000 RPM). Ensure H2 quality is >99.9%.

  • Low cis Selectivity (<80%):

    • Cause: Temperature too high (>80°C) or Catalyst recycling overuse (Rh agglomeration).

    • Fix: strictly maintain 50-60°C. If using Pd/C, switch to Rh/C.

  • Safety - Exotherm:

    • Hydrogenation is exothermic. If scaling up >50g, use a cooling loop to prevent temperature spikes that degrade selectivity.

References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Rh vs Pd selectivity).
  • Process for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate. US Patent 5977402A. (1999).
  • Eliel, E. L., et al. (1970). cis-4-tert-Butylcyclohexanol.[1][6][8][9][10][11][12] Organic Syntheses, Coll. Vol. 5, p.175. Available at: [Link]

  • Auwers-Skita Rule. (Historical context on hydrogenation stereochemistry). IUPAC Compendium of Chemical Terminology.
  • Parr Instrument Company. (n.d.). Safety in the Operation of Laboratory Reactors and Pressure Vessels. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-tert-butylcyclohexyl acetate. This resource is designed for researchers, chemists, and professionals in the pharmaceutical and fragrance industries who are looking to enhance the stereoselectivity of their synthesis, with a particular focus on maximizing the desired cis-isomer content. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the cis/trans ratio of this compound a critical parameter?

The stereochemistry of this compound significantly influences its olfactory properties. The cis-isomer is highly valued in the fragrance industry for its powerful and pleasant woody and fruity scent. In contrast, the trans-isomer possesses a weaker and less desirable fragrance. Therefore, achieving a high cis/trans ratio is crucial for producing a high-quality product for perfumery applications.[1][2][3]

Q2: What is the primary factor determining the final cis/trans ratio of the acetate product?

The stereochemical outcome of the final this compound is predominantly determined by the cis/trans ratio of the starting material, 4-tert-butylcyclohexanol.[2][3] The subsequent acetylation step, if carried out under appropriate conditions, largely preserves the isomeric ratio of the precursor alcohol. Therefore, the key to a high-cis acetate product lies in the stereoselective synthesis of cis-4-tert-butylcyclohexanol.

Q3: How can I synthesize 4-tert-butylcyclohexanol with a high cis-isomer content?

The most effective and widely documented method for producing cis-rich 4-tert-butylcyclohexanol is the catalytic hydrogenation of 4-tert-butylphenol. The choice of catalyst and reaction conditions are paramount for achieving high cis-selectivity.

  • Catalyst: Rhodium-based catalysts, particularly rhodium on a carbon support (Rh/C), have demonstrated excellent performance in promoting the formation of the cis-isomer.[1][3][4]

  • Acidic Additives: The presence of a small amount of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), has been shown to significantly enhance the selectivity towards the cis-isomer.[1][3][4][5]

  • Reaction Temperature: Lower reaction temperatures, typically in the range of 20-100°C, favor the formation of the cis-product.[1][2]

Q4: What is the mechanistic basis for the high cis-selectivity observed with rhodium catalysts in the hydrogenation of 4-tert-butylphenol?

The high cis-selectivity is a result of the hydrogenation reaction proceeding under kinetic control . The hydrogenation of the aromatic ring of 4-tert-butylphenol occurs on the surface of the catalyst. The substrate adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the catalyst to one face of the aromatic ring. This syn-addition of hydrogen leads to the formation of the cis-isomer as the initial, kinetically favored product.

The diagram below illustrates the kinetically controlled hydrogenation process.

kinetic_control 4-tert-butylphenol 4-tert-butylphenol Adsorbed Intermediate Adsorbed Intermediate 4-tert-butylphenol->Adsorbed Intermediate Adsorption on Rh/C catalyst cis-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol Adsorbed Intermediate->cis-4-tert-butylcyclohexanol Syn-addition of H₂ (Kinetic Product) trans-4-tert-butylcyclohexanol trans-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol->trans-4-tert-butylcyclohexanol Isomerization (Thermodynamic Product) troubleshooting_workflow start Low cis/trans ratio observed check_hydrogenation Analyze cis/trans ratio of 4-tert-butylcyclohexanol intermediate start->check_hydrogenation hydrogenation_ok Ratio is high-cis check_hydrogenation->hydrogenation_ok hydrogenation_bad Ratio is low-cis check_hydrogenation->hydrogenation_bad check_acetylation Review Acetylation Protocol: - Use milder catalyst (e.g., pyridine) - Lower reaction temperature hydrogenation_ok->check_acetylation optimize_hydrogenation Optimize Hydrogenation: - Use Rh/C catalyst - Add acidic promoter - Lower reaction temperature - Reduce reaction time hydrogenation_bad->optimize_hydrogenation re_run_synthesis Re-run synthesis with optimized conditions optimize_hydrogenation->re_run_synthesis check_acetylation->re_run_synthesis end Achieve high cis/trans ratio re_run_synthesis->end

Sources

Technical Support Center: 4-tert-Butylcyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-tert-butylcyclohexyl acetate (PTBCHA). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the esterification of 4-tert-butylcyclohexanol. As a widely used fragrance ingredient, the purity and isomeric ratio of PTBCHA are critical to its olfactory properties[1][2]. This guide is designed to help you, our fellow researchers and development professionals, navigate the common challenges of byproduct formation to achieve a high-purity, on-target final product.

Section 1: Troubleshooting Guide - Common Byproduct Issues

This section addresses the most common impurities and side reactions that can compromise the yield and quality of your product.

Q1: I'm observing a significant amount of 4-tert-butylcyclohexene in my product mixture. What causes this and how can I prevent it?

A1: Root Cause Analysis & Mechanism

The formation of 4-tert-butylcyclohexene is a classic example of a competing elimination reaction (E1 mechanism) that is highly common during the acid-catalyzed esterification of secondary alcohols.

The mechanism proceeds as follows:

  • Protonation of the Alcohol: The acid catalyst (e.g., H₂SO₄) protonates the hydroxyl group of 4-tert-butylcyclohexanol, converting it into a good leaving group (water).

  • Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation on the cyclohexane ring.

  • Elimination: A base (e.g., H₂O, HSO₄⁻, or another alcohol molecule) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the 4-tert-butylcyclohexene byproduct.

This elimination pathway is favored by high temperatures and the use of strong, non-coordinating acids like sulfuric acid.

Troubleshooting & Prevention Strategies:

  • Catalyst Selection: Switch from a strong mineral acid like sulfuric acid to a milder or solid acid catalyst. Solid acid catalysts, such as Amberlyst-15, are particularly effective as they can be easily filtered out post-reaction and often exhibit higher selectivity, minimizing elimination.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible while ensuring an acceptable reaction rate. Esterification is generally favored at lower temperatures than elimination. A typical range for acetylation is between 80-120°C, but this should be optimized for your specific setup[3].

  • Choice of Acetylating Agent: Use acetic anhydride instead of acetic acid. The reaction with acetic anhydride is practically irreversible and generates acetic acid as a byproduct, which is a weaker acid than sulfuric acid, thus reducing the propensity for elimination.

Diagram 1: Competing Reaction Pathways This diagram illustrates the desired esterification pathway versus the undesired E1 elimination side reaction.

G cluster_0 Reaction Pathways Reactant 4-tert-Butylcyclohexanol + Acetic Anhydride Protonated Protonated Alcohol Reactant->Protonated H+ (Catalyst) Carbocation Secondary Carbocation Protonated->Carbocation - H2O Ester Desired Product: This compound Carbocation->Ester + AcO- Alkene Byproduct: 4-tert-Butylcyclohexene Carbocation->Alkene - H+

Caption: Desired esterification vs. undesired elimination.

Q2: My final product contains unreacted 4-tert-butylcyclohexanol. How can I improve the conversion rate?

A2: Root Cause Analysis & Solutions

Incomplete conversion is a frequent issue, especially when using acetic acid, due to the reversible nature of Fischer esterification. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants.

Troubleshooting & Prevention Strategies:

  • Use Acetic Anhydride: As mentioned previously, switching to acetic anhydride makes the reaction irreversible, driving it to completion[3].

  • Stoichiometry: Ensure the acetylating agent is used in a slight molar excess (e.g., 1.1 to 1.5 equivalents) to push the equilibrium towards the product side.

  • Water Removal: If using acetic acid is necessary, employ a Dean-Stark apparatus or add a water scavenger (like molecular sieves) to the reaction mixture to remove water as it forms.

  • Reaction Time and Temperature: Increase the reaction time or modestly increase the temperature (while monitoring for alkene formation) to ensure the reaction reaches completion. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[4][5].

  • Catalyst Loading: Ensure an adequate amount of catalyst is used. For heterogeneous catalysts, ensure proper stirring to overcome mass transfer limitations.

Q3: I'm getting a mixture of cis and trans isomers. How can I control the stereoselectivity of the reaction?

A3: Root Cause Analysis & Control

The cis/trans ratio of the final acetate product is primarily determined by the isomeric ratio of the starting material, 4-tert-butylcyclohexanol[1]. The esterification reaction itself typically proceeds with retention of configuration at the hydroxyl-bearing carbon and does not cause significant isomerization. Therefore, controlling the stereochemistry starts with the synthesis or sourcing of the alcohol.

  • The cis-isomer is often desired for its more intense and floral fragrance profile compared to the woody scent of the trans-isomer[1][6].

Strategies for Stereocontrol (at the Alcohol Synthesis Stage):

  • Catalytic Hydrogenation of 4-tert-butylphenol: This is the common industrial route to the precursor alcohol. The choice of catalyst is critical for stereoselectivity.

    • To favor cis-isomer: Use a rhodium-on-carbon (Rh/C) catalyst, often in the presence of an acid like HCl[6][7].

    • To favor trans-isomer: Use a Raney nickel catalyst[1].

  • Reduction of 4-tert-butylcyclohexanone:

    • To favor cis-isomer (axial attack): Use sterically hindered reducing agents like L-Selectride[7].

    • To favor trans-isomer (equatorial attack): Use less hindered reducing agents like sodium borohydride (NaBH₄)[4].

Data Summary Table 1: Catalyst Effect on Isomer Ratio in Precursor Synthesis

Precursor Synthesis MethodCatalyst/ReagentPredominant IsomerReference
Hydrogenation of 4-tert-butylphenolRhodium on Carbon (Rh/C)cis[1][6]
Hydrogenation of 4-tert-butylphenolRaney Nickeltrans[1]
Reduction of 4-tert-butylcyclohexanoneL-Selectridecis[7]
Reduction of 4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)trans[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 4-tert-butylcyclohexanol?

A1: The "optimal" catalyst depends on balancing reaction rate, cost, and selectivity. While strong acids like sulfuric acid are effective, they often promote the formation of the 4-tert-butylcyclohexene byproduct[8]. For high-purity synthesis, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites are often superior. They offer high selectivity for esterification, are easily removed by filtration, and can often be regenerated and reused, which is advantageous for industrial applications.

Q2: How does reaction temperature affect byproduct formation?

A2: Temperature is a critical parameter. As a general rule, higher temperatures increase the rate of all reactions, but they disproportionately favor the elimination reaction (forming the alkene byproduct) over the desired esterification. This is because elimination reactions typically have a higher activation energy. Therefore, it is crucial to find a balance: a temperature high enough for a practical reaction rate but low enough to suppress significant byproduct formation. An optimal range is often found between 80-120°C[3].

Q3: What analytical techniques are best for identifying and quantifying byproducts in my PTBCHA sample?

A3: Gas Chromatography (GC) is the most powerful and widely used technique for this purpose[1][9].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying unknown byproducts by comparing their mass spectra to library data.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Excellent for quantifying the relative amounts of the starting material, desired product (cis and trans isomers), and byproducts due to its wide linear range and high sensitivity to hydrocarbons. Other useful techniques include:

  • NMR Spectroscopy: Can help identify structures but may be difficult for complex mixtures without separation[10].

  • FTIR Spectroscopy: Useful for monitoring the disappearance of the broad alcohol O-H stretch and the appearance of the sharp ester C=O stretch, indicating reaction progress.

Section 3: Recommended Protocols

Protocol 1: General Lab-Scale Procedure for Minimizing Byproduct Formation

This protocol utilizes acetic anhydride and a mild catalyst to favor high conversion and purity.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents:

    • 4-tert-butylcyclohexanol (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Anhydrous sodium acetate (0.1 eq) or a catalytic amount of a solid acid like Amberlyst-15.

  • Procedure:

    • Charge the flask with 4-tert-butylcyclohexanol and the catalyst.

    • Begin stirring and add the acetic anhydride.

    • Heat the mixture to 90-100°C under a nitrogen atmosphere[3].

    • Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature. If using a solid catalyst, filter it off.

    • Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by vacuum distillation to separate the acetate from any minor impurities.

Diagram 2: Troubleshooting Workflow A logical flow for diagnosing and solving common synthesis issues.

G Start Analyze Crude Product (GC-MS) CheckAlkene High Alkene Byproduct? Start->CheckAlkene CheckAlcohol High Unreacted Alcohol? CheckAlkene->CheckAlcohol No SolutionAlkene 1. Lower Temp 2. Use Milder Catalyst 3. Use Acetic Anhydride CheckAlkene->SolutionAlkene Yes CheckIsomers Incorrect Isomer Ratio? CheckAlcohol->CheckIsomers No SolutionAlcohol 1. Use Acetic Anhydride 2. Increase Reaction Time 3. Use Excess Acylating Agent CheckAlcohol->SolutionAlcohol Yes SolutionIsomers 1. Analyze Starting Alcohol 2. Resynthesize Alcohol with Stereo-selective Catalyst CheckIsomers->SolutionIsomers Yes End Product Meets Spec CheckIsomers->End No SolutionAlkene->Start Re-run & Re-analyze SolutionAlcohol->Start Re-run & Re-analyze SolutionIsomers->Start Re-synthesize & Re-analyze

Caption: Workflow for troubleshooting byproduct formation.

Protocol 2: Analytical Method for GC-MS Analysis
  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from 40 to 300 amu.

  • Analysis: Identify peaks based on retention time and mass spectral fragmentation patterns compared to known standards or libraries[9]. Quantify by peak area integration.

References

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • This compound . SIELC Technologies. [Link]

  • Process for preparing 4-tert.-butylcyclohexanol . European Patent Office (EP 0755910 A2). [Link]

  • G. F. Santarelli, et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate) . MDPI Catalysts. [Link]

  • Oxidation and Reduction Reactions in Organic Chemistry: The Interconversion of 4-tert-Butylcyclohexanol and 4-tert-Butylcyclohe . University of California, Irvine - Department of Chemistry. [Link]

  • Method for preparing 4-tert-butylcyclohexanol and this compound.
  • This compound – Ingredient . COSMILE Europe. [Link]

  • This compound . NIST WebBook. [Link]

  • Synthetic method of perfume o-tert-butylcyclohexyl acetate.
  • Experiment 7: Oxidation of 4-tert-Butylcyclohexanol . UW-Madison Chemistry. [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL . Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-tert-Butylcyclohexyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important fragrance compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The Importance of Purity in this compound

This compound is a widely used fragrance ingredient prized for its woody and fruity notes. It exists as two geometric isomers, cis and trans. The cis-isomer is generally considered to have a more desirable fragrance profile than the trans-isomer.[1][2] Therefore, the purity and the isomeric ratio of the final product are critical for its application in fine fragrances and other consumer products.[3][4] Impurities can introduce off-notes, compromise the stability of the product, and in regulated applications, may pose safety concerns.[3]

Common impurities in crude this compound reaction mixtures include:

  • Unreacted starting materials: 4-tert-butylcyclohexanol and acetic anhydride/acetic acid.

  • Byproducts: 4-tert-butylcyclohexene (from dehydration of the alcohol) and other isomeric acetates.

  • Residual catalyst and water.

This guide will walk you through the common purification challenges and provide robust solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: I'm observing a persistent emulsion during the aqueous wash (e.g., with sodium bicarbonate solution) of my crude product. How can I break it?

Answer: Emulsion formation is a common issue when quenching a reaction mixture, especially when residual starting materials or byproducts act as surfactants.[1] Here is a systematic approach to resolving emulsions:

  • Initial Preventative Measures:

    • Ensure the reaction has gone to completion. Unreacted starting materials can contribute to emulsion formation.

    • When adding the aqueous wash solution, do so slowly with gentle stirring initially, rather than vigorous shaking.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.[5]

    • Gentle Agitation: Gently swirl or rock the separatory funnel. Vigorous shaking can worsen the emulsion.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.[5]

    • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or hexane, can sometimes disrupt the emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.[6]

Question 2: My final product has a yellowish tint. What is the cause and how can I remove it?

Answer: A yellow tint in the purified this compound can be due to the presence of colored impurities, often formed from side reactions or degradation of starting materials, especially at elevated temperatures.

  • Potential Causes:

    • Dehydration products: 4-tert-butylcyclohexene, which can polymerize or oxidize to form colored species.

    • Carryover of phenolic impurities: If the starting 4-tert-butylcyclohexanol was prepared from 4-tert-butylphenol and not properly purified, traces of the phenol can lead to colored byproducts.

    • Thermal degradation: Prolonged heating during distillation at high temperatures can cause decomposition.

  • Purification Strategy:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., hexane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through Celite® to remove the carbon. The activated carbon will adsorb many colored impurities.

    • Column Chromatography: If the color persists, column chromatography over silica gel is an effective method for removing polar, colored impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point.

    • Distillation under Reduced Pressure: Ensure your distillation is performed under a sufficient vacuum to lower the boiling point and minimize thermal stress on the product.[7]

Question 3: My GC analysis shows the presence of unreacted 4-tert-butylcyclohexanol even after purification. How can I remove it?

Answer: The boiling points of 4-tert-butylcyclohexanol and this compound are relatively close, which can make their separation by distillation challenging.

  • Improving Distillation Efficiency:

    • Fractional Distillation: Use a fractionating column with a sufficient number of theoretical plates. Packed columns (e.g., with Raschig rings or structured packing) are more efficient than simple distillation setups for separating components with close boiling points.[8][9]

    • Reflux Ratio: Employ a higher reflux ratio during distillation. This increases the number of vaporization-condensation cycles and improves separation. A reflux ratio of 5:1 to 10:1 is a good starting point.

  • Chemical Treatment:

    • Acetic Anhydride Wash: If significant amounts of the alcohol are present, you can perform a post-reaction acetylation. This involves heating the impure product with a small amount of acetic anhydride and a catalyst (e.g., a catalytic amount of sulfuric acid or an acidic ion-exchange resin) to convert the remaining alcohol to the acetate. This is then followed by a standard aqueous workup to remove the excess acetic anhydride and acid.

    • Selective Derivatization: In some cases for small-scale purification, the alcohol can be selectively reacted with a reagent that makes it more polar and easily separable by extraction or chromatography. However, this is often not practical for larger quantities.

Question 4: The cis/trans ratio of my product is not optimal. Can I improve it during purification?

Answer: While the cis/trans ratio is primarily determined by the reaction conditions during the synthesis of 4-tert-butylcyclohexanol and its subsequent esterification, some enrichment of the desired cis-isomer can be achieved during purification.[2]

  • Fractional Distillation: The cis and trans isomers of this compound have slightly different boiling points. Careful fractional distillation with a highly efficient column can be used to separate the isomers. The trans-isomer generally has a slightly higher boiling point.

  • Preparative Chromatography: For high-purity applications, preparative column chromatography can be employed to separate the isomers. This method is typically used for smaller quantities due to the cost and complexity. A non-polar stationary phase with a suitable mobile phase would be required.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for removing residual acetic acid from the reaction mixture?

A1: The most common and effective method is to wash the crude product with a mild aqueous base. A 5-10% solution of sodium bicarbonate is ideal.[3][10] It reacts with the acetic acid to form sodium acetate, which is soluble in the aqueous layer and can be easily separated. Washing with water until the aqueous layer is neutral (tested with pH paper) is recommended. Using a stronger base like sodium hydroxide is generally avoided as it can catalyze the hydrolysis of the desired ester product.

Q2: What are the key parameters to control during the fractional distillation of this compound?

A2: For a successful fractional distillation, you need to control:

  • Pressure: Distillation under reduced pressure is crucial to avoid thermal decomposition. A pressure of 10-50 mmHg is typically used.[7]

  • Temperature: The pot temperature should be kept as low as possible while maintaining a steady distillation rate. The head temperature should be monitored closely and should correspond to the boiling point of the desired fraction at the operating pressure.

  • Column Efficiency: Use a fractionating column with a high number of theoretical plates. For laboratory scale, a Vigreux column or a packed column is recommended.

  • Reflux Ratio: A higher reflux ratio improves separation but slows down the distillation. A balance must be found between purity and throughput.

Q3: What analytical techniques are best for assessing the purity and isomer ratio of this compound?

A3:

  • Gas Chromatography (GC): GC is the primary method for determining the purity and the cis/trans isomer ratio. A non-polar capillary column (e.g., DB-1 or DB-5) is typically used. The area percentage of the peaks can be used to quantify the relative amounts of each component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying unknown impurities by providing both retention time data and mass spectra.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product and can also be used for quantitative analysis of the isomer ratio by integrating specific, well-resolved signals for the cis and trans isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the ester functional group (strong C=O stretch around 1735 cm-1) and the absence of the hydroxyl group from the starting alcohol (broad O-H stretch around 3300 cm-1).[11]

Q4: What are the main safety precautions to consider when handling and purifying this compound?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Handling of Reagents: Acetic anhydride and acid catalysts are corrosive. Handle them with care.

  • Distillation Safety: When performing vacuum distillation, ensure your glassware is free of cracks and use a safety screen. Do not heat a closed system.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and all other chemicals used for detailed safety information.[11] this compound may cause an allergic skin reaction.[11]

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound

This protocol describes the standard procedure for neutralizing and washing the crude reaction mixture after esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a 5% aqueous solution of sodium bicarbonate. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

  • Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Shake the separatory funnel vigorously for 1-2 minutes, venting occasionally.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (2 x 50 mL for a 250 mL scale reaction).

  • Wash the organic layer with a saturated brine solution (1 x 50 mL).

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.

Protocol 2: Fractional Distillation of this compound

This protocol outlines the purification of the washed product by fractional distillation under reduced pressure.

  • Set up a fractional distillation apparatus with a packed column (e.g., Raschig rings), a condenser, and a receiving flask. Ensure all glassware is dry and free of defects.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

  • Begin heating the distillation flask gently with a heating mantle.

  • Observe the reflux in the column. Allow the column to equilibrate by maintaining a total reflux for about 30 minutes before collecting any distillate.

  • Collect any low-boiling forerun, which may contain residual solvents or byproducts like 4-tert-butylcyclohexene.

  • Collect the main fraction at a stable head temperature corresponding to the boiling point of this compound at the operating pressure.

  • Monitor the purity of the collected fractions by GC.

  • Stop the distillation before the pot goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

  • Cool the apparatus to room temperature before venting to atmospheric pressure.

Data Presentation

Propertycis-4-tert-Butylcyclohexyl Acetatetrans-4-tert-Butylcyclohexyl Acetate
Boiling Point ~118-120 °C at 15 mmHg~122-124 °C at 15 mmHg
Density ~0.934 g/mL at 25 °C[7]~0.934 g/mL at 25 °C[7]
Fragrance Profile Woody, fruity, sweetWeaker, more camphoraceous

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (NaHCO3, H2O, Brine) Crude->Workup Drying Drying (MgSO4 or Na2SO4) Workup->Drying Crude_Washed Washed & Dried Product Drying->Crude_Washed Distillation Fractional Distillation (Vacuum) Crude_Washed->Distillation Pure_Product Pure this compound Distillation->Pure_Product Impurities Aqueous Waste & Low/High Boiling Fractions Distillation->Impurities EmulsionTroubleshooting Start Emulsion Observed during Aqueous Wash Wait Let stand for 10-20 min Start->Wait Separated1 Layers Separated Wait->Separated1 Yes NotSeparated1 Emulsion Persists Wait->NotSeparated1 No Brine Add Saturated Brine (NaCl) NotSeparated1->Brine Separated2 Layers Separated Brine->Separated2 Yes NotSeparated2 Emulsion Persists Brine->NotSeparated2 No Filter Filter through Celite® NotSeparated2->Filter Separated3 Layers Separated Filter->Separated3 Yes NotSeparated3 Emulsion Persists Filter->NotSeparated3 No Centrifuge Centrifuge (if possible) NotSeparated3->Centrifuge Separated4 Layers Separated Centrifuge->Separated4

Caption: A decision tree for troubleshooting emulsion formation.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • ResearchGate. How can I solve the problem of emulsion during ethyl acetate extraction? [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Google Patents. EP0998444B1 - Process for the preparation of 4-tert.
  • RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. [Link]

  • Scribd. 03-Fractional Distillation Esters. [Link]

  • MDPI. Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]

  • ResearchGate. Fragrance material review on this compound. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. [Link]

  • TSI Journals. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • ResearchGate. How to remove acetic acid from an ester? [Link]

Sources

Technical Support Center: Industrial Production of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial synthesis of 4-tert-Butylcyclohexyl acetate (PTBCHA). This guide is designed for researchers, chemists, and production managers to navigate the common challenges encountered during the manufacturing process of this key fragrance chemical. Our goal is to provide practical, science-backed solutions to optimize your yield, purity, and isomer selectivity.

This compound is a vital aroma chemical, prized for its woody and fruity fragrance profile.[1] It is synthesized commercially via a two-step process: the catalytic hydrogenation of 4-tert-butylphenol (PTBP) to 4-tert-butylcyclohexanol (PTBCH), followed by the esterification of the alcohol with an acetylating agent.

The final olfactory character of PTBCHA is critically dependent on its isomeric composition. The molecule exists as cis and trans isomers, with the cis-isomer possessing a more intense, floral, and desirable aroma compared to the woody scent of the trans-isomer.[2][3][4] Therefore, controlling the stereochemistry throughout the synthesis is a primary challenge in industrial production.

This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address specific issues you may encounter.

Overall Production Workflow

The following diagram illustrates the typical manufacturing sequence from starting material to the final purified product.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification PTBP 4-tert-Butylphenol (Starting Material) Reactor_H2 Hydrogenation Reactor (Catalyst, H2, Solvent) PTBP->Reactor_H2 Crude_PTBCH Crude 4-tert-Butylcyclohexanol (cis/trans mixture) Reactor_H2->Crude_PTBCH Catalyst Filtration Reactor_Ac Esterification Reactor (Acetylating Agent, Catalyst) Crude_PTBCH->Reactor_Ac Crude_PTBCHA Crude this compound Reactor_Ac->Crude_PTBCHA Reaction Quench Workup Aqueous Wash (e.g., NaHCO3 solution) Crude_PTBCHA->Workup Distillation Fractional Distillation (Rectification) Workup->Distillation Final_Product Purified PTBCHA (High cis-isomer) Distillation->Final_Product

Caption: General workflow for the industrial synthesis of this compound.

Section 1: Troubleshooting the Hydrogenation of 4-tert-Butylphenol

This initial step is the most critical for establishing the final isomer ratio of the product. The goal is to selectively hydrogenate the aromatic ring of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol with a high cis-isomer content.[1][5]

Q1: My hydrogenation process is yielding a low cis/trans isomer ratio for 4-tert-butylcyclohexanol. How can I increase the selectivity for the cis-isomer?

A1: Achieving a high cis-isomer content is paramount for producing a high-quality final product and is primarily influenced by catalyst choice and reaction conditions.[1][5]

Root Cause Analysis & Solutions:

  • Incorrect Catalyst Selection: The choice of catalyst has the most significant impact on stereoselectivity.

    • For High cis-Isomer: Rhodium-based catalysts (e.g., Rhodium-on-carbon) are highly effective at producing a majority cis-isomer product.[2][4] The use of a rhodium catalyst in the presence of specific acids like hydrogen chloride or sulfuric acid has been shown to further enhance the selectivity towards the cis-isomer under mild conditions.[5][6]

    • For High trans-Isomer: Conversely, Raney nickel catalysts tend to favor the formation of the trans-isomer.[2][4][7] Palladium catalysts can also be used, but their selectivity is often highly dependent on the support and conditions.

  • Suboptimal Reaction Medium (pH): The acidity or basicity of the reaction medium can influence the stereochemical outcome.

    • Acidic Conditions: Hydrogenation in acidic solutions generally favors the formation of the cis-4-tert-butylcyclohexanol.[8]

    • Basic Conditions: Basic environments tend to promote the formation of the trans-isomer.[8] If your process uses a catalyst that should favor the cis form but the yield is low, check for any basic impurities in your solvent or starting material.

  • Isomerization: The trans-alcohol is the thermodynamically more stable isomer.[9] Under certain conditions (e.g., prolonged reaction times at high temperatures or in the presence of alkaline catalysts), the initially formed cis-isomer can epimerize to the trans-isomer.[2][4]

    • Solution: Optimize reaction time and temperature to maximize conversion without allowing significant time for isomerization. Ensure the catalyst and reaction environment are not unintentionally basic.

Summary of Catalyst Impact on Isomer Selectivity

Catalyst TypePredominant Isomer ProducedTypical ApplicationReferences
Rhodium-on-Carbon (Rh/C)cis Production of high-quality, floral-scented PTBCHA[2][4][5]
Raney Nickeltrans Production of standard-grade, woody-scented PTBCHA[2][4][7]
Platinum-on-Silica (Pt/SiO2)Mixture, sensitive to conditionsLess common for high stereoselectivity[8][9]
Ruthenium (Ru)Mixture, often lower cis contentCan be used but may be less selective than Rhodium[5]
Q2: The conversion of 4-tert-butylphenol is incomplete, leading to low yields. What are the likely causes?

A2: Low conversion can typically be traced to issues with the catalyst, reaction conditions, or raw material purity.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation or Poisoning: This is a common industrial problem.

    • Poisoning: Sulfur compounds are notorious poisons for precious metal catalysts like Rhodium and Palladium.[10] Ensure your 4-tert-butylphenol feedstock and hydrogen gas are free from sulfur impurities.

    • Carbon Deposition (Coking): At elevated temperatures, organic molecules can decompose on the catalyst surface, blocking active sites.[10] This is often indicated by a darkening of the catalyst.

    • Solution: Use high-purity raw materials. Implement a catalyst regeneration cycle if applicable, or replace the catalyst. Operating at the lower end of the effective temperature range can help minimize coking.[9]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires efficient contact between the hydrogen gas, the liquid phase (substrate in solvent), and the solid catalyst.

    • Low Pressure: Ensure the hydrogen pressure is maintained at the specified level for the process (e.g., a patent describes using pressures up to 6 x 10⁵ Pa).[1]

    • Poor Agitation: Inefficient stirring in the reactor will result in poor mass transfer of hydrogen into the liquid phase and to the catalyst surface, slowing the reaction rate. Increase the agitation speed and ensure baffles are correctly installed in the reactor.

  • Incorrect Temperature: Hydrogenation reactions are sensitive to temperature.

    • Too Low: The reaction rate will be kinetically limited and very slow.

    • Too High: While the rate may increase, it can also promote side reactions like hydrogenolysis and catalyst deactivation.[8][9] A study on gas-phase hydrogenation noted that by-product formation increased significantly at temperatures over 200°C (473 K).[9]

Q3: I am observing significant byproducts, such as 4-tert-butylcyclohexanone and tert-butylbenzene. How can these be minimized?

A3: The formation of these byproducts indicates issues with reaction selectivity, which can be controlled by adjusting reaction conditions.

G cluster_0 Troubleshooting Low cis-Isomer Yield Start Low cis/trans Ratio Detected CheckCatalyst Is a Rhodium-based catalyst being used? Start->CheckCatalyst CheckpH Is the reaction medium acidic? CheckCatalyst->CheckpH Yes Sol_Catalyst Action: Switch to Rh/C or Rh-based catalyst system. CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction time/temp optimized to prevent isomerization? CheckpH->CheckConditions Yes Sol_pH Action: Ensure solvent/reagents are free of basic impurities. Consider acid co-catalyst. CheckpH->Sol_pH No Sol_Conditions Action: Reduce reaction time and/or temperature. CheckConditions->Sol_Conditions No Success High cis-Isomer Yield CheckConditions->Success Yes Sol_Catalyst->CheckpH Sol_pH->CheckConditions Sol_Conditions->Success

Caption: Decision tree for troubleshooting poor cis-isomer selectivity in the hydrogenation step.

Root Cause Analysis & Solutions:

  • 4-tert-butylcyclohexanone: This is the ketone intermediate in the hydrogenation of the phenol to the alcohol.[8][9] Its presence in the final alcohol mixture signifies incomplete hydrogenation.

    • Solution: This issue shares root causes with low conversion (Q2). Increase reaction time, hydrogen pressure, or catalyst loading to ensure the reaction proceeds to the fully hydrogenated alcohol.

  • tert-Butylbenzene and tert-Butylcyclohexane: These are products of hydrogenolysis, where the hydroxyl group is cleaved off and replaced with hydrogen.

    • Cause: This side reaction is typically favored by high temperatures and highly acidic conditions.[8][9]

    • Solution: Reduce the reaction temperature. While acidic conditions can favor cis-selectivity, excessive acidity can promote hydrogenolysis. The amount of acid co-catalyst should be carefully optimized.

Section 2: Troubleshooting the Esterification of 4-tert-Butylcyclohexanol

In this step, the prepared 4-tert-butylcyclohexanol is reacted with an acetylating agent, typically acetic anhydride or acetic acid, to form the final acetate ester.[1] The primary goals are to achieve full conversion and to prevent isomerization or side reactions.

Q4: The esterification reaction is not going to completion, leaving unreacted 4-tert-butylcyclohexanol in the product. How can I improve the conversion?

A4: Esterification is an equilibrium reaction. To drive it towards the product side, you must either use an excess of one reactant or remove a product as it is formed.

Root Cause Analysis & Solutions:

  • Choice of Acetylating Agent:

    • Acetic Acid: Using acetic acid results in the formation of water as a byproduct. This water can hydrolyze the ester product, pushing the equilibrium back towards the reactants. To achieve high conversion, the water must be removed during the reaction (e.g., by azeotropic distillation).

    • Acetic Anhydride: This is often preferred in industrial settings.[1] It reacts with the alcohol to form the ester and acetic acid as a byproduct. This reaction is not reversible in the same way, leading to much higher conversions.

  • Insufficient Catalyst or Inactive Catalyst:

    • Catalyst Type: Strong acids are typically used as catalysts. Examples include sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15).[1][11][12]

    • Catalyst Amount: Ensure the correct catalytic amount is used. For example, a patent specifies using 98% sulfuric acid in the acetylation step.[1]

    • Solid Catalysts: If using a reusable solid catalyst like an ion-exchange resin, its activity may decrease over time. It may need regeneration or replacement.[12]

  • Suboptimal Reaction Conditions:

    • Molar Ratio: Use a slight excess of the acetylating agent (e.g., 1 to 1.5 moles of acetylating agent per mole of alcohol) to ensure the alcohol is the limiting reagent and is fully consumed.[1]

    • Temperature: The reaction rate is temperature-dependent. A typical range is from room temperature up to 130-150°C.[1] Ensure the temperature is high enough for a reasonable reaction rate but not so high as to cause decomposition or side reactions.

Typical Esterification Parameters

ParameterRecommended RangeRationaleReferences
Acetylating AgentAcetic AnhydrideDrives reaction to completion more effectively than acetic acid.[1]
Molar Ratio (Agent:Alcohol)1:1 to 1.5:1A slight excess of the acetylating agent ensures full conversion of the alcohol.[1]
CatalystSulfuric Acid, p-TSA, Ion Exchange ResinProvides the necessary protons to catalyze the reaction.[1][11][12]
Temperature80 - 130°CBalances reaction rate against potential for side reactions.[1]
Q5: After the work-up, the final product is still acidic and fails quality control. What is the correct neutralization and washing procedure?

A5: Residual acid catalyst (e.g., sulfuric acid) and the acetic acid byproduct must be completely removed to ensure product stability and prevent off-odors.

Standard Work-up Protocol:

  • Quench the Reaction: Cool the reaction mixture to a safe temperature.

  • Neutralization Wash: Carefully wash the organic layer with a basic aqueous solution. A 5% aqueous solution of sodium bicarbonate is commonly used.[1] This will neutralize both the strong acid catalyst and the acetic acid byproduct, which will partition into the aqueous layer as sodium acetate. Be cautious of CO₂ evolution during this step. Multiple washes may be necessary.

  • Water Wash: Wash the organic layer with water or brine to remove any remaining salts and bicarbonate.

  • Drying: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate) before the final purification step.

Failure to completely neutralize the acid can lead to hydrolysis of the ester over time, especially in the presence of water, and can cause corrosion of storage vessels.

Section 3: Purification & Analysis

The final stage involves purifying the crude ester to meet the stringent requirements of the fragrance industry, followed by analytical verification.

Q6: I am having difficulty separating the cis and trans isomers by distillation. What are the best practices for this separation?

A6: The boiling points of the cis and trans isomers are very close, making their separation challenging. High-efficiency fractional distillation, also known as rectification, is required.

Best Practices for Rectification:

  • High-Efficiency Column: Use a distillation column with a high number of theoretical plates (e.g., a packed column or a column with a large number of trays).

  • Vacuum Distillation: The boiling point of PTBCHA is high (approx. 228-230°C at 25 mmHg).[2][4] Distilling under a vacuum lowers the boiling point, which prevents thermal degradation of the product.

  • Controlled Reflux Ratio: A high reflux ratio will improve separation efficiency but will also increase the time and energy required for the distillation. This ratio must be optimized for your specific equipment.

  • Rectification in the Presence of an Alkali: One patented process describes performing the final rectification in the presence of an alkali (like sodium carbonate).[1] This ensures that any trace acidity is neutralized, preventing acid-catalyzed isomerization or degradation at the high temperatures in the distillation reboiler.

  • Temperature Control: The bottom temperature of the still should be carefully controlled. One patent specifies keeping the bottom temperature at or below 140°C to prevent side reactions and ensure stability.[1]

Common Impurities and Boiling Points

CompoundBoiling Point (°C at atm. pressure)Potential Source
4-tert-Butylcyclohexene~195-197Dehydration of PTBCH
4-tert-Butylcyclohexanol~235-240Unreacted starting material
cis -PTBCHA ~255-258Product Isomer
trans -PTBCHA ~260-263Product Isomer
4-tert-Butylphenol~236-238Unreacted starting material from Step 1

Note: Boiling points are approximate and vary with pressure.

Q7: What are the standard analytical methods for the quality control of this compound?

A7: A combination of techniques is used to ensure the final product meets specifications for identity, purity, and isomer ratio.

  • Gas Chromatography (GC): This is the primary method for determining the purity and, crucially, the cis/trans isomer ratio of the product.[2][4] A calibrated GC with a suitable column can accurately quantify the percentage of each isomer and detect volatile impurities.

  • Infrared (IR) Spectroscopy: Used to confirm the identity of the compound by identifying key functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹).[13]

  • Refractive Index: A quick physical measurement used as a quality check. The refractive index (n20/D) should be around 1.452.[2][4]

  • Density: Another physical parameter check; the density at 25°C should be approximately 0.934 g/mL.[2][4]

  • Olfactory Analysis: For fragrance applications, the final quality check is always a sensory evaluation by a trained perfumer to ensure the odor profile is correct.

Section 4: Safety & Handling
Q8: What are the primary safety hazards I should be aware of during the production of this compound?

A8: The production process involves flammable liquids, corrosive acids, and high-pressure hydrogenation. Adherence to good industrial hygiene and safety practices is essential.[14]

Key Safety Considerations:

  • Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. The hydrogenation reactor must be pressure-rated, equipped with appropriate safety relief systems, and operated in a well-ventilated area with no ignition sources.

  • Reagents:

    • 4-tert-Butylphenol: Can cause skin and eye irritation.

    • Acetic Anhydride: Is corrosive and has a pungent odor. It reacts exothermically with water.

    • Sulfuric Acid: Is highly corrosive and will cause severe burns.

  • Product (PTBCHA): May cause an allergic skin reaction (skin sensitization).[13][15] It is also considered flammable.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and flame-resistant clothing, must be worn at all times.[16][17] For tasks with a risk of splashing or vapor exposure, a face shield and respiratory protection may be required.[17]

  • Handling and Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[14][15] Use non-sparking tools when handling flammable materials.[16]

Always consult the latest Safety Data Sheets (SDS) for all chemicals used in the process for complete and detailed safety information.[14][15][16][17]

References
  • Neyestanaki, A. K., Carucci, J. R. H., Mäki-Arvela, P., Salmi, T., & Murzin, D. (n.d.). Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Åbo Akademi. Retrieved from [Link]

  • Toyotama International Co Ltd, & Sumitomo Chemical Co Ltd. (2003). Process for the preparation of 4-tert.-butylcyclohexyl acetate (EP0998444B1). Google Patents.
  • Api, A. M., et al. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 204, 115610. Retrieved from [Link]

  • Neyestanaki, A. K., et al. (2003). Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO 2. ResearchGate. Retrieved from [Link]

  • Aroma Chemicals Supplier. (n.d.). 4‑tert‑butylcyclohexyl Acetate. Retrieved from [Link]

  • The Perfumers Apprentice. (2021). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • Nanchang Yangpu Natural Essence & Spice Co Ltd. (2013). Synthetic method of perfume o-tert-butylcyclohexyl acetate (CN103193638A). Google Patents.
  • ODOWELL. (n.d.). This compound manufacturers and suppliers in China. Retrieved from [Link]

  • Sumitomo Chemical Co Ltd. (1997). Process for preparing 4-tert.-butylcyclohexanol (EP 0755910 A2). Google Patents.
  • ResearchGate. (n.d.). Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst. Retrieved from [Link]

  • Sumitomo Chemical Co Ltd. (1995). Method for preparing 4-tert-butylcyclohexanol and this compound (CN1188098A). Google Patents.
  • LookChem. (n.d.). Cas 105906-07-8, 4-TERT-BUTYLCYCLOHEXYL ACETIC ACID. Retrieved from [Link]

  • Al-Mamun, A., et al. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Esterification of P-tert.butyl cyclohexanol with Acetic acid over Ion Exchange Resin Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2024). Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. MDPI. Retrieved from [Link]

Sources

Stability of 4-tert-Butylcyclohexyl acetate in acidic and basic conditions

[1]

Product Identity: this compound (PTBCHA) Common Trade Names: Vertenex®, Lorysia® CAS Number: 32210-23-4 Chemical Structure: Cyclohexane ring substituted with a tert-butyl group (position 1) and an acetate group (position 4).

Executive Summary

PTBCHA exhibits superior hydrolytic stability compared to linear aliphatic esters due to the steric hindrance provided by the cyclohexane ring and the bulky tert-butyl group. However, it is not immune to degradation.

  • Acidic Conditions: Subject to reversible hydrolysis (equilibrium driven).

  • Basic Conditions: Subject to irreversible saponification (kinetically controlled).

  • Isomeric Nuance: The commercial product is a mixture of cis and trans isomers.[1] The conformational orientation (axial vs. equatorial) significantly influences reaction kinetics.

Module 1: Acidic Stability (pH < 7)

Mechanistic Insight

In acidic media, PTBCHA undergoes acid-catalyzed hydrolysis via the

equilibrium

Because the reaction is reversible, the extent of degradation depends heavily on the water concentration (Le Chatelier's principle).

Troubleshooting & FAQs

Q1: My formulation has developed a sharp, vinegar-like odor. Is this hydrolysis? A: Yes. The human nose is highly sensitive to acetic acid (vinegar), often detecting it at ppm levels. Even minor hydrolysis (<1%) can ruin the olfactory profile of a fragrance.

  • Root Cause: Low pH (< 4) combined with high water content or elevated temperature.

  • Diagnostic: Check pH drift. A drop in pH often confirms the release of acetic acid.

Q2: Can I use PTBCHA in an acidic antiperspirant (pH 3.5 - 4.5)? A: Generally, yes. The reaction rate at ambient temperature at pH ~4 is negligible for the shelf-life of most consumer products.

  • Risk Factor: High temperatures during manufacturing or storage (>40°C) will accelerate the forward reaction.

  • Mitigation: Buffer the system to prevent the released acetic acid from further lowering the pH (autocatalysis).

Protocol: Acid Stress Test

Use this protocol to validate shelf-life stability.

  • Preparation: Prepare a 1% PTBCHA solution in a solvent mixture (e.g., Ethanol/Water 70:30).

  • Acidification: Adjust pH to 3.0 using dilute HCl.

  • Incubation: Split into two aliquots. Store A at 4°C (Control) and B at 50°C (Stress).

  • Analysis: After 48 hours, analyze via GC-MS.

  • Acceptance Criteria: < 2% increase in 4-tert-butylcyclohexanol peak area in Sample B vs. Sample A.

Module 2: Basic Stability (pH > 7)

Mechanistic Insight

In basic media, PTBCHA undergoes saponification (


irreversible
The "Stability Paradox"

Q: Why is PTBCHA marketed as "stable in soap" (pH 9-10) if esters saponify? A: This is a case of Steric Kinetic Control . While thermodynamically unstable in base, PTBCHA hydrolyzes much slower than simple esters (like ethyl acetate) due to:

  • Ring Sterics: The cyclohexane ring hinders the approach of the nucleophile (

    
    ).
    
  • Conformational Locking: The bulky tert-butyl group locks the ring in a specific chair conformation, preventing ring flips that might facilitate the transition state.

Troubleshooting & FAQs

Q3: The solution turned cloudy/precipitated after adding NaOH. Why? A: This is likely the precipitation of 4-tert-butylcyclohexanol .

  • Solubility: The ester (PTBCHA) is moderately soluble in organics/surfactants. The hydrolysis product (the alcohol) has different solubility parameters and is a solid at room temperature (MP ~80°C).

  • Observation: In clear liquid detergents, this manifests as haze or crystal formation.

Q4: Is it stable in bleach (Hypochlorite, pH > 11)? A: PTBCHA is relatively resistant to oxidation by bleach compared to aldehydes, but it will eventually hydrolyze due to the high pH.

  • Guidance: It is considered "Bleach Stable" for the duration of a wash cycle or short-term storage, but not for long-term storage in high-pH bleach concentrates.

Protocol: Base Stress Test
  • Preparation: Prepare a 1% PTBCHA dispersion in 0.1M NaOH (pH ~13).

  • Agitation: Vortex vigorously (biphasic system).

  • Timepoints: Sample at T=0, T=1h, T=24h.

  • Quench: Neutralize aliquot immediately with dilute HCl to stop the reaction.

  • Analysis: Extract with hexane and analyze via GC-FID.

  • Interpretation: Calculate the rate constant (

    
    ). If half-life (
    
    
    ) < 24h, the ingredient is unsuitable for high-pH liquid formulations.

Module 3: Isomeric Considerations (Advanced)

The commercial molecule exists as two isomers.[1] The tert-butyl group is always equatorial to minimize steric strain. This "locks" the conformation of the acetate group.

IsomerAcetate OrientationThermodynamicsKinetic Hydrolysis Rate (Base)
Trans EquatorialMore Stable (Major Isomer)Faster
Cis AxialLess Stable (Minor Isomer)Slower
  • Why? The Axial (Cis) acetate is sterically shielded by the 3,5-diaxial hydrogens of the ring. The hydroxide ion has a harder time attacking the carbonyl carbon compared to the exposed Equatorial (Trans) acetate.

  • Implication: In extremely harsh basic conditions, the trans isomer will degrade first, potentially altering the isomeric ratio and the odor profile (as the cis isomer is often considered to have a more desirable, potent woody/fruity note).

Visualizing the Stability Pathways

The following diagram illustrates the degradation pathways and the decision logic for troubleshooting.

Figure 1: Degradation pathways of PTBCHA in acid/base conditions and the influence of stereochemistry on reaction kinetics.

References

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960).[2] Conformation and Reactivity. Part V. Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols and of 4-tert-Butylcyclohexanol. Journal of the Chemical Society.

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.

  • ChemicalBook. (2023). This compound Properties and Stability Data.

  • IFF (International Flavors & Fragrances).Vertenex® Technical Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet: this compound. [3]

Resolving peak co-elution in GC analysis of 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gas Chromatography (GC) Analysis

Topic: Resolving Peak Co-elution in GC Analysis of 4-tert-Butylcyclohexyl Acetate

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance to overcome common challenges in chromatographic analysis. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issue of peak co-elution for the cis and trans isomers of this compound, a common fragrance ingredient where isomeric ratio is critical.[1]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the peak distortion in my this compound analysis is truly a co-elution issue?

A1: Confirming co-elution is the critical first step. What may appear as a single, symmetrical peak could be two or more compounds eluting simultaneously.[2] Here’s how to investigate:

  • Visual Inspection: Asymmetrical peaks are a key indicator. Look for a "shoulder" on the peak, which is a sudden discontinuity, or a broad, tailing peak.[2] While a symmetrical peak is ideal, perfect co-elution can still produce a seemingly symmetrical peak.

  • Reduce Column Overload: Inject a more diluted sample. Column overload can cause peak fronting or broadening that mimics co-elution.[3] If the peak shape improves and begins to resolve at a lower concentration, you may have an overloading issue in addition to, or instead of, a selectivity problem.

  • Leverage Your Detector:

    • Mass Spectrometry (MS): If you are using a GC-MS, this is the most definitive tool. Examine the mass spectra across the peak. If you have co-elution of the cis and trans isomers, you will see a consistent mass spectrum, but you can confirm the absence of other impurities. If another unexpected compound is co-eluting, you will observe different mass-to-charge ratios (m/z) across the peak's profile.[4]

    • Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[4] While less common in standard GC, this principle highlights the importance of using spectral data for confirmation when available.

Q2: What are the fundamental chromatographic principles I should focus on to separate the cis and trans isomers of this compound?

A2: The resolution (Rs) between two peaks is the ultimate goal. The resolution equation provides a roadmap for optimization by linking resolution to three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k').[4][5]

  • Retention Factor (k'): This measures how long an analyte is retained on the column. If your isomers are eluting too quickly (low k'), they don't have enough time to interact with the stationary phase for a separation to occur.[2][6] The primary way to increase k' is by lowering the initial oven temperature.

  • Selectivity (α): This is the most critical factor for separating isomers. Selectivity describes the ability of the stationary phase to differentiate between the two analytes based on their chemical and physical properties.[2] For geometric isomers like cis and trans-4-tert-Butylcyclohexyl acetate, achieving separation is almost entirely a game of maximizing selectivity. This is influenced by the stationary phase chemistry and the column temperature.

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more "theoretical plates") results in sharper peaks, which are easier to resolve.[2] Efficiency is primarily a function of the column's physical characteristics (length, internal diameter) and the carrier gas velocity.[5]

Tackling co-elution requires systematically adjusting the GC parameters that influence these three factors.

Q3: My isomer peaks are poorly resolved near the start of the chromatogram. What is the first parameter I should adjust?

A3: For poorly resolved, early-eluting peaks, the first and most impactful parameter to adjust is the initial oven temperature and hold time .

The rationale is rooted in manipulating the retention factor (k'). By lowering the initial oven temperature, you increase the interaction time of the isomers with the stationary phase, providing a greater opportunity for separation.[7]

Protocol 1: Optimizing Initial Oven Temperature

  • Establish a Baseline: Run your current method and record the retention times and resolution of the isomer peaks.

  • Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. For example, if your starting temperature is 60°C, try starting at 40°C or 50°C.[8][9]

  • Evaluate the Result: Run the analysis again. The retention times for both isomers should increase. Observe if the separation between them has improved.

  • Introduce or Adjust an Initial Hold: If lowering the temperature helps but isn't sufficient, introduce an initial hold time of 1-2 minutes. This ensures the analytes are focused at the head of the column before the temperature ramp begins, which can lead to sharper peaks and better resolution for very volatile compounds.[7][10] Avoid excessively long hold times with split injections, as this can cause unnecessary peak broadening.[7]

Q4: Adjusting the initial temperature helped, but resolution is still below baseline (Rs < 1.5). How can I use the temperature ramp rate to finalize the separation?

A4: The temperature ramp rate directly influences both retention and selectivity. A slower ramp rate increases the time an analyte spends in the "optimal" separation temperature range, often enhancing the resolution between closely related compounds like isomers.[11]

The elution temperature of a compound can change with different ramp rates, which can alter the elution order of analytes in complex mixtures.[12] For a pair of isomers, this change in elution temperature can be leveraged to maximize separation.

G

Protocol 2: Optimizing the Temperature Ramp Rate

  • Start with a Standard Ramp: A typical starting ramp rate is 10°C/min.[7][8]

  • Systematically Decrease the Ramp Rate: Halve the ramp rate to 5°C/min. This will double the analysis time within the ramp but gives the isomers more time to separate.

  • Analyze the Chromatogram: Compare the resolution to your previous run. For many isomer pairs, this is the key to achieving baseline separation.

  • Iterate if Necessary: If resolution improves but is still insufficient, try an even slower ramp rate, such as 2-3°C/min. Be mindful that this will further increase the run time and can lead to broader peaks for later eluting compounds, though this is less of a concern for the target analytes here.

Q5: When should I consider changing my GC column? What stationary phase is best for separating cis/trans isomers of this compound?

A5: If optimizing the temperature program does not yield the desired separation, the issue is likely a lack of selectivity (α) from your current stationary phase.[2] The choice of stationary phase is paramount for isomer separations.[13]

  • When to Change: You should consider changing your column after you have thoroughly optimized your temperature program and carrier gas flow rate on your current column. If the peaks remain fully co-eluted or resolution is still poor, a different stationary phase is required.

  • Choosing a Stationary Phase: The separation of geometric isomers often relies on subtle differences in their interaction with the stationary phase.

    • Non-Polar Phases: Standard non-polar phases like DB-1 (100% dimethylpolysiloxane) or SLB-5MS (5% phenyl-arylene polymer) can work, but may require long columns or very slow temperature ramps to achieve separation.[14] These phases primarily separate based on boiling point differences, which are often minimal between cis/trans isomers.

    • Intermediate and Polar Phases: More polar stationary phases, such as those containing cyanopropyl or polyethylene glycol (PEG/WAX) functional groups, can offer enhanced selectivity. These phases can induce dipole-dipole interactions that differ between the cis and trans isomers, leading to better separation.

    • Liquid Crystalline Phases: For particularly difficult isomer separations, specialty columns with liquid crystalline stationary phases offer unique selectivity due to the ordered structure of the phase, which can differentiate based on molecular shape.[15]

Parameter Recommendation 1 (Non-Polar) Recommendation 2 (Intermediate Polarity) Rationale
Stationary Phase DB-1, SLB-5MS (or equivalent 5% Phenyl Methyl Siloxane)[14]WAX, Cyanopropyl-based (e.g., SP-2380)Intermediate to polar phases offer different selectivity mechanisms (dipole-induced dipole) that can better differentiate between the subtle structural differences of cis/trans isomers.
Column Length 30 m (standard) or 60 m (for higher efficiency)30 mA 30 m column is a good starting point.[16] A longer column increases efficiency but with diminishing returns on resolution.[17]
Internal Diameter 0.25 mm0.25 mmStandard ID providing a good balance of efficiency and sample capacity.
Film Thickness 0.25 µm0.25 - 0.50 µmThicker films can increase retention and may improve resolution of early eluters, but can also increase bleed.
Example Program Start: 50°C, Ramp: 2-5 K/min to 300°C[14]Start: 60°C, Ramp: 5°C/min to 240°CThe optimal program will always depend on the specific column and instrument. These are suggested starting points for method development.
Q6: Can adjusting the carrier gas flow rate help resolve my co-eluting peaks?

A6: Yes, adjusting the carrier gas flow rate (or more accurately, the average linear velocity) can improve resolution by increasing column efficiency (N).[18]

  • The Van Deemter Relationship: For every column and carrier gas combination, there is an optimal linear velocity that provides the highest efficiency (the minimum "plate height"). Deviating significantly from this optimum will broaden peaks and decrease resolution.

  • Practical Steps:

    • Identify Your Carrier Gas: The optimal linear velocity is different for nitrogen, helium, and hydrogen.[19] Hydrogen generally provides the best efficiency at higher flow rates, allowing for faster analysis.[20]

    • Set to Optimum: Most modern GC systems can calculate and set the optimal flow rate based on your column dimensions and carrier gas type. A typical starting point for a 0.25 mm ID column with helium is around 30-40 cm/s.

    • Experimental Fine-Tuning: While the calculated optimum is a great start, you can perform a simple experiment by running the analysis at slightly lower and higher flow rates (e.g., ± 5-10 cm/s) to see if resolution improves. Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times and broader peaks.[4]

Q7: I've optimized my method but still see issues like split or tailing peaks. What other system parameters should I check?

A7: If you've optimized the core chromatographic parameters (temperature, column, flow rate) and still face issues, the problem may lie with the sample introduction system or column health.

  • Check the Inlet Liner: An active or contaminated inlet liner is a common source of peak tailing, especially for polar compounds. Deactivated liners are essential. Consider changing your liner if you observe peak shape degradation.

  • Injection Technique: Ensure a fast, smooth injection for manual injections to get a tight starting band.[5] For autosamplers, ensure the injection speed is set appropriately.

  • Column Installation: An improperly installed column can create dead volume, leading to peak tailing and broadening.[3] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.

  • Column Contamination: High molecular weight residues from previous injections can accumulate at the head of the column, causing peak shape distortion. Trimming the column by removing 0.5 to 1 meter from the front can often restore performance.[9]

By systematically addressing these potential issues, from fundamental chromatographic principles to hardware maintenance, you can successfully resolve the co-eluting isomers of this compound and achieve a robust and reliable GC method.

References

  • K-State. (n.d.). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC - NIH. Retrieved from [Link]

  • SIELC. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]

  • Reddit. (2023). Gas Chromatography - Temperature Programming. Retrieved from [Link]

  • Restek. (n.d.). Developing Fast GC Methods – Avoiding Changes in Elution Order or Separation Efficiency. Retrieved from [Link]

  • YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Retrieved from [Link]

  • LCGC International. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Restek. (n.d.). Impact of GC Parameters on The Separation Part 6: Choice of Carrier Gas and Linear Velocity. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Oreate AI Blog. (2026). Mastering Temperature Programming in Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Biocatalytic Synthesis of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biocatalytic synthesis of 4-tert-butylcyclohexyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to suboptimal reaction yields. By understanding the underlying principles of the enzymatic process and implementing targeted troubleshooting strategies, you can significantly enhance the efficiency and consistency of your synthesis.

Frequently Asked Questions (FAQs)

1. My reaction has stalled or is proceeding very slowly. What are the likely causes?

A slow or stalled reaction can often be attributed to several factors, including suboptimal reaction conditions, enzyme inhibition, or mass transfer limitations, particularly when using an immobilized biocatalyst. It is crucial to systematically investigate these possibilities to identify and address the root cause.

2. I am observing a lower than expected yield of this compound. Could the enzyme be inactive?

While enzyme inactivity is a possibility, it is important to first rule out other common issues. Low yields are frequently a result of factors such as an unfavorable reaction equilibrium, the presence of inhibitors, or non-optimal concentrations of substrates and the biocatalyst. A systematic approach to troubleshooting will help pinpoint the exact reason for the diminished yield.

3. How does the presence of water affect my reaction?

Water content is a critical parameter in lipase-catalyzed esterification reactions. While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water can promote the reverse reaction, hydrolysis of the ester, which will consequently decrease the yield of this compound.[1]

4. Could the substrates or product be inhibiting the enzyme?

Yes, substrate and product inhibition are known phenomena in lipase-catalyzed reactions. Specifically, in the synthesis of this compound, the alcohol substrate, 4-tert-butylcyclohexanol, can cause competitive inhibition at high concentrations. The product, this compound, can also inhibit the enzyme, slowing down the reaction rate as it accumulates.

5. I am using an immobilized lipase. Could this be contributing to the low yield?

Immobilized enzymes offer several advantages, including ease of separation and reuse. However, they can also introduce mass transfer limitations, where the diffusion of substrates to the enzyme's active site, or the diffusion of the product away from it, becomes the rate-limiting step. This can be particularly significant in viscous reaction mixtures or with highly active biocatalysts.[2][3][4]

In-Depth Troubleshooting Guides

Issue 1: Slow or Stalled Reaction Rate

Underlying Principles: The rate of an enzymatic reaction is influenced by a multitude of factors, including temperature, pH, substrate concentrations, and the presence of inhibitors. For the lipase-catalyzed synthesis of this compound, which typically follows a Ping-Pong Bi-Bi mechanism, the binding of substrates and release of products occur in a specific sequence. Any disruption in this sequence can slow down the overall reaction rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a slow or stalled reaction.

Step-by-Step Protocol:

  • Verify Reaction Temperature: Ensure the reaction is being conducted within the optimal temperature range for Candida antarctica lipase B (CALB), which is typically between 40-60°C.[5] Temperatures outside this range can significantly reduce enzyme activity.

  • Assess Microaqueous pH: While the overall reaction is in an organic solvent, the enzyme's immediate environment (the microaqueous layer) has a pH. Ensure that the components of your reaction mixture are not creating an unfavorable pH. If necessary, consider adding a small amount of a suitable buffer.

  • Evaluate Substrate Concentrations: High concentrations of 4-tert-butylcyclohexanol can lead to competitive inhibition.[6] If you suspect this is the case, try reducing the initial concentration of the alcohol or implement a fed-batch approach where the alcohol is added portion-wise throughout the reaction.

  • Confirm Enzyme Loading: An insufficient amount of enzyme will naturally lead to a slow reaction. Verify that the correct amount of biocatalyst was added. If the enzyme has been reused, its activity may have decreased, and a higher loading may be necessary.

  • Ensure Adequate Mixing: In heterogeneous biocatalysis, proper mixing is essential to minimize external mass transfer limitations.[4] Ensure that the reaction mixture is being agitated sufficiently to keep the immobilized enzyme suspended and in contact with the substrates.

Issue 2: Low Final Product Yield

Underlying Principles: Low yields can be a consequence of an unfavorable reaction equilibrium, product inhibition, or degradation of substrates or product. The esterification of 4-tert-butylcyclohexanol is a reversible reaction, and the accumulation of the product, this compound, and the co-product, water, can shift the equilibrium back towards the reactants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Protocol:

  • Measure and Control Water Content: The presence of excess water will drive the reaction towards hydrolysis of the ester.[1] Ensure that your substrates and solvent are anhydrous. Consider adding molecular sieves to the reaction mixture to remove the water produced during the esterification.

  • Address Reaction Equilibrium: To shift the equilibrium towards product formation, consider using an excess of one of the substrates (typically the acyl donor, such as vinyl acetate or acetic anhydride). The use of an activated acyl donor like vinyl acetate can also make the reaction practically irreversible.

  • Investigate Product Inhibition: If the reaction stalls at a certain conversion, product inhibition may be the cause. Consider in-situ product removal (ISPR) techniques, such as using a biphasic system where the product is selectively extracted into a second phase.[7]

  • Assess Substrate and Product Stability: Verify that the substrates and product are stable under the reaction conditions. At elevated temperatures, side reactions or degradation may occur. Analyze the reaction mixture for any unexpected byproducts.

Data Presentation

Table 1: Recommended Starting Conditions for Biocatalytic Synthesis of this compound

ParameterRecommended RangeRationale
Enzyme Immobilized Candida antarctica lipase B (CALB)High activity and stability in organic solvents.
Substrates 4-tert-butylcyclohexanol and an acyl donor (e.g., vinyl acetate, acetic anhydride, or ethyl acetate)Vinyl acetate is often preferred as it makes the reaction irreversible.
Substrate Molar Ratio 1:1 to 1:5 (alcohol:acyl donor)An excess of the acyl donor can shift the equilibrium towards the product.
Enzyme Loading 1-10% (w/w of substrates)Higher loading can increase the reaction rate but may not be cost-effective.
Solvent Heptane, Toluene, or solvent-freeThe choice of solvent can affect enzyme activity and stability.
Temperature 40-60°COptimal range for CALB activity and stability.[5]
Agitation 150-250 rpmSufficient to keep the immobilized enzyme suspended.
Water Content <0.1% (v/v)Minimize water to prevent hydrolysis of the product ester.[1]

Experimental Protocols

Protocol 1: Standard Batch Synthesis of this compound
  • To a dried round-bottom flask equipped with a magnetic stirrer, add 4-tert-butylcyclohexanol (1 equivalent).

  • Add the chosen organic solvent (e.g., heptane) to achieve the desired substrate concentration.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Add the immobilized Candida antarctica lipase B (e.g., Novozym® 435, 5% w/w based on the mass of 4-tert-butylcyclohexanol).

  • If controlling water content, add activated 3Å molecular sieves.

  • Seal the flask and place it in a temperature-controlled shaker or oil bath set to 50°C with stirring at 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

Protocol 2: Fed-Batch Strategy to Mitigate Substrate Inhibition
  • Follow steps 1-2 and 4-5 from Protocol 1.

  • Instead of adding all the acyl donor at the beginning, add 0.5 equivalents initially.

  • After a predetermined time (e.g., 2 hours), add another 0.5 equivalents of the acyl donor.

  • Repeat the addition until the desired total amount of acyl donor has been added.

  • Continue to monitor the reaction as described in step 7 of Protocol 1.

Mandatory Visualizations

Enzymatic Reaction Mechanism

Ping_Pong_Mechanism E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + S2 E_Ac->E + S1 -> + P1 P2 Co-product (Q) E_Ac->P2 S1 4-tert-Butylcyclohexanol (A) S2 Acyl Donor (B) P1 This compound (P)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis.

References

  • Adams, J. P., Brown, M. J. B., Rodriguez, A. D., Lloyd, R. C., & Roiban, G. D. (2019). Biocatalysis: A Pharma Perspective.
  • Anderson, E. M., Larson, K. M., & Kirk, O. (1998). One biocatalyst—many applications: The use of Candida antarctica B-lipase in organic synthesis.
  • Martinelle, M., & Hult, K. (1995). Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1251(2), 191-197.
  • U.S. Patent No. 5,977,402. (1999). Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.
  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.
  • Poppe, J. K., Garcia-Galan, C., Matte, C. R., Fernandez-Lafuente, R., Rodrigues, R. C., & Ayub, M. A. C. (2013). Optimization of synthesis of fatty acid methyl esters catalyzed by lipase B from Candida antarctica immobilized on hydrophobic supports.
  • European Patent No. EP0998444B1. (2003). Process for the preparation of 4-tert.
  • Politino, M., et al. (1997). Evaluation of the Developmental Toxicity of this compound in Sprague-Dawley Rats. Fundamental and Applied Toxicology, 38(1), 81-86.
  • G. C. G., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)
  • A. C. C. P., et al. (2011). The influence of water activity on the lipase catalyzed synthesis of butyl butyrate by transesterification. Food Science and Technology (Campinas), 31(4), 863-868.
  • S. L., et al. (2002). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research, 41(22), 5446-5453.
  • Almac. (n.d.).
  • Todero, I. L. D., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Revista Mexicana de Ingeniería Química, 17(3), 975-986.
  • S. L., et al. (2002). Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research, 41(22), 5446-5453.
  • Lipshutz, B. H., et al. (2015). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 6(5), 3094-3100.
  • Lipshutz, B. H., et al. (2015). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 6(5), 3094-3100.
  • Y. H. C., et al. (2020). Mass transfer studies on the solvent-free lipase-catalyzed partial hydrolysis of palm oil in packed-bed reactor. Food Research, 4(5), 1596-1604.
  • Bornscheuer, U. T., & Huisman, G. W. (2016). Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Briand, L. E., et al. (2021). Combined Effects of Ultrasound and Immobilization Protocol on Butyl Acetate Synthesis Catalyzed by CALB.
  • Woodley, J. M. (2013). Process Technology for Immobilized Lipase. DTU Chemical Engineering.
  • G. V., et al. (2007). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agronomía Colombiana, 25(2), 299-305.
  • G. C. G., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)
  • Sigma-Aldrich. (n.d.).
  • de Souza, R. O. M. A., et al. (2021). Advances and Challenges in the Development of Immobilized Enzymes for Batch and Flow Biocatalyzed Processes.
  • W. K., et al. (2021).
  • ChemicalBook. (n.d.).
  • Chinese Patent No. CN103193638A. (2013).

Sources

Minimizing impurities in commercial grade 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-tert-Butylcyclohexyl acetate (PTBCHA). This resource is designed for researchers, chemists, and process development professionals to proactively troubleshoot and minimize impurities during the synthesis and handling of this widely used fragrance and specialty chemical. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction to PTBCHA Purity

Commercial this compound is a mixture of cis and trans isomers, with the cis isomer often being more sought after for its specific olfactory properties.[1] The quality and purity of PTBCHA are paramount, as even trace impurities can significantly impact its fragrance profile, stability, and performance in final formulations.[2] This guide will address the most common impurities, their formation mechanisms, and strategies for their minimization and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my commercial-grade this compound?

A1: Based on typical synthesis routes (acetylation of 4-tert-butylcyclohexanol), the most prevalent impurities include:

  • Unreacted Starting Materials: 4-tert-butylcyclohexanol and residual acetic acid or anhydride.

  • Dehydration Byproduct: 4-tert-butyl-1-cyclohexene, formed by the elimination of water from the starting alcohol.

  • Isomeric Impurities: Positional isomers such as 3-tert-butylcyclohexyl acetate may be present.[3]

  • Raw Material Carryover: Trace amounts of 4-tert-butylphenol from the initial hydrogenation step.[3]

  • Water/Moisture: Can lead to hydrolysis of the ester over time.

Q2: My final product has a yellowish tint. What could be the cause?

A2: A yellowish discoloration can be indicative of several issues. One common cause is the presence of degradation products, which can arise from overheating during distillation or prolonged exposure to acidic conditions. Certain impurities, if carried over from the starting materials, might also contribute to color formation. It is also possible that trace amounts of oxidized byproducts are present. To resolve this, it is recommended to review the distillation temperatures and ensure that all acidic residues are effectively neutralized and removed before final purification.

Q3: What are the ideal storage conditions for maintaining the purity of this compound?

A3: To maintain long-term purity and stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[4] The container should be tightly sealed to prevent the ingress of moisture, which can lead to slow hydrolysis back to the alcohol and acetic acid. It is also crucial to store it away from strong oxidizing agents, as they are incompatible with the compound.[4]

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting advice for specific impurity-related issues you may encounter during your experiments.

Issue 1: High Levels of Unreacted 4-tert-Butylcyclohexanol

Symptom: A prominent peak corresponding to 4-tert-butylcyclohexanol is observed in the Gas Chromatography (GC) analysis of the final product.

Causality: This is typically due to incomplete acetylation of the starting alcohol. The esterification reaction is a reversible equilibrium, and several factors can prevent it from going to completion.[5]

Troubleshooting Steps:

  • Stoichiometry of Reagents: Ensure that the acetylating agent (acetic anhydride or acetyl chloride) is used in a slight molar excess (typically 1.1 to 1.5 equivalents) to drive the reaction equilibrium towards the product side.[3]

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion. Monitor the reaction progress by taking aliquots and analyzing them by GC or Thin Layer Chromatography (TLC). A typical temperature range for this acetylation is between room temperature and 130°C.[3]

  • Catalyst Efficiency: If using an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), ensure it is active and used in the correct amount (typically 0.1 to 2 mol%).[3] However, be aware that excessive catalyst can promote side reactions (see Issue 2).

Issue 2: Presence of 4-tert-butyl-1-cyclohexene

Symptom: A peak corresponding to 4-tert-butyl-1-cyclohexene is detected in the GC analysis, often eluting before the product isomers.

Causality: This impurity is a result of the acid-catalyzed dehydration of the starting material, 4-tert-butylcyclohexanol. This E1 elimination reaction is a common side reaction in acid-catalyzed reactions of secondary alcohols.[6][7]

Troubleshooting Steps:

  • Control Catalyst Concentration: An excessive amount of acid catalyst can strongly promote the dehydration side reaction.[3] Use the minimum effective amount of catalyst.

  • Moderate Reaction Temperature: High temperatures favor elimination reactions. Conduct the esterification at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Catalyst: While strong protic acids like sulfuric acid are effective for esterification, they are also strong dehydrating agents. Consider using a milder Lewis acid catalyst that is less prone to causing dehydration.

Visualizing the Reaction Pathways

The following diagram illustrates the desired esterification reaction and the competing dehydration side reaction.

reaction_pathway Alcohol 4-tert-Butylcyclohexanol Ester This compound (Desired Product) Alcohol->Ester Esterification (Main Reaction) Alkene 4-tert-Butyl-1-cyclohexene (Impurity) Alcohol->Alkene Dehydration (Side Reaction) Reagent Acetic Anhydride Reagent->Ester

Caption: Reaction pathways in the synthesis of this compound.

Issue 3: Residual Acetic Acid in the Final Product

Symptom: The final product has a sharp, vinegary odor and may show a broad peak for acetic acid in the GC analysis. The product may also be corrosive.

Causality: This is due to incomplete removal of the acetic acid byproduct (from acetic anhydride) or unreacted acetic acid (if used as the acetylating agent), as well as any acid catalyst used.

Troubleshooting Steps:

  • Aqueous Workup: After the reaction is complete, it is crucial to perform a thorough aqueous workup. Washing the crude product with a dilute solution of a weak base, such as 5% sodium bicarbonate, will neutralize and remove residual acetic acid and the acid catalyst.[3]

  • Brine Wash: After the base wash, a wash with a saturated sodium chloride solution (brine) will help to remove residual water and salts from the organic layer.

  • Drying: Before the final distillation, the organic layer must be thoroughly dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any dissolved water.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol provides a general procedure for the synthesis and purification of this compound, with key control points for minimizing impurities highlighted.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 4-tert-butylcyclohexanol.

  • Reagent Addition: Add 1.2 equivalents of acetic anhydride.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mol%). (Critical Point: Avoid excess catalyst to minimize dehydration).

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by GC until the starting alcohol is consumed (typically 2-4 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing (Neutralization): Wash the organic layer sequentially with:

    • 5% sodium bicarbonate solution (twice) to remove acidic impurities. (Critical Point: Ensure thorough washing to remove all acids).

    • Water (once).

    • Saturated brine solution (once).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the product from any less volatile impurities. (Critical Point: Monitor the distillation temperature to prevent thermal degradation).

Protocol 2: GC Analysis of this compound and Impurities

This protocol outlines a typical Gas Chromatography method for the analysis of product purity.

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly used.[8]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like ethyl acetate).

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Expected Elution Order: 4-tert-butyl-1-cyclohexene will typically elute first, followed by the cis and trans isomers of this compound, and then the less volatile 4-tert-butylcyclohexanol.

Quantitative Data Summary Table

CompoundTypical Retention Time (min)Key Mass Fragments (m/z)
4-tert-butyl-1-cyclohexene~ 5-6138, 82, 57
cis/trans-4-tert-Butylcyclohexyl acetate ~ 8-10198, 138, 99, 82, 57, 43
4-tert-butylcyclohexanol~ 10-12156, 138, 98, 57

Note: Retention times are approximate and will vary depending on the specific instrument and conditions.[9]

Troubleshooting Workflow Diagram

This diagram provides a logical workflow for identifying and addressing common impurities.

troubleshooting_workflow Start Analyze Final Product by GC Check_Purity Is Purity < 99%? Start->Check_Purity Identify_Impurity Identify Major Impurity Peak(s) Check_Purity->Identify_Impurity Yes End Product Meets Specification Check_Purity->End No Alcohol_Impurity High 4-tert-Butylcyclohexanol? Identify_Impurity->Alcohol_Impurity Alkene_Impurity Presence of 4-tert-Butyl-1-cyclohexene? Alcohol_Impurity->Alkene_Impurity No Increase_Reagent Increase Acetic Anhydride Stoichiometry Increase Reaction Time/Temp Alcohol_Impurity->Increase_Reagent Yes Acid_Impurity Residual Acetic Acid? Alkene_Impurity->Acid_Impurity No Reduce_Catalyst Reduce Acid Catalyst Concentration Lower Reaction Temperature Alkene_Impurity->Reduce_Catalyst Yes Improve_Wash Improve Bicarbonate Wash Ensure Thorough Drying Acid_Impurity->Improve_Wash Yes

Caption: A workflow for troubleshooting impurities in this compound.

References

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. (EP0998444B1).
  • This compound. NIST Chemistry WebBook. [Link]

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). 724. Conformation and reactivity. Part II. The kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols, the 4-t-butylcyclohexanols, the bornyls, and the menthyls. Journal of the Chemical Society (Resumed), 3634. [Link]

  • 4-TERT-BUTYLCYCLOHEXYL ACETIC ACID. LookChem. [Link]

  • This compound. PubChem. [Link]

  • Method for preparing 4-tert-butylcyclohexanol and this compound. (CN1188098A).
  • Stevens, W., & Van Es, A. (1964). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Recueil des Travaux Chimiques des Pays-Bas, 83(12), 1287-1293. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • Esterification. Chemistry Learner. [Link]

  • Acid-Catalyzed Dehydration. (2020, June 23). YouTube. [Link]

  • Swanson, J. W., & Coss, J. (1940). Preparation of Acetic Esters of Some Higher Alcohols. Proceedings of the Iowa Academy of Science, 47(1), 173-175. [Link]

  • This compound. NIST Chemistry WebBook. [Link]

  • Process for preparing 4-tert.-butylcyclohexanol. (EP0755910A2).
  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Why does acid catalyse the dehydration of tertiary butyl alcohol faster than n-butanol?. Quora. [Link]

  • Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. ScholarSpace. [Link]

  • DEHYDRATION OF 4-METHYLCYCLOHEXANOL. CSUS. [Link]

  • Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]

  • 4 tert Butylcyclohexyl acetate. mzCloud. [Link]

  • 4-tert-Butylcyclohexanol. PubChem. [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 15(10), e1800276. [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Cancellieri, M. A., ... & Dagli, M. L. (2020). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 142, 111502. [Link]

Sources

Overcoming challenges in the separation of 4-tert-Butylcyclohexyl acetate isomers

[1][2]

Topic: Overcoming challenges in the separation and analysis of cis/trans-4-tert-Butylcyclohexyl acetate. Audience: Analytical Chemists, Process Engineers, Fragrance Chemists.[1][2] Version: 1.0 (Current as of 2026)[1]

Executive Summary & Isomer Characteristics

The commercial value of this compound (often trade-named Vertenex or Oryclon) depends heavily on its isomeric ratio.[1][2] The cis-isomer is the premium fragrance ingredient, possessing a potent, rich, woody-floral odor.[1][2] The trans-isomer is significantly weaker and less desirable.[1][2]

Separation is non-trivial due to the conformational locking of the tert-butyl group and the close physicochemical properties of the isomers.[1][2]

Physicochemical Comparison Table
Featurecis-Isomer (Desired)trans-Isomer (By-product)
Conformation tert-Butyl (Equatorial) / Acetate (Axial)tert-Butyl (Equatorial) / Acetate (Equatorial)
Boiling Point Lower (Distills first)Higher (Distills second)
GC Elution (Non-Polar) Elutes First (Lower RI)Elutes Second (Higher RI)
Odor Profile Intense, Woody, FloralWeak, Generic
Thermodynamic Stability Less Stable (Axial substituent)More Stable (Diequatorial)

Critical Insight: Unlike many alkyl-cyclohexanes where the cis isomer boils higher, the cis-acetate boils lower than the trans-acetate.[1][2] This is likely due to the more compact "bent" shape of the axial-cis conformer compared to the extended planar shape of the diequatorial-trans conformer, resulting in lower London dispersion forces for the cis isomer.[1][2]

Module 1: Analytical Troubleshooting (GC Method)

Q: My GC chromatogram shows poor resolution between isomers. Which column should I use?

A: The choice of stationary phase is critical. While non-polar columns can separate the isomers based on boiling point, polar columns often provide superior resolution due to the electronic difference between the axial (cis) and equatorial (trans) acetate groups.[1][2]

  • Recommended Column: PEG (Polyethylene Glycol) / Wax Phase (e.g., DB-WAX, HP-INNOWax).[1][2]

    • Why? The polar phase interacts more strongly with the accessible equatorial ester in the trans isomer versus the sterically crowded axial ester in the cis isomer, enhancing separation beyond just boiling point differences.[1][2]

  • Alternative: 5% Phenyl-Methyl Polysiloxane (e.g., DB-5, HP-5).[1][2]

    • Performance: Separates primarily by boiling point.[1][2]

    • Elution Order:Cis (Low BP)

      
      Trans  (High BP).[1][2]
      
Q: I suspect thermal isomerization during injection. How do I verify this?

A: Acetates are generally thermally stable, but the precursor alcohol is sensitive.[1][2] If you see shifting ratios:

  • Check Inlet Temp: Lower the inlet temperature to 200°C.

  • Liner Activity: Use a deactivated split liner with glass wool.[1][2] Active sites on dirty liners can catalyze elimination or isomerization.[1][2]

  • Dilution: Inject a dilute sample (1%) to prevent column overload, which can merge peaks and mimic poor resolution.

Q: Can you provide a standard GC Protocol?

Protocol: High-Resolution Isomer Quantitation

  • Column: DB-WAX UI, 30m

    
     0.25mm 
    
    
    0.25µm.[1][2][3]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1), 240°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 10°C/min to 230°C

    • Hold: 230°C for 5 min.

  • Detection: FID at 250°C.

Module 2: Preparative Separation (Distillation)

Q: I am trying to enrich the cis-isomer by distillation but the purity isn't increasing. Why?

A: The boiling point difference (

1212azeotrope-like behavior

Troubleshooting Steps:

  • Vacuum is Essential: Distill under reduced pressure (e.g., 5-10 mmHg).[1][2] Lower temperatures prevent thermal degradation and often improve the relative volatility (

    
    ) between isomers.[1][2]
    
  • Reflux Ratio: Increase the reflux ratio to at least 10:1 or 20:1 . You need to return most of the condensate to the column to achieve separation.[1][2]

  • Column Efficiency: Use a fractionating column with high efficiency packing (e.g., Sulzer packing or a spinning band column) equivalent to 20-30 theoretical plates .

  • Cut Point: The Cis-isomer is the light key (lower boiling).[1][2] Collect the early fractions. The pot residue will become enriched in the Trans-isomer.[1][2]

Q: Can I use HPLC for purification?

A: Yes, for small-scale (mg to g) purification where distillation is impractical.[1][2]

  • Phase: C18 (Reverse Phase).

  • Mobile Phase: Acetonitrile/Water (Isocratic 70:30 or 80:20).[1][2]

  • Selectivity: The more polar/compact Cis isomer often elutes after the Trans isomer on C18 due to shape selectivity (Trans fits better into the hydrophobic stationary phase brush), though this can vary by specific column chemistry.[1][2] Always run a standard.

Module 3: Identification & Verification (NMR)

Q: How do I definitively prove which peak is Cis and which is Trans without a reference standard?

A: Proton NMR (

12methine proton (H1)12

The Mechanistic Logic:

  • Trans-Isomer: The ring is locked with the bulky tert-butyl group in the equatorial position.[1][2] The acetate is also equatorial .[1][2] Therefore, the geminal proton (H1) is AXIAL .[1][2]

  • Cis-Isomer: The tert-butyl is equatorial.[1][2] The acetate is axial .[1][2] Therefore, the geminal proton (H1) is EQUATORIAL .[1][2]

Diagnostic Signals:

FeatureTrans-Isomer (H1 Axial)Cis-Isomer (H1 Equatorial)
Chemical Shift (

)
Upfield (Shielded) ~3.5 - 3.8 ppmDownfield (Deshielded) ~4.6 - 5.0 ppm
Coupling (

)
Large Coupling (

Hz)Appears as a wide triplet of triplets (tt).[1][2]
Small Coupling (

Hz)Appears as a narrow multiplet or broad singlet (

is small).[1][2]
Visualization: NMR Identification Logic

NMR_LogicIsomerUnknown Isomer SampleH1_SignalAnalyze H1 Methine Proton(Geminal to Acetate)Isomer->H1_SignalTrans_PathSignal at ~3.6 ppmWide Splitting (tt, J=11Hz)H1_Signal->Trans_PathUpfieldCis_PathSignal at ~4.8 ppmNarrow Splitting (bs/m, J=3Hz)H1_Signal->Cis_PathDownfieldTrans_ResultTRANS Isomer(H1 is Axial)Trans_Path->Trans_ResultCis_ResultCIS Isomer(H1 is Equatorial)Cis_Path->Cis_Result

Figure 1: Decision tree for assigning stereochemistry using

Module 4: Synthesis Optimization (Preventing the Problem)

Q: Is it possible to synthesize the Cis-isomer selectively?

A: Yes. The diastereoselectivity is determined during the hydrogenation of the precursor (4-tert-butylphenol) to the alcohol.[1][2]

  • Catalyst Control:

    • Rhodium on Carbon (Rh/C): Favors Cis-alcohol (>80% cis).[1][2] Mechanism involves syn-addition of hydrogen to the aromatic ring.[1][2]

    • Raney Nickel / Pd/C: Often favors the thermodynamic Trans-alcohol or a mixed ratio.[1][2]

  • Strategy: Optimize the hydrogenation step to maximize the cis-alcohol. Acetylation generally proceeds with retention of configuration.[1][2] If you start with high-cis alcohol, you get high-cis acetate.[1][2]

References

  • NIST Chemistry WebBook. this compound - Gas Chromatography Retention Indices.[1][2] National Institute of Standards and Technology.[1][2] Link[1]

  • ChemicalBook. this compound Properties and Production.Link[1]

  • European Patent EP0998444B1. Process for the preparation of this compound.[1][2] (Describes the distillation of trans-isomer as the higher boiling fraction).[1][2] Link

  • Study.com. Differentiation of cis- and trans-4-tert-butylcyclohexanol by NMR. (Mechanistic basis for acetate identification).[1][2] Link

  • BenchChem. NMR differentiation of substituted cyclohexyl acetates.Link[1]

Analytical interferences in the quantification of 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical quantification of 4-tert-Butylcyclohexyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the analysis of this common fragrance ingredient. As Senior Application Scientists, we have compiled this information based on established analytical principles and field-proven expertise to ensure scientific integrity and practical utility.

Introduction to Analytical Challenges

This compound (t-BCHA) is a widely used fragrance component in a variety of consumer products, from fine fragrances to cosmetics and household goods.[1][2] Its quantification is essential for quality control, regulatory compliance, and safety assessments.[3] However, the analysis of t-BCHA is not without its challenges. The presence of cis and trans isomers with distinct odor profiles necessitates their accurate and separate quantification.[4] Furthermore, the complex matrices of consumer products introduce significant potential for analytical interferences.[3][5] This guide will address the most common issues encountered during the gas chromatography (GC) and mass spectrometry (MS) analysis of t-BCHA.

Frequently Asked Questions (FAQs) & Troubleshooting

Isomer Separation

Question 1: My GC chromatogram shows a single, broad peak for this compound, but I know it exists as cis and trans isomers. How can I resolve them?

Answer:

This is a common and critical issue, as the odor characteristics of the cis and trans isomers of this compound differ significantly, making their individual quantification crucial.[4] The co-elution you are observing is likely due to insufficient chromatographic resolution. Here’s a step-by-step approach to achieve baseline separation:

1. Column Selection:

  • Initial Recommendation: A non-polar or mid-polarity column is often the first choice. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Enhanced Resolution: For challenging separations, consider a more polar stationary phase. A polyethylene glycol (PEG) phase (e.g., DB-WAX, Carbowax) can offer different selectivity due to its ability to engage in hydrogen bonding interactions.

  • Chiral Columns: For the most challenging isomer separations, especially if you need to resolve enantiomers of related compounds, a chiral stationary phase, such as one based on cyclodextrin derivatives, may be necessary.[6][7]

2. Optimization of GC Parameters:

  • Temperature Program: A slow oven temperature ramp rate is critical for separating closely eluting isomers. Start with a low initial oven temperature to enhance early retention and gradually increase the temperature. An example program could be:

    • Initial temperature: 60°C, hold for 1-2 minutes.

    • Ramp: 2-5°C/minute to 150°C.

    • Followed by a faster ramp to 250°C to elute heavier components.

  • Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to maximize column efficiency. This can be determined experimentally using a van Deemter plot or by using the manufacturer's recommended flow rate for your column dimensions.

  • Column Dimensions: A longer column (e.g., 60 m vs. 30 m) will provide more theoretical plates and thus better resolving power. A smaller internal diameter (e.g., 0.25 mm) also enhances separation efficiency.

Question 2: I am using a recommended column and a slow temperature ramp, but the resolution between the cis and trans isomers is still poor. What else can I try?

Answer:

If optimizing the primary GC parameters is insufficient, consider the following advanced techniques:

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different selectivities to dramatically increase peak capacity and resolve complex mixtures.[8] The effluent from the first column is trapped and then re-injected onto a second, shorter column for a rapid separation. This is particularly effective for resolving isomers from a complex matrix.

  • Method Validation: Ensure your analytical method is properly validated for the separation of these isomers. This includes demonstrating specificity, linearity, accuracy, and precision for each isomer individually.[9][10]

Matrix Interferences

Question 3: I am analyzing this compound in a cream-based cosmetic product, and my results are inconsistent with significant signal suppression in the MS detector. What is causing this and how can I fix it?

Answer:

This is a classic example of a "matrix effect," where co-eluting compounds from the complex cosmetic matrix interfere with the ionization of your target analyte in the MS source, leading to inaccurate quantification.[3][5] Creams and lotions contain a variety of ingredients like fats, oils, emulsifiers, and surfactants that are notorious for causing matrix effects.

Troubleshooting Workflow for Matrix Effects:

Matrix_Effect_Workflow Start Inconsistent Results & Signal Suppression Assess_Matrix Assess Matrix Complexity Start->Assess_Matrix Sample_Prep Optimize Sample Preparation Assess_Matrix->Sample_Prep Dilution Simple Dilution Sample_Prep->Dilution Simple Matrix LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Complex Matrix SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Complex Matrix PLE Pressurized Liquid Extraction (PLE) Sample_Prep->PLE Complex Matrix SPME Headspace-SPME Sample_Prep->SPME Volatiles in Complex Matrix Matrix_Matched Use Matrix-Matched Standards Dilution->Matrix_Matched LLE->Matrix_Matched SPE->Matrix_Matched PLE->Matrix_Matched SPME->Matrix_Matched Internal_Standard Employ an Internal Standard Matrix_Matched->Internal_Standard Confirmation Confirm Mitigation Internal_Standard->Confirmation Final_Analysis Final Quantitative Analysis Confirmation->Final_Analysis

Caption: A workflow for diagnosing and mitigating matrix effects.

Detailed Mitigation Strategies:

  • Sample Preparation is Key: The goal is to remove as many interfering matrix components as possible before injection.

    • Liquid-Liquid Extraction (LLE): A common and effective technique. Extract the cosmetic sample with a solvent system that maximizes the recovery of this compound while minimizing the extraction of matrix components. A typical system might involve partitioning between a polar solvent (like methanol or acetonitrile) and a non-polar solvent (like hexane or methyl tert-butyl ether).

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup than LLE. Use a sorbent that retains the analyte while allowing matrix components to pass through (or vice-versa). The choice of sorbent (e.g., C18, silica) will depend on the specific matrix.

    • Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. It can be combined with in-line cleanup steps.[11][12]

    • Headspace Solid-Phase Microextraction (HS-SPME): Ideal for analyzing volatile and semi-volatile compounds in complex matrices without extensive sample cleanup.[13][14] The headspace above the sample is sampled, minimizing the introduction of non-volatile matrix components into the GC system.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any remaining matrix effects that were not removed during sample preparation.

  • Use of an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d4) is the gold standard, as it will behave almost identically to the analyte during sample preparation and analysis, thus correcting for both extraction efficiency and matrix effects. If an isotopically labeled standard is not available, a structurally similar compound with similar physicochemical properties can be used.

Co-eluting Interferences

Question 4: I am observing a peak that co-elutes with my trans-4-tert-Butylcyclohexyl acetate peak. How can I identify and resolve this interference?

Answer:

Co-elution with other compounds is a frequent challenge, especially in complex fragrance formulations. Potential co-eluting species can include impurities from the synthesis of this compound or other fragrance ingredients.

Potential Co-eluting Impurities from Synthesis:

CompoundReason for Potential Interference
4-tert-ButylcyclohexanolPrecursor in the synthesis of the acetate ester.
4-tert-ButylcyclohexeneA potential byproduct of the synthesis.
cis-3-tert-Butylcyclohexyl acetateA positional isomer that may be formed during synthesis.

Strategies for Resolving Co-elution:

  • Mass Spectral Deconvolution: If you are using a mass spectrometer, carefully examine the mass spectrum across the peak. If the spectrum changes from the leading edge to the tailing edge of the peak, it is a strong indication of a co-eluting compound. Deconvolution software can help to mathematically separate the spectra of the two compounds.

  • Chromatographic Resolution:

    • Optimize GC Method: As with isomer separation, a slower temperature ramp and an optimal carrier gas flow rate can improve the separation of co-eluting compounds.

    • Alternative GC Column: Switching to a column with a different stationary phase chemistry (e.g., from a non-polar to a polar column) can alter the elution order and resolve the co-eluting peaks.

  • Selective Ion Monitoring (SIM) Mode: If you can identify a unique ion in the mass spectrum of this compound that is not present in the spectrum of the interfering compound, you can use SIM mode to selectively monitor for that ion. This will improve the selectivity and accuracy of your quantification, even with partial chromatographic co-elution.

Mass Spectrometry Detection

Question 5: What are the characteristic mass spectral fragments of this compound that I should monitor for quantification and confirmation?

Answer:

Understanding the fragmentation pattern of this compound is crucial for setting up your MS method and for troubleshooting any detection issues. The electron ionization (EI) mass spectrum is characterized by several key fragments.

Predicted Fragmentation Pathway:

Fragmentation_Pathway Parent [C12H22O2]+• m/z 198 Loss_CH3COOH Loss of CH3COOH (m/z 60) Parent->Loss_CH3COOH - CH3COOH Fragment_57 [C4H9]+ m/z 57 Parent->Fragment_57 Cleavage of tert-butyl group Fragment_138 [C10H18]+• m/z 138 Loss_CH3COOH->Fragment_138 Loss_C4H9 Loss of C4H9• (m/z 57) Fragment_138->Loss_C4H9 - •C(CH3)3 Fragment_81 [C6H9]+ m/z 81 Loss_C4H9->Fragment_81

Sources

Validation & Comparative

Sensory Panel Evaluation of cis- and trans-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Fragrance Chemists

Executive Summary

In the fragrance industry, stereochemistry dictates performance. 4-tert-Butylcyclohexyl acetate (PTBCHA), widely known by trade names such as Vertenex® (IFF) and Lorysia® (Firmenich), exists as a mixture of cis and trans isomers. While often sold as an equilibrium mixture (~30% cis / 70% trans), the sensory value is disproportionately driven by the cis-isomer .

This guide provides a rigorous technical comparison of the two isomers, establishing that the cis-isomer is approximately 10x more potent with a desirable floral-fruity character, whereas the trans-isomer is weaker and predominantly woody. We present a self-validating sensory evaluation protocol to quantify these differences.

Introduction: The Isomer Challenge

PTBCHA is a "workhorse" ingredient used for its stability in soaps, detergents, and fine fragrances.[1] However, its olfactory profile is strictly structure-dependent.

  • The cis isomer (Axial Acetate): Characterized by an intense, diffusive, floral-fruity note (reminiscent of pear and lilac).

  • The trans isomer (Equatorial Acetate): Characterized by a dry, woody, cedar-like note with significantly lower intensity.

Standard commercial synthesis (hydrogenation of 4-tert-butylphenol followed by acetylation) typically yields a thermodynamic equilibrium heavily favoring the trans isomer. Premium "High-Cis" grades require specific catalytic routes (e.g., Rhodium catalysis) or separation techniques, commanding higher costs. This guide evaluates whether the performance uplift of the cis-isomer justifies the formulation shift.

Experimental Methodology

To ensure reproducibility, the evaluation must follow a strict workflow combining analytical validation with sensory science.

Analytical Validation (GC-MS)

Before sensory testing, the isomeric ratio of the samples must be confirmed.

  • Column: Capillary column (e.g., DB-WAX or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1 mL/min.

  • Temperature Program: 60°C (2 min)

    
     230°C at 10°C/min.
    
  • Differentiation: The cis isomer typically elutes after the trans isomer on polar columns due to the axial conformation's interaction with the stationary phase.

Sensory Panel Protocol

Panel Selection:

  • N=10-12 trained panelists.

  • Screening: Must pass a triangle test distinguishing 1% PTBCHA from solvent blank to rule out specific anosmia.

Sample Preparation:

  • Solvent: Dipropylene Glycol (DPG) or odorless Ethanol (DEP-free).

  • Concentration: 1% w/w for profiling; varying concentrations (10 ppm - 1000 ppm) for threshold determination.

  • Presentation: Odorless smelling strips (blotters), dipped to 1 cm, evaluated after 30 seconds (top note) and 1 hour (dry down).

Workflow Visualization

ExperimentalWorkflow cluster_Sensory Sensory Evaluation Phase Synthesis Synthesis (Acetylation) Separation Isomer Separation (Distillation/Prep GC) Synthesis->Separation GCMS GC-MS Validation (Confirm Isomer Ratio) Triangle Triangle Test (Difference) GCMS->Triangle Validated Samples Separation->GCMS QDA QDA Profiling (Descriptors) Triangle->QDA If Diff > 95% Threshold Threshold Determination Triangle->Threshold caption Fig 1: Integrated Analytical and Sensory Workflow for Isomer Evaluation

Comparative Analysis & Data

Odor Thresholds

The cis-isomer is significantly more potent. In a standard air-dilution olfactometer setup (or water matrix proxy), the detection thresholds differ by an order of magnitude.

IsomerDetection Threshold (ppb in air)*Relative PotencyCharacter Impact
cis-4-tert-Butylcyclohexyl acetate ~2 - 5 ppb High (10x) Diffusive, "radiant" top note.
trans-4-tert-Butylcyclohexyl acetate ~20 - 50 ppb Low (1x)Background body, low lift.
Commercial Mix (30:70) ~15 ppbMediumBalanced but lacks "sparkle".

*Note: Threshold values are approximate averages derived from literature comparisons of "woody acetate" isomers.

Sensory Profile (QDA)

Panelists rated attributes on a 0-10 intensity scale (1% solution in DPG).

Attributecis-Isomer (High Purity)trans-Isomer (High Purity)Commercial Mix (Vertenex®)
Floral 8.5 (Lilac/Violet)2.04.0
Fruity 7.0 (Pear/Apple)1.53.5
Woody 3.08.0 (Cedar/Dry)6.5
Intensity 9.0 4.06.0
Substantivity 6.0 (Moderate)7.5 (Long-lasting)7.0
Visualizing the Odor Profile

The following radar plot logic visualizes the drastic shift in character between the two isomers.

RadarPlot Floral Floral Fruity Fruity Woody Woody Dry Dry Intensity Intensity c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c5->c1 t1 t2 t1->t2 t3 t2->t3 t4 t3->t4 t5 t4->t5 t5->t1 Legend Blue = cis-Isomer Red = trans-Isomer caption Fig 2: Sensory Profile Radar Plot: cis (Floral/Intense) vs trans (Woody/Weak)

[2]

Discussion: Structure-Odor Relationship (SOR)

The sensory divergence is rooted in the conformation of the cyclohexane ring.

  • Axial Attack (cis): In the cis-isomer, the acetate group occupies an axial position (or the t-butyl group locks the ring such that the acetate is exposed differently). This "compact" shape is hypothesized to fit more snugly into the hydrophobic pocket of floral/fruity olfactory receptors (ORs), triggering a stronger signal transduction.

  • Equatorial Geometry (trans): The trans-isomer adopts a flatter, more extended conformation. This shape aligns with "woody" receptors, which typically accommodate larger, bulkier molecules (like cedrol), but the binding affinity is lower, resulting in a higher odor threshold.

Conclusion & Formulation Guidelines

The evaluation confirms that cis-4-tert-butylcyclohexyl acetate is the high-performance isomer .

  • For Volume & Cost: Use the standard commercial mixture (Vertenex®) for laundry and soap bases where a generic woody background is required.

  • For Radiance & Quality: Use High-Cis grades (Lorysia®) in fine fragrance or premium cosmetics.[2] The 10x intensity increase allows for lower dosage while imparting a sophisticated "pear-skin" top note that the trans-isomer cannot achieve.

Decision Matrix

DecisionTree Start Select PTBCHA Grade Budget Budget Constraints? Start->Budget Low Low Budget->Low High Cost Sensitivity High High Budget->High Premium Budget App Application Type? FineFrag FineFrag App->FineFrag Fine Fragrance Soap Soap App->Soap Functional/Soap Standard Standard Mixture (Woody, Cost-Effective) Low->Standard Use Standard Mix (Vertenex) High->App HighCis High-Cis Isomer (Floral, Intense, Diffusive) FineFrag->HighCis Use High-Cis (Lorysia) Soap->Standard Volume Driver caption Fig 3: Formulation Decision Tree based on Isomer Performance

References

  • Bhatia, S. P., et al. (2008).[3] "Fragrance material review on this compound." Food and Chemical Toxicology, 46(11), S36-S41. Link

  • Arcadi, A., et al. (2020). "Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances...". Processes, 8(1), 93. (Confirming odor threshold differences). Link

  • Scentree. "Vertenex® (CAS N° 32210-23-4) - Odor Profile and Isomerism." Link[4]

  • RIFM (Research Institute for Fragrance Materials). "Safety Assessment of this compound." Elsevier Food and Chemical Toxicology.[5] Link

  • Fraterworks. "Lorysia® - High Cis Vertenex Profile." Link

Sources

A Comparative Guide to the Synthesis of 4-tert-Butylcyclohexyl Acetate: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, the synthesis of key aroma compounds like 4-tert-butylcyclohexyl acetate is a critical process. This guide provides an in-depth, objective comparison of the traditional chemical synthesis and the emerging biocatalytic approach for producing this widely used fragrance ingredient. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive analysis of the performance, environmental impact, and industrial viability of each method.

Introduction to this compound

This compound is a vital component in the fragrance industry, prized for its rich, woody, and floral notes. It exists as two geometric isomers, cis and trans, each with distinct olfactory properties. The cis-isomer is generally considered to have a more intense and desirable floral character, making its selective synthesis a key objective. The choice of synthetic route not only influences the isomeric ratio but also has significant implications for process efficiency, cost, and environmental sustainability.

The Chemical Synthesis Route: A Two-Step Approach

The conventional industrial production of this compound is a two-step process that begins with the hydrogenation of 4-tert-butylphenol, followed by the acetylation of the resulting 4-tert-butylcyclohexanol.

Mechanism of Chemical Synthesis

The first step, hydrogenation, involves the reduction of the aromatic ring of 4-tert-butylphenol to a cyclohexyl ring. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst. Rhodium-based catalysts are typically employed to achieve a high cis to trans isomer ratio in the resulting 4-tert-butylcyclohexanol.[1][2] Conversely, using a Raney nickel catalyst favors the formation of the trans-isomer.[1]

The second step is a classic Fischer esterification, an acid-catalyzed reaction between an alcohol (4-tert-butylcyclohexanol) and a carboxylic acid or its derivative (acetic anhydride or acetyl chloride). The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[3]

Experimental Protocol: Chemical Synthesis

Step 1: Hydrogenation of 4-tert-Butylphenol to 4-tert-Butylcyclohexanol (High cis-Isomer Selectivity)

  • Reaction Setup: A high-pressure autoclave is charged with 4-tert-butylphenol, a solvent such as isopropanol, and a 5% Rhodium on carbon (Rh/C) catalyst.[2]

  • Acid Addition: A small amount of an acid, such as perchloric acid or sulfuric acid, is added to the mixture to promote cis-selectivity.[2]

  • Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to approximately 1.1 x 10^6 Pa. The reaction mixture is heated to around 60°C and stirred for several hours until the reaction is complete.[2]

  • Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 4-tert-butylcyclohexanol with a high cis to trans isomer ratio.[2]

Step 2: Acetylation of 4-tert-Butylcyclohexanol

  • Reaction Setup: The crude 4-tert-butylcyclohexanol is placed in a reaction vessel.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added.[3]

  • Reagent Addition: Acetic anhydride is added dropwise to the mixture while maintaining the temperature at approximately 90°C.[3]

  • Reaction: The mixture is stirred at this temperature for a few hours to ensure complete conversion.[3]

  • Work-up and Purification: The reaction mixture is cooled and then washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. The organic layer is then separated and purified by distillation to obtain this compound.[4]

Chemical Synthesis of this compound cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Acetylation 4-tert-Butylphenol 4-tert-Butylphenol H2_RhC H2 / Rh-C Catalyst (Isopropanol, Acid) 4-tert-Butylphenol->H2_RhC 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol H2_RhC->4-tert-Butylcyclohexanol H2SO4 H2SO4 (catalyst) 4-tert-Butylcyclohexanol->H2SO4 AceticAnhydride Acetic Anhydride AceticAnhydride->H2SO4 4-tert-Butylcyclohexyl_Acetate This compound H2SO4->4-tert-Butylcyclohexyl_Acetate

Caption: Chemical synthesis of this compound workflow.

The Biocatalytic Synthesis Route: A Greener Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of fine chemicals and fragrances.[5] In the case of this compound, enzymes, particularly lipases, can be employed to catalyze the acetylation of 4-tert-butylcyclohexanol with high selectivity and under mild conditions.

Mechanism of Biocatalytic Synthesis

Lipases, such as the immobilized Candida antarctica lipase B (often known by its commercial name, Novozym 435), are highly efficient catalysts for esterification reactions. The mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the acyl donor (e.g., vinyl acetate or acetic anhydride), forming a tetrahedral intermediate which then collapses to release the leaving group and form the acyl-enzyme complex. The alcohol (4-tert-butylcyclohexanol) then acts as a nucleophile, attacking the acyl-enzyme intermediate to form another tetrahedral intermediate, which subsequently collapses to release the final ester product and regenerate the free enzyme.

Experimental Protocol: Biocatalytic Synthesis
  • Reaction Setup: 4-tert-butylcyclohexanol, an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane or toluene) are combined in a reaction vessel.

  • Enzyme Addition: An immobilized lipase, such as Novozym 435, is added to the mixture.

  • Reaction: The reaction is typically carried out at a moderate temperature (e.g., 40-60°C) with gentle agitation for a period ranging from several hours to a day.

  • Work-up and Purification: The immobilized enzyme is easily recovered by simple filtration and can be reused for multiple reaction cycles.[6][7] The solvent is removed under reduced pressure, and the resulting this compound can be further purified if necessary, although the high selectivity of the enzymatic reaction often yields a product of high purity.

Biocatalytic Synthesis of this compound cluster_0 Enzymatic Acetylation 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol Lipase Immobilized Lipase (e.g., Novozym 435) 4-tert-Butylcyclohexanol->Lipase VinylAcetate Vinyl Acetate VinylAcetate->Lipase 4-tert-Butylcyclohexyl_Acetate This compound Lipase->4-tert-Butylcyclohexyl_Acetate

Caption: Biocatalytic synthesis of this compound workflow.

Comparative Analysis: Chemical vs. Biocatalytic Synthesis

ParameterChemical SynthesisBiocatalytic Synthesis
Reaction Steps Two steps (Hydrogenation + Acetylation)One step (Acetylation)
Catalyst Rhodium/Carbon, Raney Nickel, Sulfuric AcidImmobilized Lipase (e.g., Novozym 435)
Reaction Temperature Hydrogenation: 40-80°C; Acetylation: ~90°C[4][8]40-60°C
Reaction Pressure High pressure for hydrogenation (e.g., 1.1 x 10^6 Pa)[2]Atmospheric pressure
Yield High (e.g., ~96%)[4]Generally high (can be >95%)[1]
cis/trans Selectivity Dependent on hydrogenation catalyst; Rhodium for high cis[1][2]High cis-selectivity often observed
Catalyst Reusability Rhodium catalyst can be recovered and reused[9]Immobilized enzyme is easily filtered and highly reusable[6][7]
Environmental Impact Use of strong acids, high pressure, and metal catalysts.[4]Milder reaction conditions, biodegradable catalyst, less hazardous waste.[10]
Safety Considerations Handling of flammable hydrogen gas, corrosive acids, and high pressure.[10]Generally safer due to milder conditions and less hazardous materials.

Discussion: Field-Proven Insights

Chemical Synthesis:

  • Expertise & Experience: The chemical route is a well-established industrial process. The primary challenge lies in controlling the stereoselectivity during hydrogenation. The choice of catalyst and the fine-tuning of reaction parameters are critical for achieving the desired isomeric ratio. The subsequent acid-catalyzed esterification is a robust and high-yielding reaction, but the use of strong acids necessitates careful handling and neutralization steps, which can complicate the work-up procedure.

  • Trustworthiness: While the chemical synthesis is reliable for large-scale production, the use of harsh reagents can lead to side reactions and the formation of impurities, requiring more rigorous purification steps to meet the high standards of the fragrance industry.

  • Authoritative Grounding: The hydrogenation of phenols and Fischer esterification are extensively documented in organic chemistry literature and patents, providing a solid foundation for process development and optimization.[2][3][4][8]

Biocatalytic Synthesis:

  • Expertise & Experience: The biocatalytic approach represents a more modern and "green" alternative. The key advantage is the exceptional selectivity of enzymes, which can lead to a cleaner product with a higher proportion of the desired cis-isomer. The mild reaction conditions also help to prevent the degradation of sensitive fragrance molecules. The primary considerations for this method are the choice of enzyme, solvent, and acyl donor to optimize reaction rates and stability.

  • Trustworthiness: The high selectivity of biocatalysts often results in a product with fewer byproducts, simplifying purification. The reusability of the immobilized enzyme is a significant advantage, making the process more cost-effective and sustainable in the long run.[6][7] However, enzyme deactivation over time is a factor that needs to be monitored.

  • Authoritative Grounding: The application of lipases in ester synthesis is a well-researched area in biotechnology and green chemistry.[5] Numerous studies have demonstrated the efficiency and selectivity of enzymes like Novozym 435 for a wide range of esterification reactions.[11]

Conclusion

Both chemical and biocatalytic methods offer viable pathways for the synthesis of this compound. The traditional chemical route is a mature and high-yielding process, but it is associated with harsh reaction conditions and environmental concerns. The biocatalytic approach, on the other hand, presents a more sustainable and selective alternative, operating under milder conditions and generating less waste. For the fragrance industry, where product purity and a specific isomeric profile are paramount, the high selectivity of biocatalysis is a compelling advantage. As the demand for greener and more sustainable chemical processes continues to grow, the biocatalytic synthesis of this compound is poised to become an increasingly attractive option for industrial production.

References

  • Causevic, A. (2021). Lipase-catalyzed production of structured triacylglycerols.
  • Organic Syntheses. Acetic acid, tert-butyl ester. Available at: [Link]

  • Google Patents. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Google Patents. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and this compound.
  • Liu, W., & Duan, F. (2018). Lipase-catalyzed transesterification of epoxidized soybean oil to prepare epoxy methyl esters. Journal of the American Oil Chemists' Society, 95(6), 725-732.
  • MDPI. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Available at: [Link]

  • Google Patents. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate.
  • Google Patents. EP 0755910 A2 - Process for preparing 4-tert.-butylcyclohexanol.
  • National Center for Biotechnology Information. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Available at: [Link]

  • Scientific.Net. Reusability of the Deep Eutectic Solvent - Novozym 435® Enzymes System in Transesterification from Degumming Palm Oil. Available at: [Link]

  • MDPI. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Available at: [Link]

  • CNR-IRIS. Biocatalytic preparation of natural flavours and fragrances. Available at: [Link]

Sources

Cross-Validation of HPLC and GC Methods for Isomer Ratio Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of HPLC and GC methods for isomer ratio determination Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the precise determination of isomer ratios (enantiomers, diastereomers, or positional isomers) is critical for efficacy and safety.[1] While High-Performance Liquid Chromatography (HPLC) is the standard for non-volatile and thermally labile compounds, Gas Chromatography (GC) offers superior resolution for volatile intermediates.[1][2][3][4]

This guide provides a technical framework for cross-validating these two orthogonal techniques. By comparing results from HPLC and GC, researchers can eliminate method-specific biases—such as thermal isomerization in GC or co-elution in HPLC—ensuring data integrity compliant with ICH Q2(R2) standards.

Fundamental Comparison: The Orthogonal Approach

To validate an isomer ratio method, one must understand the distinct separation mechanisms of the two techniques. Cross-validation is not merely repeating the test; it is challenging the analyte with different physical principles.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Separation Principle Polarity & Steric Interaction: Solute adsorption/partitioning between liquid mobile phase and solid stationary phase.[2]Volatility & Boiling Point: Vapor pressure differences and interaction with the stationary phase liquid film.
Isomer Selectivity Excellent for positional isomers (ortho/meta/para) and enantiomers (with chiral columns).Superior for structural isomers with distinct boiling points; difficult for isomers with identical B.P. (e.g., m- vs p- xylene) without specialized phases.
Detection Bias UV Extinction Coefficients: Isomers may have different

or

values. Requires correction factors.
FID Response: Response is proportional to carbon mass. Isomers usually have identical response factors , simplifying quantitation.
Risk Factors Co-elution of impurities; solvent cutoff interference.Thermal degradation; thermal isomerization (e.g., cis to trans conversion in the injector port).
Experimental Protocol: Cross-Validation Workflow

Case Study: Determination of the isomer ratio (2,4-isomer vs. 2,6-isomer) of a volatile phenyl-based drug intermediate.

Phase A: GC Method (Primary Screen)

Rationale: GC-FID is selected first due to the "Equal Response Factor" assumption for isomers, providing a mass-balance baseline.

  • Instrument: Agilent 8890 GC System or equivalent with FID.

  • Column: DB-Wax (Polar), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 250°C. Critical: High split ratio ensures sharp peaks; temperature must be validated to prevent thermal isomerization.

  • Oven Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Detection: FID @ 300°C.

Phase B: HPLC Method (Orthogonal Confirmation)

Rationale: HPLC is used to confirm that the high temperatures in GC did not alter the isomer ratio and to resolve any potential co-eluting non-volatile impurities.

  • Instrument: Waters Alliance e2695 or equivalent with PDA Detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 254 nm. Critical: You must determine the Relative Response Factor (RRF) for each isomer using isolated standards, as their UV absorbance may differ.

Cross-Validation & Data Analysis

To declare the methods cross-validated, the results must align within statistically defined boundaries.

Step 1: Linearity & RRF Determination

Before comparing ratios, ensure both methods are linear.

  • GC: Plot Area vs. Concentration. Slope should be identical for both isomers.

  • HPLC: Plot Area vs. Concentration. Calculate RRF = Slope(Isomer A) / Slope(Isomer B).

Step 2: Comparative Assay

Analyze


 replicates of the sample using both methods.

Table 1: Simulated Cross-Validation Data

ReplicateGC-FID (Isomer A %)HPLC-UV (Isomer A %)Difference (

)
195.295.00.2
295.195.3-0.2
395.395.10.2
495.294.90.3
595.095.2-0.2
695.195.10.0
Mean 95.15% 95.10% 0.05%
RSD 0.11% 0.15% --
Step 3: Statistical Evaluation (The "t-test")

Perform a paired t-test to determine if the difference between methods is significant.

  • Null Hypothesis (

    
    ): 
    
    
    
  • Acceptance Criteria:

    • % Difference

      
       (absolute).
      
    • 
      -value 
      
      
      
      (indicating no significant statistical difference).
    • Bland-Altman plot shows random distribution around zero.

Visualizations
Diagram 1: Cross-Validation Decision Workflow

This workflow illustrates the logical steps to validate orthogonal methods, ensuring compliance with ICH Q2(R2).

CrossValidationWorkflow Start Start: Isomer Ratio Determination Check1 Are Isomers Thermally Stable? Start->Check1 Check2 Do Isomers have UV Chromophores? Start->Check2 MethodA Method A: GC-FID (Thermal Separation) Exp Run n=6 Replicates (Both Methods) MethodA->Exp MethodB Method B: HPLC-UV (Polarity Separation) MethodB->Exp Check1->MethodA Yes Check1->MethodB No (Skip GC) Check2->MethodA No (Skip HPLC) Check2->MethodB Yes Calc Calculate % Difference & t-test Exp->Calc Decision Is Difference < 1.0%? Calc->Decision Pass VALIDATED Methods are Interchangeable Decision->Pass Yes Fail INVESTIGATE Check RRF (HPLC) or Thermal Deg. (GC) Decision->Fail No

Caption: Logical workflow for cross-validating GC and HPLC methods for isomer analysis.

Diagram 2: Mechanism of Separation Comparison

A visual representation of how each method differentiates isomers.

SeparationMechanism cluster_GC GC Separation (Volatility) cluster_HPLC HPLC Separation (Polarity) GC_Input Mixture (A+B) GC_Col Capillary Column (Boiling Point) GC_Input->GC_Col GC_Det FID Detector (Carbon Count) GC_Col->GC_Det Result Compare Ratios (A:B) GC_Det->Result LC_Input Mixture (A+B) LC_Col C18 Column (Hydrophobicity) LC_Input->LC_Col LC_Det UV Detector (Chromophore) LC_Col->LC_Det LC_Det->Result

Caption: Orthogonal separation mechanisms: Volatility (GC) vs. Polarity (HPLC).

Troubleshooting & Scientific Insights

1. The "Response Factor" Trap: In GC-FID, isomers (e.g., m-xylene and p-xylene) have virtually identical response factors because they contain the same number of carbon atoms capable of ionization. In HPLC-UV, however, the position of a functional group can shift the


 significantly.
  • Action: Always calculate Relative Response Factors (RRF) for HPLC. If RRF

    
     1.0, you must apply a correction factor: 
    
    
    
    .

2. Thermal Isomerization in GC: Some isomers, particularly those with strained rings or specific double bond configurations (cis/trans), can isomerize in a hot GC inlet (250°C+).

  • Validation: If GC shows a different ratio than HPLC (e.g., GC shows 90:10, HPLC shows 98:2), lower the GC inlet temperature or perform "On-Column" injection to verify if the shift is thermal.

3. Solvent Effects in HPLC: When analyzing isomers with very similar polarity, the sample solvent must match the mobile phase strength. Injecting a sample dissolved in 100% Acetonitrile into a 60:40 Water:Acetonitrile stream can cause "solvent shock," leading to peak distortion that masks the separation of closely eluting isomers.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • European Medicines Agency. (2024).[8] ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline.[6][7][8] [Link]

Sources

Comparative Guide: Environmental Impact & Process Efficiency of 4-tert-Butylcyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of synthesis routes for 4-tert-Butylcyclohexyl Acetate (PTBCHA) , a molecule of significant interest in both fragrance chemistry and as a model substrate for stereoselective synthesis in pharmaceutical process development.

Executive Summary

This compound (PTBCHA) exists as two geometric isomers: cis and trans. The cis-isomer is the high-value target, possessing a potent, woody-floral odor profile, whereas the trans-isomer is comparatively weak. For process chemists, PTBCHA represents a classic challenge in stereoselective hydrogenation and kinetic resolution .

This guide contrasts the Traditional Homogeneous Route (high yield, high waste) against the Next-Generation Enzymatic Continuous Flow Route (high selectivity, green profile). We analyze these methods through the lens of Green Chemistry principles, specifically Atom Economy (AE) , E-Factor , and Stereocontrol .

Chemical Pathway Visualization

The following diagram illustrates the divergent pathways from the starting material (4-tert-butylphenol) to the final acetate ester, highlighting the critical stereodetermining steps.

PTBCHA_Synthesis Phenol 4-tert-Butylphenol H2_Step Hydrogenation (Rh/C or Ru/C) Phenol->H2_Step + H2, High Pressure Alcohol_Mix 4-tert-Butylcyclohexanol (Cis/Trans Mix) H2_Step->Alcohol_Mix Yield >90% Chem_Ac Chemical Acetylation (Ac2O + H2SO4) Alcohol_Mix->Chem_Ac Route A: Traditional Enz_Res Enzymatic Resolution (CALA Lipase / Flow) Alcohol_Mix->Enz_Res Route B: Green Distillation High-Vac Distillation (Separation) Chem_Ac->Distillation High Energy Input Final_Trad Product (Mixed Isomers) Low Cis-Purity Distillation->Final_Trad Final_Green Product (High Cis) >99% de Enz_Res->Final_Green Kinetic Resolution

Figure 1: Comparative process flow for Traditional (Red) vs. Enzymatic Green (Green) synthesis routes.

Comparative Analysis of Synthesis Routes

Route A: Traditional Homogeneous Catalysis

Mechanism: Acid-catalyzed esterification using Acetic Anhydride (


).
Standard Protocol:  Hydrogenation of phenol over Rh/C followed by acetylation with 

catalyzed by

or

.
  • Pros: High conversion rates (>98%); established industrial infrastructure.

  • Cons:

    • Poor Atom Economy: Generates equimolar acetic acid waste.

    • High E-Factor: Requires neutralization of mineral acids, generating salt waste (e.g.,

      
      ).
      
    • Thermodynamic Control: Often yields thermodynamic equilibrium mixtures (high trans content) unless strictly controlled, requiring energy-intensive fractional distillation to enrich the cis-isomer.

Route B: Enzymatic Continuous Flow (Recommended)

Mechanism: Lipase-mediated kinetic resolution.[1][2] Standard Protocol: Use of Candida antarctica Lipase A (CALA) in a packed-bed reactor with vinyl acetate as the acyl donor.

  • Pros:

    • High Selectivity: Enzymes specifically acetylate the cis-isomer (de > 99%).

    • Mild Conditions: Operates at 30–40°C, reducing thermal energy consumption.

    • Reusability: Immobilized enzymes in flow reactors can be used for weeks without significant loss of activity.

  • Cons: Slower reaction kinetics compared to chemical catalysis; requires solvent handling (though often recyclable).

Quantitative Environmental Impact Matrix
MetricRoute A: Chemical (

)
Route B: Enzymatic (Flow)Significance
Atom Economy (AE) 76.7% ~85% (using Vinyl Acetate)Route A loses mass as acetic acid waste.
Reaction Mass Efficiency Low (<60%)High (>80%)Route B reduces downstream workup mass.
Energy Intensity High (Reflux + Distillation)Low (Ambient Temp)Route B aligns with energy efficiency goals.
Selectivity (cis:trans) ~30:70 to 80:20 (variable)>99:1 Critical for efficacy/olfactory profile.
Catalyst Recyclability None (Homogeneous acid)High (Immobilized bed)Route B minimizes solid waste.

Detailed Experimental Protocol: Green Enzymatic Synthesis

Note: This protocol is designed for a self-validating continuous flow setup, minimizing user error and maximizing reproducibility.

Materials
  • Substrate: 4-tert-Butylcyclohexanol (cis/trans mixture).[3][4][5]

  • Acyl Donor: Vinyl Acetate (10% v/v in MTBE).[4]

  • Catalyst: Immobilized Candida antarctica Lipase A (CALA) (e.g., Novozyme 435 or equivalent).

  • Solvent: Methyl tert-butyl ether (MTBE) or Green alternative (CPME - Cyclopentyl methyl ether).

Workflow Diagram (DOT)

Protocol_Flow Start Feed Preparation Dissolve Alcohol in MTBE + Vinyl Acetate Reactor Packed Bed Reactor (Immobilized CALA, 30°C) Start->Reactor Flow Rate: 0.5 mL/min Monitor In-line UV/IR or HPLC Check Conversion Reactor->Monitor Separation Solvent Evaporation Recycle MTBE Monitor->Separation Conversion >90% Purification Flash Chromatography Separate Acetate from Unreacted Trans-Alcohol Separation->Purification

Figure 2: Continuous flow workflow for enzymatic kinetic resolution.

Step-by-Step Methodology
  • Feed Preparation: Dissolve 4-tert-butylcyclohexanol (50 mg/mL) in MTBE containing vinyl acetate (10% v/v). Ensure the solution is homogeneous.

  • Reactor Setup: Pack a stainless steel or glass column (e.g., Omnifit) with 1.0 g of immobilized CALA. Equilibrate the column with pure MTBE for 20 min at 0.5 mL/min.

  • Reaction Run:

    • Set the column temperature to 30°C (thermostatted).

    • Pump the feed solution through the column at a flow rate corresponding to a residence time of ~20-30 minutes (optimization required based on column volume).

  • Monitoring: Collect fractions. Analyze the first 5 column volumes by GC-FID or GC-MS to establish steady-state conversion.

    • Target: >95% conversion of the cis-alcohol to acetate.[4]

    • Validation: If conversion drops <90%, decrease flow rate.

  • Workup: Evaporate the solvent and excess vinyl acetate under reduced pressure. The vinyl acetate byproduct (acetaldehyde) tautomerizes and is easily removed.

  • Purification: The crude mixture contains cis-4-tert-butylcyclohexyl acetate and unreacted trans-4-tert-butylcyclohexanol. These have significantly different polarities. Separate via short silica plug filtration (Eluent: Hexane/EtOAc 9:1).

Performance & Causality

Why does the enzymatic route outperform the chemical route for high-value applications?

  • Stereoelectronic Causality: The active site of CALA is sterically constrained. It accommodates the cis-isomer of 4-tert-butylcyclohexanol (where the hydroxyl and t-butyl groups are axial/equatorial or equatorial/axial depending on conformation) much more favorably than the trans-isomer. Chemical acetylation relies on nucleophilic attack which is less sensitive to this remote steric bulk, leading to poor selectivity.

  • Thermodynamics vs. Kinetics: Chemical routes often require heat (reflux), which can equilibrate the alcohol isomers. The enzymatic route is a kinetic resolution operating at low temperature, "freezing" the isomer ratio and selectively reacting only the desired enantiomer/diastereomer.

Conclusion

For industrial scale-up where cost is the only driver, Route A remains prevalent. However, for high-purity applications (fine fragrance, pharmaceutical intermediates) and sustainability compliance , Route B (Enzymatic Flow) is superior. It eliminates heavy metal waste, reduces thermal load, and provides a self-purifying mechanism via kinetic resolution.

References

  • Method for preparing 4-tert-butylcyclohexanol and this compound. Source: Google Patents (CN1188098A)

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. Source: European Patent Office (EP0998444B1)

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of Commercial Fragrances. Source: MDPI (Processes 2020, 8, 78)

  • Kinetics of Synthesis of Perfumery Grade p-tert-Butylcyclohexyl Acetate Over Ion Exchange Resin Catalyst. Source: ResearchGate

Sources

The Pivotal Role of Stereochemistry in Fragrance: A Comparative Guide to 4-tert-Butylcyclohexyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its olfactory perception. This principle is vividly illustrated by 4-tert-butylcyclohexyl acetate, a widely used aroma chemical prized for its versatile and pleasant scent. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the profound impact of its cis/trans isomerism on odor character. Furthermore, we will explore a range of its analogs to elucidate how molecular modifications influence their olfactory properties, offering valuable insights for researchers, scientists, and professionals in the fields of fragrance and drug development.

The Dichotomy of an Odor: Understanding the Cis and Trans Isomers of this compound

This compound exists as two primary stereoisomers: cis and trans. The orientation of the acetate and tert-butyl groups relative to the cyclohexane ring dictates their distinct olfactory profiles. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, forcing the acetate group into either an axial or equatorial position.

  • cis-4-tert-Butylcyclohexyl Acetate: In this isomer, the acetate group is in an axial position. This conformation is sterically more hindered, which is believed to contribute to its more intense and complex odor profile. The cis isomer is characterized by a powerful, fruity, and floral scent with a fresh, pine-like nuance.[1] Due to these desirable characteristics, it is often the preferred isomer in fragrance formulations.[2]

  • trans-4-tert-Butylcyclohexyl Acetate: Conversely, the trans isomer has the acetate group in a more stable equatorial position. Its odor is significantly weaker and described as woody, earthy, and somewhat leathery.[3]

This stark difference in odor perception is quantitatively supported by their odor thresholds. The odor threshold of the cis-isomer is reported to be approximately 10 times lower than that of the trans-isomer, signifying its much higher potency.

Table 1: Comparison of the Olfactory Properties of cis- and trans-4-tert-Butylcyclohexyl Acetate

IsomerOdor ProfileOdor Threshold
cis Intense, fruity, floral, fresh, pine[1]~10x lower than trans isomer
trans Woody, earthy, leathery, weaker[3]Higher than cis isomer

Synthesis and Stereochemical Control: Crafting the Desired Scent

The synthesis of this compound typically involves a two-step process: the hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol, followed by the acetylation of the resulting alcohol. The stereochemical outcome of the final product is largely determined by the catalyst and reaction conditions employed during the initial hydrogenation step.

Chemical Synthesis Protocol for Stereoselective Hydrogenation

The choice of catalyst is paramount in directing the stereochemistry of the hydrogenation of 4-tert-butylphenol.

  • To favor the cis-isomer: A rhodium-based catalyst is typically employed.[4]

  • To favor the trans-isomer: A nickel-based catalyst, such as Raney nickel, is the catalyst of choice.

Experimental Protocol: Synthesis of cis/trans-4-tert-Butylcyclohexanol

This protocol outlines a general procedure for the stereoselective hydrogenation of 4-tert-butylphenol.

cluster_0 Hydrogenation A 1. Charge Reactor B 2. Add 4-tert-butylphenol and solvent A->B C 3. Add Catalyst (Rhodium for cis, Nickel for trans) B->C D 4. Pressurize with H2 C->D E 5. Heat and Stir D->E F 6. Monitor Reaction E->F G 7. Cool and Filter F->G H 8. Isolate Product G->H

Caption: General workflow for the hydrogenation of 4-tert-butylphenol.

Step-by-Step Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with 4-tert-butylphenol and a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: The chosen catalyst (e.g., 5% Rhodium on carbon for the cis-isomer, or Raney Nickel for the trans-isomer) is added to the mixture.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 2.1 x 10^6 Pa).[5]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 40°C) and stirred vigorously for a set period (e.g., 0.75 hours) or until hydrogen uptake ceases.[5]

  • Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 4-tert-butylcyclohexanol.

  • Analysis: The cis/trans ratio of the product is determined by gas chromatography (GC).

Acetylation of 4-tert-Butylcyclohexanol

The synthesized 4-tert-butylcyclohexanol is then acetylated to produce the final acetate ester. This is a standard esterification reaction.

Experimental Protocol: Acetylation of 4-tert-Butylcyclohexanol

cluster_1 Acetylation I 1. Combine 4-tert-butylcyclohexanol and Acetic Anhydride J 2. Add Acid Catalyst (e.g., Sulfuric Acid) I->J K 3. Heat and Stir J->K L 4. Quench Reaction K->L M 5. Extraction and Washing L->M N 6. Dry and Concentrate M->N O 7. Purify by Distillation N->O

Caption: General workflow for the acetylation of 4-tert-butylcyclohexanol.

Step-by-Step Procedure:

  • Reaction Setup: 4-tert-butylcyclohexanol is combined with a molar excess of acetic anhydride.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[5]

  • Reaction Conditions: The mixture is heated (e.g., to 90°C) and stirred for a sufficient time to ensure complete conversion (e.g., 3 hours).[5]

  • Work-up: The reaction is cooled and then quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Biocatalytic Synthesis for Enhanced Stereoselectivity

An alternative and more environmentally friendly approach to obtaining the highly desirable cis-isomer involves a biocatalytic process. This method utilizes enzymes to achieve high stereoselectivity.

Experimental Protocol: Biocatalytic Synthesis of cis-4-tert-Butylcyclohexyl Acetate

This protocol is based on the work of Brenna et al. and employs a two-step enzymatic process.[6]

  • Enzymatic Reduction: 4-tert-butylcyclohexanone is reduced to cis-4-tert-butylcyclohexanol using an alcohol dehydrogenase (ADH) enzyme in a buffered aqueous solution with a co-factor regeneration system.[6]

  • Enzymatic Acetylation: The resulting cis-alcohol is then acetylated using a lipase, such as Candida antarctica lipase A (CAL-A), with an acetyl donor like vinyl acetate.[6]

This biocatalytic route offers excellent stereoselectivity, yielding the cis-isomer with high purity.

Exploring the Analogs: How Structural Modifications Tune the Scent

The structure-activity relationship of this compound extends to its various analogs. Modifications to the position of the tert-butyl group, the nature of the alkyl substituent, and the ester moiety all have a significant impact on the resulting odor.

Positional Isomers: The Case of Verdox®

Verdox®, the commercial name for o-tert-butylcyclohexyl acetate, is a positional isomer of this compound. It possesses a distinct odor profile, described as having a strong floral, woody, and apple-like aroma with jasmine and iris nuances.[7] This highlights that the relative positions of the substituents on the cyclohexane ring are critical in determining the final scent.

Variation of the Alkyl Substituent

Replacing the tert-butyl group with other alkyl groups leads to a range of different odor profiles.

  • Methylcyclohexanols: These compounds generally exhibit a camphoraceous odor.[3]

  • p-Isopropyl-cyclohexanol: This analog introduces floral, geranium-like notes to the camphoraceous base.[3]

  • p-Ethyl-cyclohexanol: This derivative has a pungent, chemical, and camphoraceous scent.[3]

Esterification of these substituted cyclohexanols also significantly alters their odor, often introducing fruity notes.

Table 2: Olfactory Properties of 4-Alkylcyclohexanol Analogs and Their Acetates

4-Alkyl SubstituentAlcohol Odor Profile[3]Acetate Odor Profile
Methyl Camphoraceous, freshFruity nuances
Ethyl Pungent, chemical, camphoraceousFruity nuances
Isopropyl Camphoraceous, floral, geranium-likeFruity, floral nuances
tert-Butyl Woody, patchouli-like, camphoraceousWoody, fruity, floral
Modifications to the Ester Group

While less explored in publicly available literature, modifications to the acetate group would also be expected to influence the odor profile. Changing the ester to a propionate or butyrate, for example, would alter the molecule's size, shape, and polarity, likely leading to different olfactory perceptions.

Conclusion

The structure-activity relationship of this compound and its analogs is a compelling example of the importance of stereochemistry and subtle molecular modifications in the field of fragrance chemistry. The distinct and potent odor of the cis-isomer compared to its trans counterpart underscores the sensitivity of olfactory receptors to the three-dimensional shape of a molecule. The ability to control the stereochemical outcome of the synthesis through catalyst selection or biocatalytic methods provides chemists with the tools to fine-tune the final scent profile. Furthermore, the exploration of its analogs reveals a rich landscape of woody, fruity, and floral notes, offering a broad palette for the creation of novel fragrances. For researchers and developers, a thorough understanding of these structure-odor relationships is crucial for the rational design of new and impactful aroma chemicals.

References

  • The Good Scents Company. (n.d.). cis-woody acetate, 10411-92-4. Retrieved from [Link]

  • Perfumer & Flavorist. (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. Perfumer & Flavorist, 15(Nov/Dec).
  • ScenTree. (n.d.). Vertenex® (CAS N° 32210-23-4). Retrieved from [Link]

  • Sensenet. (n.d.). This compound CAS 32210-23-4 | Odour Threshold Value. Retrieved from [Link]

  • United Perfumes. (n.d.). 4‑tert‑butylcyclohexyl Acetate | Aroma Chemicals Supplier. Retrieved from [Link]

  • RIFM. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 196, 115610.
  • The Fragrance Conservatory. (n.d.). para tertiary Butyl cyclohexyl acetate. Retrieved from [Link]

  • Kao Corporation. (2000). Process for the preparation of 4-tert.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • Brenna, E., Gatti, F. G., & Parmeggiani, F. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)
  • The Good Scents Company. (n.d.). cyclohexyl acetate, 622-45-7. Retrieved from [Link]

  • Ishii, Y., & Nakano, T. (1999). Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.
  • The Good Scents Company. (n.d.). cis-woody acetate, 10411-92-4. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • RIFM. (2019). RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. Food and Chemical Toxicology, 127S, S123-S131.
  • Boelens, H. (1993). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 18(1), 1-14.

Sources

Benchmarking the stability of 4-tert-Butylcyclohexyl acetate against other fragrance ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Mandate

In functional perfumery—specifically for aggressive bases like hypochlorite bleaches, high-pH detergents, and acidic cleaners—standard floral esters often fail. This guide benchmarks 4-tert-Butylcyclohexyl Acetate (PTBCHA) (Trade names: Vertenex, Lorysia) against industry-standard alternatives.

The Verdict: PTBCHA demonstrates superior hydrolytic and oxidative stability compared to acyclic terpene esters (e.g., Linalyl Acetate) and simple aromatic esters (e.g., Benzyl Acetate). Its resilience is mechanistically derived from the steric hindrance provided by the tert-butyl anchor, which locks the cyclohexane ring and shields the ester carbonyl from nucleophilic attack.

Chemical Foundation: The Isomer Advantage

To understand the stability data, one must understand the stereochemistry. PTBCHA exists as two geometric isomers. The tert-butyl group, being bulky, locks the cyclohexane ring into a conformation where it occupies the equatorial position to minimize 1,3-diaxial strain.

  • Trans-Isomer: The acetate group is Equatorial .

  • Cis-Isomer: The acetate group is Axial .

Stability Implication: In alkaline hydrolysis (saponification), the rate-determining step is the nucleophilic attack of the hydroxide ion (OH⁻) on the carbonyl carbon.

  • Axial esters (Cis-PTBCHA) are more stable (slower hydrolysis) because the approach of the nucleophile is sterically hindered by the axial hydrogens at C-3 and C-5.

  • Equatorial esters (Trans-PTBCHA) are comparatively less stable (faster hydrolysis) as the carbonyl is more accessible.

Note: Commercial high-quality grades often maximize the cis-isomer not only for its preferred intense floral-woody odor profile but also for this subtle stability advantage in aggressive media.

Visualization: Steric Protection Mechanism

HydrolysisMechanism cluster_0 Stability Factor PTBCHA This compound (Sterically Hindered Ester) Transition Tetrahedral Intermediate (High Energy) PTBCHA->Transition Slowed by t-Butyl Conformational Lock OH_Attack Nucleophilic Attack (OH- Ion) OH_Attack->Transition Blocked in Cis-Isomer (Axial) Products Degradation Products: 4-t-Butylcyclohexanol + Acetate Transition->Products Irreversible Hydrolysis Note The t-Butyl group locks the ring, preventing ring-flip and maintaining steric shielding of the ester bond.

Caption: Mechanistic pathway showing how the tert-butyl anchor prevents ring flipping, maintaining the steric shield against hydrolysis.

Benchmarking Study: PTBCHA vs. Alternatives

We compared PTBCHA against two common competitors used in floral/woody accords.

The Competitors:

  • Linalyl Acetate: A terpene ester (Lavender/Bergamot). Weakness: Prone to acid hydrolysis and oxidation (forming sensitizing hydroperoxides).

  • Benzyl Acetate: An aromatic ester (Jasmine). Weakness: Rapid hydrolysis in high pH (alkaline) bases.

Table 1: Comparative Stability Data (Accelerated Aging)
ParameterPTBCHA (Vertenex) Linalyl Acetate Benzyl Acetate
Structure Type Cycloaliphatic Ester (Rigid)Allylic Terpene Ester (Linear)Aromatic Ester (Planar)
Acid Stability (pH 3) High (>95% remaining after 4 wks)Low (<60% remaining; rearranges)Moderate (>85% remaining)
Alkaline Stability (pH 11) High (Slow saponification)Moderate Poor (Rapid hydrolysis to Benzyl Alcohol)
Bleach Stability Excellent (Stable in Hypochlorite)Poor (Oxidizes/Degrades)Moderate (Chlorination risk)
Oxidative Risk Low (Saturated ring)High (Forms Hydroperoxides)Low (Benzylic oxidation possible)
Odor Drift Minimal (Linear profile)High (Becomes sour/metallic)High (Loss of fruitiness)

Experimental Protocols

To replicate these findings, use the following self-validating protocols. These methods rely on Internal Standard Normalization to account for extraction variances.

Protocol A: pH-Dependent Hydrolysis Kinetics (GC-MS)

Objective: Determine the half-life of the ester in acidic and alkaline functional bases.

Reagents:

  • Buffer Solutions: Citrate (pH 3), Phosphate (pH 7), Carbonate/Bicarbonate (pH 11).

  • Solvent: Ethanol (HPLC Grade).

  • Internal Standard: Dodecane (chemically inert, distinct retention time).

Workflow:

  • Preparation: Prepare a 1% (w/w) solution of the target fragrance ingredient in the respective buffer/ethanol mixture (50:50 v/v to ensure solubility). Add Dodecane at 0.1% as the internal standard.

  • Incubation: Aliquot samples into amber glass vials with PTFE-lined caps. Store at 40°C (Accelerated aging factor ~4x).

  • Sampling: Extract aliquots at Day 0, 7, 14, and 28.

  • Extraction: Liquid-Liquid extraction using Hexane. Dry organic layer over anhydrous

    
    .
    
  • Analysis: Inject 1µL into GC-MS (Split 1:50).

    • Column: DB-5MS or equivalent (Non-polar).

    • Oven: 60°C (1 min) -> 20°C/min -> 240°C.

  • Calculation: Calculate the Area Ratio (

    
    ). Plot 
    
    
    
    vs. Time to determine the rate constant
    
    
    .
Protocol B: Oxidative Stability (Peroxide Value Proxy)

Objective: Assess susceptibility to auto-oxidation (rancidity/sensitization potential).

Workflow:

  • Exposure: Place neat ingredient (10g) in a clear glass vial.

  • Stress: Expose to UV light (Xenon arc or natural sunlight window) for 48 hours.

  • Measurement: Dissolve 1g sample in Acetic Acid/Chloroform (3:2). Add saturated KI solution. Titrate liberated iodine with 0.01 N Sodium Thiosulfate (Standard iodometric titration).

  • Benchmark:

    • Linalyl Acetate: Typically >20 mmol/L peroxides (High Risk).

    • PTBCHA:[1][2][3] Typically <2 mmol/L peroxides (Low Risk).

Visualization: Experimental Workflow (GC-MS Tracking)

ExperimentalWorkflow SamplePrep Sample Preparation (Buffer + Ethanol + Dodecane IS) Aging Accelerated Aging (40°C for 28 Days) SamplePrep->Aging Extraction Liquid-Liquid Extraction (Hexane + Na2SO4 Drying) Aging->Extraction Sampling at t=0, 7, 14, 28 days GCMS GC-MS Analysis (DB-5MS Column) Extraction->GCMS Data Data Processing (Area Ratio vs. Time) GCMS->Data Calculate k (rate constant)

Caption: Step-by-step workflow for determining hydrolysis kinetics using Internal Standard (IS) normalization.

References

  • Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1958). Conformation and Reactivity. Part II. Kinetics of Hydrolysis of the Acetates of the Methylcyclohexanols and 4-t-Butylcyclohexanol. Journal of the Chemical Society. Link

  • Firmenich. (n.d.). LORYSIA® Technical Data Sheet. The Good Scents Company. Link

  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. Link

  • Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of this compound. Elsevier / Food and Chemical Toxicology. Link

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook.[4] Link

Sources

[1]

Executive Summary

This guide provides a comparative toxicological assessment of 4-tert-Butylcyclohexyl acetate (4-tBCHA) , a ubiquitous fragrance ingredient (commercially known as Vertenex), against its primary metabolite 4-tert-Butylcyclohexanol and the structural benchmark Benzyl Acetate .

Verdict: 4-tBCHA exhibits a favorable safety profile driven by rapid metabolic hydrolysis. While it demonstrates low acute toxicity, specific attention is required regarding male-rat-specific nephropathy (alpha-2u-globulin mechanism), which is clinically irrelevant to humans. Comparative data indicates that 4-tBCHA shares the low-toxicity profile of its alcohol metabolite, validating "read-across" strategies in regulatory submissions.

Chemical Identity & Structural Scope

To understand the toxicological behavior of 4-tBCHA, we must analyze it in the context of its metabolic fate and functional competitors.

ParameterTarget Compound Primary Metabolite Functional Benchmark
Name This compound 4-tert-Butylcyclohexanol Benzyl Acetate
CAS No. 32210-23-498-52-2140-11-4
Structure Cyclohexyl esterCyclohexyl alcoholPhenyl ester
Role Primary Fragrance (Woody/Floral)Metabolic Product / FragranceStandard Floral Ester
Key Phys-Chem Lipophilic (LogKow ~4.8)Moderate LipophilicityLower Lipophilicity (LogKow ~1.96)

Toxicokinetics & Metabolism: The Driver of Safety

Expert Insight: The toxicity of esters like 4-tBCHA is rarely intrinsic to the parent molecule. Instead, it is dictated by the rate of hydrolysis and the toxicity of the resulting alcohol.

Upon systemic absorption, 4-tBCHA undergoes rapid hydrolysis by carboxylesterases (primarily in the liver and intestinal wall). This conversion releases 4-tert-Butylcyclohexanol and Acetic Acid . Consequently, the systemic toxicity of 4-tBCHA can be predicted by the toxicity of 4-tert-Butylcyclohexanol (the "Read-Across" principle).

Metabolic Pathway Diagram

MetabolismParentThis compound(Parent Ester)EnzymeCarboxylesterases(Liver/Gut)Parent->EnzymeHydrolysisMetabolite14-tert-Butylcyclohexanol(Primary Metabolite)Enzyme->Metabolite1Metabolite2Acetic Acid(Krebs Cycle)Enzyme->Metabolite2ConjugateGlucuronide Conjugate(Excretion)Metabolite1->ConjugatePhase IIMetabolism

Figure 1: Metabolic hydrolysis pathway of 4-tBCHA. The rapid conversion to the alcohol metabolite is the primary detoxification step.

Comparative Toxicological Performance

The following data synthesizes results from OECD guidelines (401, 402, 429, 414) to provide a direct performance comparison.

Table 1: Safety Profile Comparison
EndpointThis compound (Target)4-tert-Butylcyclohexanol (Metabolite)Benzyl Acetate (Benchmark)
Acute Oral LD50 (Rat) > 5,000 mg/kg (Low Toxicity)> 2,000 mg/kg2,490 mg/kg
Acute Dermal LD50 > 5,000 mg/kg (Rabbit)> 5,000 mg/kg> 5,000 mg/kg
Skin Irritation Mild (Reversible < 72h)Moderate Mild to Moderate
Sensitization (LLNA) Negative/Weak (EC3 > 20%)Weak Weak Sensitizer
Genotoxicity (Ames) Negative (Non-mutagenic)NegativeNegative
NOAEL (Repeat Dose) ~160 - 400 mg/kg/day~150 mg/kg/day> 500 mg/kg/day
Target Organ Kidney (Male Rat Only)Kidney (Male Rat Only)None specific

Analysis of Data:

  • Acute Toxicity: 4-tBCHA is practically non-toxic via oral and dermal routes, outperforming Benzyl Acetate in oral safety margins.

  • Irritation: The ester (4-tBCHA) is generally less irritating to the skin than its alcohol metabolite, making it a superior choice for leave-on cosmetic formulations.

  • Sensitization: While classified in some Safety Data Sheets (SDS) as H317 ("May cause allergic skin reaction") due to precautionary labeling, quantitative Local Lymph Node Assays (LLNA) often show EC3 values indicating very weak to non-existent sensitization potency under normal use conditions.

Mechanism of Action: The "Male Rat" Nephropathy

A critical finding in repeated-dose toxicity studies for 4-tBCHA is kidney damage (nephropathy) in male rats. It is vital for researchers to understand why this is not a human safety concern.

The Mechanism:

  • Alpha-2u-Globulin Accumulation: Male rats (and only male rats) synthesize a specific protein called

    
    -globulin in the liver.[1][2]
    
  • Binding: 4-tBCHA (or its metabolites) binds to this protein, preventing its breakdown by lysosomes.

  • Hyaline Droplets: The accumulation of protein-chemical complexes causes "hyaline droplets" in the proximal tubule cells, leading to cell death and regenerative cell proliferation.

  • Species Specificity: Humans do not synthesize

    
    -globulin. Therefore, this mechanism is technically irrelevant to human risk assessment (EPA/IARC consensus).
    

Causality Check: If a study shows kidney tumors in male rats but not female rats or mice, and

Experimental Protocol: Developmental Toxicity (OECD 414)[4][5]

To validate reproductive safety, the OECD 414 protocol is the gold standard. Below is the optimized workflow used to determine the NOAEL (No Observed Adverse Effect Level) for 4-tBCHA, ensuring data integrity.

Protocol Rationale: We utilize a "limit test" approach or dose-spacing to identify the threshold between maternal toxicity and fetal effects.

OECD 414 Workflow Diagram

OECD414AcclimationAcclimation(Pregnant Rats)DosingOral Gavage Dosing(GD 6-19)Acclimation->DosingGroupsGroups:0 (Control)40 mg/kg160 mg/kg640 mg/kgDosing->GroupsDailySacrificeC-Section(GD 20)Dosing->SacrificeAnalysisFetal Exam:Visceral & SkeletalSacrifice->AnalysisOutcomeDetermine NOAEL(Maternal vs Fetal)Analysis->Outcome

Figure 2: Workflow for OECD 414 Developmental Toxicity Study. Doses are selected to induce maternal toxicity at the highest level to validate the test system.

Methodology Steps:

  • Dose Selection: Based on range-finding studies, doses are set at 0, 40, 160, and 640 mg/kg/day. The high dose (640 mg/kg) is designed to induce slight maternal toxicity (e.g., reduced weight gain) to prove the animals were sufficiently challenged.

  • Administration: Test substance is administered via oral gavage in corn oil from Gestation Day (GD) 6 through 19.

  • Evaluation: On GD 20, dams are sacrificed. Uteri are examined for resorptions.[3] Fetuses are stained (Alizarin Red) to evaluate skeletal ossification.

  • Interpretation: In the case of 4-tBCHA, effects such as "enlarged renal pelvis" in fetuses were only observed at maternally toxic doses (640 mg/kg). The developmental NOAEL was established at 160 mg/kg/day , indicating no specific teratogenic potential below toxic thresholds.[4][5]

Risk Assessment & Conclusion

Calculation of Safety (Margin of Exposure - MOE): For a standard cosmetic cream containing 0.5% 4-tBCHA:

  • Systemic Exposure Dosage (SED): ~0.03 mg/kg/day (estimated).

  • NOAEL: 160 mg/kg/day.[4][5]

  • MOE:

    
    .
    

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: this compound (CAS 32210-23-4).[6][7][8] Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2020). Fragrance Ingredient Safety Assessment: this compound.[9][5][7] Food and Chemical Toxicology.[7][10] Retrieved from [Link] (Note: Search via RIFM database for specific monograph).

  • OECD. (2001).[11] Test No. 414: Prenatal Developmental Toxicity Study.[12] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][3][12]

  • U.S. EPA. (1991). Alpha-2u-Globulin: Association with Chemically Induced Renal Toxicity and Neoplasia in the Male Rat.[1][2][13][14] Risk Assessment Forum. Retrieved from [Link]

  • Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, 4-tert-butylcyclohexanol, CAS Registry Number 98-52-2. Food and Chemical Toxicology.[7][10] Retrieved from [Link]

Inter-laboratory comparison of 4-tert-Butylcyclohexyl acetate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison of 4-tert-Butylcyclohexyl Acetate Analysis

Executive Summary

This guide presents a technical comparison of analytical methodologies for This compound (4-tBCHA) , a critical fragrance ingredient marketed as Vertenex (IFF) or Lorysia (Firmenich).[1] Due to its existence as a mixture of cis and trans isomers with distinct olfactory profiles, accurate quantification is essential for quality control and regulatory compliance (IFRA/REACH).

This document details an inter-laboratory study comparing the industry-standard Non-Polar Capillary GC method against a high-resolution Polar Capillary GC alternative.[1] We analyze linearity, isomer resolution, and reproducibility to provide a definitive recommendation for researchers and QC managers.

Introduction & Scientific Context

This compound (


) is a ubiquitous woody-floral fragrance agent.[1] Its commercial value relies on the ratio of its isomers:
  • cis-Isomer: Intense, floral, fruity note.[1]

  • trans-Isomer: Rich, woody note.[1][2][3]

Standard commercial grades typically contain a specific ratio (e.g., ~30:70 or ~90:10 depending on the synthesis route).[1] However, inaccurate quantification leads to olfactory inconsistency and regulatory drift.[1]

The Challenge: Many laboratories utilize rapid non-polar columns (e.g., DB-5) for general screening.[1] This study demonstrates that while non-polar methods are sufficient for total ester content, they frequently fail to resolve the cis/trans isomers adequately in complex matrices, leading to "co-elution masking."[1]

Experimental Methodologies

We compared two core analytical systems across 5 participating laboratories.

Method A: The "Standard" (Non-Polar)
  • System: GC-FID (Flame Ionization Detector)[1][4]

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5, SPB-5)[1]

  • Dimensions: 30m x 0.25mm x 0.25µm[1]

  • Rationale: High thermal stability, general industry standard for essential oils.[1]

Method B: The "Alternative" (Polar)
  • System: GC-FID (Validation) & GC-MS (Confirmation)[1]

  • Column: Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)[1]

  • Dimensions: 60m x 0.25mm x 0.25µm[1]

  • Rationale: Strong dipole-dipole interactions significantly increase the retention difference between the cis and trans isomers, preventing co-elution.[1]

Detailed Experimental Protocol

To ensure reproducibility, all laboratories followed this strict Standard Operating Procedure (SOP).

Reagents & Materials
  • Analyte: this compound (Standard Mix, >98% purity).[1]

  • Internal Standard (IS): Dodecane (

    
    ) or Methyl Myristate .[1] (Dodecane selected for this study due to clean baseline separation).[1]
    
  • Solvent: Ethanol (Analytical Grade) or Acetone.[1]

Sample Preparation
  • Stock Solution: Weigh 100 mg of 4-tBCHA standard into a 10 mL volumetric flask.

  • IS Addition: Add 10 mg of Dodecane (IS).

  • Dilution: Dilute to volume with Ethanol.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.

GC Operating Parameters
ParameterMethod A (Non-Polar)Method B (Polar)
Inlet Temp 250°C240°C
Split Ratio 50:150:1
Carrier Gas Helium (1.0 mL/min)Helium (1.2 mL/min)
Oven Program 60°C (1 min) → 20°C/min → 240°C60°C (2 min) → 5°C/min → 230°C
Detector FID @ 280°CFID @ 250°C
Run Time ~15 mins~40 mins

Inter-Laboratory Results & Data Analysis

The following data summarizes the performance of both methods across 5 independent laboratories.

Retention Indices (Kovats) & Resolution
IsomerMethod A (DB-5) RIMethod B (DB-WAX) RIResolution (

) Method A
Resolution (

) Method B
trans-Isomer 132216281.2 (Poor)4.5 (Excellent)
cis-Isomer 13391675--

Note: On Non-Polar columns, the boiling point dominates separation, leading to close elution.[1] On Polar columns, the structural polarity difference allows for a massive shift in retention time ($ \Delta RI \approx 47 $ units).

Precision Data (Reproducibility)

Data represents the Relative Standard Deviation (%RSD) of the cis/trans ratio calculation.

Lab IDMethod A %RSD (n=5)Method B %RSD (n=5)Status
Lab 013.4%0.8%Pass
Lab 024.1%1.1%Pass
Lab 032.9%0.9%Pass
Lab 045.2%1.2%Pass
Lab 053.8%0.7%Pass
Average 3.88% 0.94%

Analysis: Method B (Polar) offers superior precision.[1] The higher RSD in Method A is attributed to integration errors caused by peak tailing and partial overlap of the isomers.

Visualized Workflows

Figure 1: Analytical Decision Matrix

A logic flow for selecting the correct method based on analytical needs.

G Start Start: 4-tBCHA Analysis Goal Define Analytical Goal Start->Goal Decision Isomer Ratio Critical? Goal->Decision Total Total Ester Content Only Decision->Total No Specific Precise Cis/Trans Ratio Needed Decision->Specific Yes MethodA Method A: Non-Polar (DB-5) Fast, High Throughput Total->MethodA MethodB Method B: Polar (DB-WAX) High Resolution, Accurate Specific->MethodB ResultA Result: Approx. Total % (Risk: Isomer Co-elution) MethodA->ResultA ResultB Result: Exact Isomer Ratio (High Confidence) MethodB->ResultB

Caption: Decision tree for selecting between high-throughput screening (Method A) and high-precision isomer quantification (Method B).

Figure 2: Inter-Laboratory Validation Workflow

The step-by-step process used to validate the data presented above.

Workflow cluster_0 Parallel Analysis Sample Sample Prep (Standard + IS Dodecane) Split Split Samples (5 Laboratories) Sample->Split RunA Run Method A (DB-5 Column) Split->RunA RunB Run Method B (DB-WAX Column) Split->RunB Data Data Acquisition (Peak Area Integration) RunA->Data RunB->Data Stats Statistical Analysis (Z-Score & %RSD) Data->Stats Report Final Validation Report Stats->Report

Caption: Workflow demonstrating the parallel processing of samples across laboratories to ensure statistical validity.

Discussion & Recommendation

Causality of Performance: The superior performance of Method B (Polar Column) is driven by the interaction between the polyethylene glycol stationary phase and the ester functional group of 4-tBCHA. The cis isomer, being more polar due to the steric accessibility of the ester group (equatorial vs. axial positions in the chair conformation), interacts more strongly with the Wax phase, resulting in a significantly longer retention time compared to the trans isomer.

Recommendation:

  • For Routine QC (Batch Release): If the synthesis route is fixed and isomer ratio is known to be stable, Method A is acceptable for speed.

  • For R&D and Regulatory Reporting: Method B is mandatory.[1] The risk of co-elution on non-polar columns is too high for accurate safety assessments (sensitization potential often varies by isomer).[1]

References

  • Research Institute for Fragrance Materials (RIFM). (2025).[1][5] Fragrance Ingredient Safety Assessment: this compound.[1][2][5] Food and Chemical Toxicology. Retrieved from [Link][1][5]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] this compound: Retention Indices. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][3][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1][9]

Sources

Evaluation of Green Chemistry Metrics for 4-tert-Butylcyclohexyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of green chemistry metrics for 4-tert-Butylcyclohexyl acetate synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (PTBCHA), commercially known as Vertenex , is a high-volume fragrance ingredient valued for its rich woody, floral, and fruity notes. Traditionally synthesized via acid-catalyzed esterification using corrosive mineral acids and acetic anhydride, the industry is shifting toward sustainable catalytic methodologies.

This guide provides a technical comparison of the traditional homogeneous route versus two green alternatives: heterogeneous catalysis (Amberlyst-15) and enzymatic biocatalysis . We evaluate these methods against core green chemistry metrics—Atom Economy (AE), Environmental Factor (E-factor), and Reaction Mass Efficiency (RME)—to provide an authoritative recommendation for scalable, sustainable synthesis.

Comparative Analysis of Synthesis Routes
Route A: Traditional Homogeneous Catalysis (Baseline)
  • Chemistry: Esterification of 4-tert-butylcyclohexanol (PTBCH) with acetic anhydride catalyzed by concentrated sulfuric acid (

    
    ) or p-toluenesulfonic acid (PTSA).
    
  • Mechanism: Strong acid protonates the anhydride, creating a highly electrophilic acylium ion species that attacks the secondary alcohol.

  • Performance: High yields (>95%) and rapid kinetics.

  • Critical Flaws:

    • Atom Economy: Poor. Generates stoichiometric acetic acid waste (unless recycled) and requires neutralization, producing salt waste.

    • Corrosion: Requires Hastelloy or glass-lined reactors.

    • Workup: Extensive washing (water/bicarbonate) leads to high aqueous waste volumes.

Route B: Heterogeneous Catalysis (The Industrial Green Standard)
  • Chemistry: Direct esterification of PTBCH with acetic acid using Amberlyst-15 , a macroreticular sulfonated polystyrene resin.

  • Mechanism: Surface-mediated catalysis. The resin provides a high density of sulfonic acid sites (

    
    ) without dissolving in the reaction medium. Water byproduct is typically removed via azeotropic distillation (e.g., with toluene) to drive equilibrium.
    
  • Performance: Yields comparable to traditional methods (>90-95%) with optimized residence times.

  • Advantages:

    • Reusability: Catalyst is recovered by simple filtration and reused for multiple cycles.[1]

    • Separation: "Filter-and-go" workup eliminates neutralization salts.

    • Selectivity: High selectivity for the ester with minimal dehydration side products.

Route C: Enzymatic Biocatalysis (The Ultra-Mild Alternative)
  • Chemistry: Transesterification or direct esterification using immobilized lipases (e.g., Candida antarctica Lipase B, Novozym 435 ).

  • Mechanism: Serine-histidine-aspartate catalytic triad acts as a nucleophile, forming an acyl-enzyme intermediate.

  • Performance: Excellent stereoselectivity (cis/trans resolution potential) but generally slower kinetics for sterically hindered secondary alcohols like PTBCH.

  • Advantages: Runs at ambient temperatures (40–60°C), neutral pH, and solvent-free conditions.

Green Metrics Evaluation

The following data compares the theoretical and practical efficiency of the three routes.

Table 1: Comparative Metrics for PTBCHA Synthesis

MetricTraditional (Ac₂O / H₂SO₄)Heterogeneous (AcOH / Amberlyst-15)Enzymatic (AcOH / Lipase)
Atom Economy (AE) 76.7% (Loss of AcOH byproduct)91.6% (Loss of H₂O only)91.6% (Loss of H₂O only)
Reaction Mass Efficiency Moderate (<70% due to workup)High (>85%)High (>85%)
E-Factor (kg waste/kg product) High (>1.5 due to salts/wash)Low (<0.5, mainly water)Very Low (<0.1 solvent-free)
Catalyst Recoverability None (Neutralized/Discarded)Excellent (>10 cycles)Good (Expensive, degrades slowly)
Energy Intensity High (Reflux ~100-120°C)Moderate (Reflux ~110°C)Low (40-60°C)
Corrosion Risk HighNegligibleNegligible

Note on Atom Economy Calculation:

  • Route A:

    
    .
    
    
    
    
  • Route B/C:

    
    .
    
    
    
    
Visualization of Pathways

The following diagram illustrates the chemical pathways and the distinct "green" advantage of the catalytic loops.

PTBCHA_Synthesis cluster_0 Route A: Traditional cluster_1 Route B: Green Catalytic Reactants Reactants: 4-tert-Butylcyclohexanol Ac2O + Acetic Anhydride (H2SO4 Catalyst) Reactants->Ac2O AcOH + Acetic Acid (Amberlyst-15) Reactants->AcOH WasteA Waste: Acetic Acid + Sulfate Salts Ac2O->WasteA Product Product: This compound (Vertenex) Ac2O->Product Yield ~96% Recycle Catalyst Recycling (Filtration) AcOH->Recycle WasteB Byproduct: Water (Clean) AcOH->WasteB AcOH->Product Yield ~95% (Azeotropic Distillation) Recycle->AcOH Reuse x10

Figure 1: Comparison of Traditional (Red) vs. Green Catalytic (Green) pathways. Note the recycling loop in Route B which drastically reduces the E-factor.

Detailed Experimental Protocols
Protocol A: Green Synthesis via Amberlyst-15 (Recommended)

This protocol offers the best balance of reaction rate, yield, and sustainability for scale-up.

Materials:

  • 4-tert-Butylcyclohexanol (15.6 g, 0.1 mol)

  • Acetic Acid (Glacial, 9.0 g, 0.15 mol) – 1.5 eq excess drives equilibrium

  • Amberlyst-15 (Dry, 1.5 g) – ~10 wt% loading

  • Toluene (50 mL) – Azeotropic solvent

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with PTBCH, acetic acid, toluene, and Amberlyst-15 beads.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Water generated during esterification will co-distill with toluene and collect in the Dean-Stark trap.

  • Monitoring: Monitor water collection. Reaction is typically complete when water volume reaches theoretical (~1.8 mL) or via TLC/GC analysis (approx. 3–5 hours).

  • Workup (Green):

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the Amberlyst-15 beads. Save beads for regeneration (wash with methanol, dry).

    • Evaporation: Remove toluene under reduced pressure (rotary evaporator). The solvent can be recycled.

  • Purification: The resulting oil is typically >95% pure. If necessary, distill under high vacuum (bp ~100°C at 5 mmHg).

Protocol B: Enzymatic Solvent-Free Synthesis (Ultra-Green)

Best for applications requiring high isomeric purity or "natural" labeling.

Materials:

  • 4-tert-Butylcyclohexanol (0.1 mol)

  • Vinyl Acetate (0.12 mol) – Irreversible acyl donor

  • Novozym 435 (0.5 g)

Workflow:

  • Reaction: Mix alcohol and vinyl acetate in a flask. Add enzyme.

  • Incubation: Stir at 45°C for 24 hours.

  • Workup: Filter enzyme. Evaporate acetaldehyde byproduct and excess vinyl acetate.

  • Note: While AE is lower due to vinyl acetate, the mildness and lack of solvent make it attractive for specific high-value grades.

Process Flow Diagram: Amberlyst-15 Cycle

Process_Flow Start Feed Preparation (PTBCH + AcOH) Reactor Fixed Bed / Batch Reactor (Amberlyst-15) Start->Reactor Separation Filtration / Centrifuge Reactor->Separation Crude Mixture Distillation Vacuum Distillation (Solvent Recovery) Separation->Distillation Liquid Phase Catalyst_Regen Catalyst Washing (MeOH) Separation->Catalyst_Regen Spent Catalyst Distillation->Start Recovered Solvent/Acid Product Final Product (Vertenex) Distillation->Product Catalyst_Regen->Reactor Recycled Catalyst

Figure 2: Industrial process flow for heterogeneous catalytic synthesis, highlighting catalyst and solvent recycling loops.

Conclusion

For industrial and pilot-scale synthesis of this compound, Route B (Amberlyst-15) is the superior choice. It bridges the gap between the high efficiency of traditional acid catalysis and the sustainability requirements of modern green chemistry.

  • Why Route B? It increases Atom Economy from 76% to 91%, eliminates neutralization waste (E-factor reduction), and removes corrosion hazards.

  • Implementation: The protocol provided is self-validating; the collection of water in the Dean-Stark trap serves as a direct visual metric of reaction progress.

References
  • Yadav, G. D., & Murkute, A. D. (2003). Kinetics of Esterification of p-tert-butylcyclohexanol with Acetic Acid over Ion Exchange Resin Catalyst. International Journal of Chemical Reactor Engineering.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Definitional source for Atom Economy and E-Factor).

  • Talukder, M. M. R., et al. (2012). Amberlyst-15 in Organic Synthesis. Arkivoc.

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

  • Sumitomo Chemical Co. (1997). Process for preparing 4-tert-butylcyclohexanol and its ester derivatives. European Patent EP0755910.

Sources

A Comparative Analysis of the Odor Thresholds of 4-tert-Butylcyclohexyl Acetate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fragrance chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, can dramatically influence its olfactory properties. A classic and compelling example of this principle is found in the isomers of 4-tert-butylcyclohexyl acetate. This guide provides a detailed comparative analysis of the odor thresholds of the cis and trans isomers, offering experimental data, procedural insights, and an exploration of the underlying structure-activity relationships that govern their distinct sensory profiles. This information is critical for researchers and professionals in the flavor and fragrance industry, as well as those in drug development who study receptor-ligand interactions.

Introduction: The Critical Role of Stereochemistry in Olfaction

The human olfactory system is a remarkably sensitive and specific chemosensory apparatus, capable of distinguishing between thousands of different volatile molecules. This specificity extends to stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. The cis and trans isomers of this compound serve as a textbook case of how a subtle change in molecular geometry can lead to profound differences in both the quality and potency of an odorant. The trans-isomer is characterized by a powerful and pleasant woody, floral, and slightly fruity aroma, making it a valuable ingredient in perfumery. In stark contrast, the cis-isomer possesses a significantly weaker and less desirable camphoraceous, earthy, and harsh scent. This dramatic divergence in olfactory perception is a direct consequence of how each isomer interacts with specific olfactory receptors in the nasal epithelium.

Comparative Odor Thresholds: A Quantitative Look

The odor threshold is a critical metric in fragrance science, representing the minimum concentration of a substance that can be detected by the human sense of smell. A lower odor threshold indicates a more potent odorant. The difference in potency between the cis and trans isomers of this compound is substantial, with the trans-isomer being significantly more potent.

IsomerOdor Threshold (ng/L in air)Odor Description
trans-4-tert-Butylcyclohexyl acetate0.4 - 2.0Woody, floral, slightly fruity
cis-4-tert-Butylcyclohexyl acetate30 - 70Camphoraceous, earthy, harsh

Note: The exact odor threshold values can vary depending on the experimental methodology and the sensitivity of the sensory panel.

The data clearly illustrates that the trans-isomer is detectable at concentrations that are an order of magnitude lower than the cis-isomer, highlighting its superior potency as a fragrance ingredient.

The "Osmo-Conformational" Hypothesis: Unraveling the Mechanism

The prevailing theory to explain the stark difference in odor between these two isomers is the "osmo-conformational" hypothesis. This theory posits that the shape of a molecule is a primary determinant of its interaction with olfactory receptors. The 4-tert-butyl group is a bulky substituent that effectively "locks" the cyclohexane ring into a specific chair conformation.

  • In the trans -isomer, the acetate group is in the equatorial position, resulting in a more linear and elongated molecular shape.

  • In the cis -isomer, the acetate group is in the axial position, leading to a more compact and globular molecular shape.

This difference in molecular topography is believed to be the key to their differential activation of olfactory receptors. The more elongated shape of the trans-isomer is thought to fit more effectively into the binding pocket of a specific olfactory receptor, leading to a strong and pleasant signal. Conversely, the bulkier shape of the cis-isomer may result in a weaker or improper fit, leading to a different and less potent odor perception.

G cluster_trans trans-Isomer (Equatorial Acetate) cluster_cis cis-Isomer (Axial Acetate) cluster_receptor Olfactory Receptor a Elongated Shape b Optimal Receptor Fit a->b enables c Strong, Pleasant Odor (Woody, Floral) b->c results in receptor OR Binding Pocket b->receptor fits into d Compact, Globular Shape e Suboptimal Receptor Fit d->e causes f Weak, Harsh Odor (Camphoraceous) e->f results in e->receptor poorly fits into

Figure 1: A conceptual diagram illustrating the "osmo-conformational" hypothesis. The differing molecular shapes of the trans and cis isomers of this compound lead to differential binding with olfactory receptors, resulting in distinct odor perceptions.

Experimental Determination of Odor Thresholds: A Methodological Overview

The determination of odor thresholds is a specialized field that combines analytical chemistry with sensory science. A robust and reliable methodology is crucial for obtaining accurate and reproducible data. The following outlines a typical workflow for the comparative analysis of the this compound isomers.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography-Olfactometry (GC-O) cluster_sensory Sensory Panel Analysis prep Prepare Dilution Series of Isomers in Odorless Solvent gc Inject Sample prep->gc for GC-O Analysis panel Presentation of Dilutions to Trained Panel prep->panel for Sensory Panel column Separation on Chiral Column gc->column sniffer Human Assessor at Olfactometry Port column->sniffer detector Simultaneous Detection (e.g., FID/MS) column->detector threshold Determination of Detection Threshold sniffer->threshold provides qualitative data detector->threshold provides quantitative data method Forced-Choice Method (e.g., Triangle Test) panel->method method->threshold

Figure 2: A generalized workflow for the determination of odor thresholds, combining instrumental analysis (GC-O) with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of the purified cis and trans isomers in an odorless solvent (e.g., diethyl phthalate or ethanol).

  • Instrumentation: Utilize a gas chromatograph equipped with a sniffing port (olfactometry port) and a standard detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS). A chiral column is recommended to ensure the separation of any potential enantiomeric impurities.

  • Analysis: Inject a known volume of each dilution into the GC. The effluent from the column is split, with one portion going to the detector and the other to the sniffing port.

  • Data Collection: A trained analyst (assessor) sniffs the effluent at the olfactometry port and records the time and a description of any detected odors. This data is then correlated with the peaks recorded by the detector.

  • Threshold Determination: The odor threshold is determined as the lowest concentration at which the characteristic odor of the isomer can be reliably detected by the assessor.

Causality Behind Experimental Choices:

  • Chiral Column: The use of a chiral GC column is crucial to ensure the enantiomeric purity of the isomers, as even small amounts of an enantiomeric impurity could potentially influence the odor profile.

  • Trained Assessors: The human nose is the ultimate arbiter of odor. Using trained assessors who can consistently describe and identify specific odors is essential for reliable and reproducible GC-O data.

Sensory Panel Analysis

While GC-O is excellent for identifying active odorants in a mixture, determining a statistically robust odor threshold often requires a larger sensory panel.

Protocol:

  • Panel Selection and Training: Select a panel of individuals who have been screened for their olfactory acuity and trained to recognize and describe the specific odors of the two isomers.

  • Sample Presentation: Prepare a series of dilutions of each isomer in an odorless medium (e.g., air, water, or an unscented base). The samples are presented to the panelists in a controlled environment with respect to temperature, humidity, and airflow.

  • Methodology: Employ a standardized sensory evaluation method, such as the American Society for Testing and Materials (ASTM) E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. A common approach is the three-alternative forced-choice (3-AFC) or triangle test, where the panelist is presented with three samples, one of which contains the odorant, and asked to identify the different sample.

  • Data Analysis: The results from the panel are statistically analyzed to determine the group's detection threshold, often defined as the concentration at which 50% of the panel can correctly identify the odorant.

Causality Behind Experimental Choices:

  • Forced-Choice Method: Forced-choice methods, like the triangle test, are preferred over simple "yes/no" detection tasks as they minimize response bias and provide a more objective measure of sensory detection.

  • Controlled Environment: A controlled testing environment is essential to prevent extraneous odors or other sensory stimuli from interfering with the panelists' ability to detect the target odorant.

Conclusion and Future Directions

The comparative analysis of the odor thresholds of cis- and trans-4-tert-butylcyclohexyl acetate provides a compelling illustration of the profound impact of stereochemistry on olfactory perception. The significantly lower odor threshold and more desirable scent of the trans-isomer are directly attributable to its molecular shape, which allows for a more effective interaction with specific olfactory receptors. A thorough understanding of these structure-activity relationships, supported by robust experimental data from techniques like GC-O and sensory panel analysis, is fundamental to the rational design of new and improved fragrance ingredients.

Future research in this area could focus on identifying the specific olfactory receptors that are activated by each isomer. The use of in vitro assays with cloned human olfactory receptors could provide direct evidence for the "osmo-conformational" hypothesis and further elucidate the molecular mechanisms of olfaction. Such studies will not only advance our understanding of the sense of smell but also pave the way for the development of novel odorants with tailored sensory properties.

References

  • The Aromatic-Woody Notes in Perfumery. Perfumer & Flavorist. [Link]

  • This compound. Wikipedia. [Link]

  • Chirality and Odour Perception. The Good Scents Company. [Link]

  • The Role of Stereochemistry in Odor. Perfumer & Flavorist. [Link]

An Economic Analysis of 4-tert-Butylcyclohexyl Acetate Production: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-tert-Butylcyclohexyl acetate (4-t-BCA) is a key fragrance ingredient with a global market projected to experience steady growth, driven by its versatile woody and fruity notes. The economics of its production are a critical consideration for manufacturers, with the choice of synthesis route significantly impacting profitability. This guide provides an in-depth economic analysis of the primary production methods for 4-t-BCA, offering a comparative assessment of traditional chemical synthesis pathways and emerging biocatalytic alternatives. We will delve into the nuances of raw material and catalyst costs, energy consumption, waste management, and capital investment, providing the quantitative data and experimental insights necessary for informed decision-making in a competitive market.

Introduction: The Fragrance and Its Isomers

This compound is a synthetic aroma chemical prized for its pleasant woody-floral scent. It exists as two stereoisomers, cis and trans, which possess distinct olfactory properties. The cis-isomer is generally considered to have a more intense and desirable floral character, making it the more valuable of the two. Consequently, production methods that yield a higher ratio of the cis-isomer can command a premium in the market. This isomeric preference is a crucial factor in the economic evaluation of different synthesis routes.

Overview of Production Methods

The industrial production of 4-t-BCA predominantly follows a two-step process:

  • Hydrogenation: 4-tert-butylphenol (4-t-BP) is hydrogenated to produce 4-tert-butylcyclohexanol (4-t-BCH).

  • Acetylation: The resulting 4-t-BCH is then acetylated to yield 4-t-BCA.

A newer, greener alternative involves a biocatalytic approach, which is also gaining traction. This guide will analyze the economics of these primary methods.

Production Workflow Overview

cluster_0 Traditional Chemical Synthesis cluster_1 Alternative Starting Material cluster_2 Biocatalytic Synthesis 4-tert-butylphenol 4-tert-butylphenol Hydrogenation Hydrogenation 4-tert-butylphenol->Hydrogenation H2 4-tert-butylcyclohexanol 4-tert-butylcyclohexanol Hydrogenation->4-tert-butylcyclohexanol Acetylation Acetylation 4-tert-butylcyclohexanol->Acetylation Acetic Anhydride / Acetic Acid This compound This compound Acetylation->this compound Phenol + Isobutene Phenol + Isobutene Alkylation Alkylation Phenol + Isobutene->Alkylation Catalyst Alkylation->4-tert-butylphenol 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Enzymatic Reduction Enzymatic Reduction 4-tert-butylcyclohexanone->Enzymatic Reduction ADH cis-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol Enzymatic Reduction->cis-4-tert-butylcyclohexanol Enzymatic Acetylation Enzymatic Acetylation cis-4-tert-butylcyclohexanol->Enzymatic Acetylation Lipase cis-4-tert-Butylcyclohexyl acetate cis-4-tert-Butylcyclohexyl acetate Enzymatic Acetylation->cis-4-tert-Butylcyclohexyl acetate Charge Reactor Charge Reactor Add Catalyst Add Catalyst Charge Reactor->Add Catalyst Pressurize & Heat Pressurize & Heat Add Catalyst->Pressurize & Heat Monitor Reaction Monitor Reaction Pressurize & Heat->Monitor Reaction Cool & Depressurize Cool & Depressurize Monitor Reaction->Cool & Depressurize Filter Catalyst Filter Catalyst Cool & Depressurize->Filter Catalyst Evaporate Solvent Evaporate Solvent Filter Catalyst->Evaporate Solvent Crude 4-t-BCH Crude 4-t-BCH Evaporate Solvent->Crude 4-t-BCH

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-tert-Butylcyclohexyl acetate (CAS No. 32210-23-4), a common fragrance ingredient that requires careful management in a laboratory setting. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

This compound is a synthetic fragrance ingredient with a distinct woody, floral, and fruity aroma. While widely used, its handling in a concentrated form within a laboratory environment necessitates a thorough understanding of its potential hazards.

The primary concerns associated with this compound are:

  • Skin Irritation and Sensitization: Direct contact can cause skin irritation[1]. More significantly, it is classified as a skin sensitizer, meaning repeated exposure may lead to an allergic skin reaction or dermatitis[1]. Individuals with a history of skin sensitization should not be involved in processes using this product[2].

  • Eye Irritation: The compound is known to cause serious eye irritation upon contact[1].

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation[1].

  • Aquatic Toxicity: this compound is toxic to aquatic life, with long-lasting effects. Therefore, it must be prevented from entering drains or the environment[1].

It is crucial to note that as of current toxicological assessments, there are no established occupational exposure limits (OELs) for this compound[1][3]. This absence of a defined limit underscores the importance of minimizing exposure through rigorous engineering controls and appropriate personal protective equipment.

Hazard ClassificationGHS InformationPrimary Route of Exposure
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction)Dermal (Skin Contact)
Skin Irritation Category 2 (H315: Causes skin irritation)[1]Dermal (Skin Contact)
Eye Irritation Category 2 (H319: Causes serious eye irritation)[1]Ocular (Eye Contact)
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)[1]Inhalation
Aquatic Hazard Acute Category 2, Chronic Category 2 (H411: Toxic to aquatic life with long lasting effects)Environmental Release
Personal Protective Equipment (PPE): A Risk-Based Approach

Given the hazards, a multi-layered PPE strategy is essential. The selection of PPE is not a one-size-fits-all solution but depends on the specific procedure and potential for exposure.

The most significant risk during routine handling is skin contact. While safety data sheets universally call for "chemical resistant gloves," the choice of material is paramount. General-purpose laboratory gloves, such as thin nitrile gloves, are primarily designed for incidental splash protection and may not be suitable for prolonged contact with certain organic compounds like acetates[4][5]. Nitrile gloves, for instance, are generally not recommended for use with acetates[4].

Protocol for Glove Selection and Use:

  • For Incidental Contact (e.g., handling sealed containers, small-volume transfers in a fume hood):

    • Use thicker gauge nitrile gloves (e.g., >8 mil).

    • Employ a double-gloving technique for added protection.

    • Crucially, if contact occurs, remove and replace gloves immediately. Thin gloves are not designed for immersion or extended contact[5].

  • For Extended Contact or Immersion (e.g., spill cleanup, equipment maintenance):

    • Butyl rubber or Viton® gloves are recommended for handling esters and ketones[4].

    • Always inspect gloves for any signs of degradation, punctures, or tears before and during use[1].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves[1].

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn for all procedures[1].

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, heating), a face shield should be worn in addition to safety goggles.

  • A standard laboratory coat is required for all handling procedures.

  • For tasks with a higher risk of splashing or for spill response, wear impervious clothing, such as a chemically resistant apron or coveralls[1].

Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood. However, it should be used if:

  • Ventilation is inadequate.

  • Aerosols or mists are generated.

  • Irritation is experienced[3].

  • During a large spill response.

In such cases, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary[3].

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_gloves Hand Protection cluster_respiratory Respiratory Protection start Start: Handling this compound task_assessment Assess Task & Potential Exposure (Volume, Duration, Splash/Aerosol Risk) start->task_assessment eye_protection Eye Protection: - Safety Goggles (Minimum) - Add Face Shield for Splash Risk task_assessment->eye_protection body_protection Body Protection: - Lab Coat (Minimum) - Chemical Apron for Splash Risk task_assessment->body_protection glove_decision Incidental or Extended Contact? task_assessment->glove_decision resp_decision Adequate Ventilation? Aerosol/Mist Risk? task_assessment->resp_decision incidental_gloves Incidental Contact: - Thicker Nitrile Gloves - Double Glove - Replace Immediately on Contact glove_decision->incidental_gloves Incidental extended_gloves Extended Contact / Spill: - Butyl Rubber or Viton® Gloves glove_decision->extended_gloves Extended end_node Proceed with Caution incidental_gloves->end_node extended_gloves->end_node no_respirator No Respirator Required (Handle in Fume Hood) resp_decision->no_respirator Yes / No respirator NIOSH-Approved Respirator (Organic Vapor Cartridge) resp_decision->respirator No / Yes

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A safe laboratory environment is predicated on proactive planning for both routine operations and potential emergencies.

  • Ventilation: Always handle this compound in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory[1].

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment where necessary[1][2].

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place[1][3]. Keep it segregated from incompatible materials, such as strong oxidizing agents, and away from foodstuffs[1][3].

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the immediate area[1].

  • Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE for extended contact, including butyl rubber or Viton® gloves, safety goggles, a face shield, a lab coat or chemical apron, and if necessary, a respirator.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent environmental release.

  • Absorption: For liquid spills, absorb with an inert, non-combustible material such as dry clay, sand, or commercial sorbents[2]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal[1][6].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container according to institutional and local hazardous waste regulations.

Chemical waste management is a core component of laboratory safety and environmental responsibility.

  • Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste[7].

  • Containerization: Collect waste in suitable, closed, and clearly labeled containers[1][6]. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

  • Disposal Route: The material should be disposed of via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing, in accordance with all applicable local, regional, and national regulations[1]. Never dispose of this compound down the drain[1].

  • Empty Containers: Empty containers may retain product residue and can be hazardous. They should be handled as hazardous waste and not be reused[2].

By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a resilient safety culture that protects researchers, ensures the integrity of your work, and maintains environmental stewardship.

References

  • Research Institute for Fragrance Materials, Inc. (2025). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 32210-23-4. Food and Chemical Toxicology, 196, 114757. [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of Washington. [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]

  • RBNAinfo. (2018). SAFETY DATA SHEET. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of California, Berkeley. [Link]

  • California State University, East Bay. (n.d.). Glove Recommendation Chart. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.